molecular formula C7H7Cl2NO B1301479 2,4-Dichloro-5-methoxyaniline CAS No. 98446-49-2

2,4-Dichloro-5-methoxyaniline

Cat. No.: B1301479
CAS No.: 98446-49-2
M. Wt: 192.04 g/mol
InChI Key: AJROJTARXSATEB-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-methoxyaniline is a useful research compound. Its molecular formula is C7H7Cl2NO and its molecular weight is 192.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,4-dichloro-5-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJROJTARXSATEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363100
Record name 2,4-dichloro-5-methoxyaniline
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Molecular Weight

192.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98446-49-2
Record name 2,4-Dichloro-5-methoxybenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98446-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-dichloro-5-methoxyaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichloro-5-methoxyaniline
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQ2NS3GL2B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2,4-Dichloro-5-methoxyaniline chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of 2,4-Dichloro-5-methoxyaniline

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of this compound, a key intermediate in pharmaceutical manufacturing. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Core Chemical Properties

This compound is an aromatic amine with the chemical formula C₇H₇Cl₂NO.[1][2][3] Its structure, featuring two chlorine atoms and a methoxy group on the aniline ring, dictates its reactivity and utility in organic synthesis.[4] The chlorine atoms are electron-withdrawing, affecting the basicity of the amino group, while the methoxy group is electron-donating.[4]

Identifiers and Descriptors
PropertyValue
CAS Number 98446-49-2[1][5][6][7]
IUPAC Name This compound[2][3][7]
Synonyms 4,6-Dichloro-m-anisidine, 5-Amino-2,4-dichloroanisole, Benzenamine, 2,4-dichloro-5-methoxy-[6][7]
Molecular Formula C₇H₇Cl₂NO[1][2][3][7]
Molecular Weight 192.04 g/mol [1][7]
InChI Key AJROJTARXSATEB-UHFFFAOYSA-N[7]
SMILES COC1=C(C=C(C(=C1)N)Cl)Cl[7]
Physical and Chemical Properties

A summary of the key physical and chemical properties is presented below.

PropertyValueSource(s)
Appearance Pale brown to light tan solid; may also appear as a powder or crystalline solid.[4][5][6][8]
Melting Point 47-53 °C[4][5][6][8]
Boiling Point ~290.1 °C[4][6]
Density ~1.375 g/cm³[6]
Solubility Slightly soluble in Chloroform and Methanol.[6]
Purity Typically ≥97.5% - 98%[1][6][8]

Experimental Protocols

Synthesis of this compound

A general laboratory-scale synthesis protocol is derived from N-(2,4-dichloro-5-methoxyphenyl)acetamide.[5]

Materials:

  • N-(2,4-dichloro-5-methoxyphenyl)acetamide (100.7 g, 0.43 mol)

  • Ethanol (500 g)

  • Water (500 g)

  • Concentrated Hydrochloric Acid (300 g, 3 mol)

Procedure:

  • Suspend N-(2,4-dichloro-5-methoxyphenyl)acetamide in a mixture of ethanol, water, and concentrated hydrochloric acid.[5]

  • Stir and heat the mixture to 70 °C.[5]

  • Maintain the reaction at this temperature for 12 hours, during which the mixture should form a brown solution.[5]

  • After the reaction is complete, evaporate approximately 200 g of ethanol under reduced pressure.[5]

  • Cool the remaining mixture to room temperature while stirring and let it stand for 2 hours to allow the product to precipitate.[5]

  • Collect the precipitated solid by filtration.[5]

  • Wash the solid with water (2 x 200 g).[5]

  • Dry the final product under vacuum at 35 °C to yield this compound as a light tan solid. The expected yield is approximately 84%.[5]

G Synthesis Workflow of this compound cluster_reactants Reactants & Reagents cluster_process Process Steps cluster_product Final Product A N-(2,4-dichloro-5- methoxyphenyl)acetamide P1 1. Mix and Heat (70°C, 12h) A->P1 B Ethanol B->P1 C Water C->P1 D Conc. HCl D->P1 P2 2. Evaporate Ethanol (Reduced Pressure) P1->P2 P3 3. Cool & Precipitate (Room Temp, 2h) P2->P3 P4 4. Filter P3->P4 P5 5. Wash with Water P4->P5 P6 6. Dry under Vacuum (35°C) P5->P6 Z This compound P6->Z

Caption: Synthesis Workflow of this compound.

Analytical Characterization

The structure and purity of the synthesized product are typically confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (¹H NMR): The structure of the product was confirmed by ¹H NMR (400 MHz, DMSO-d6) with the following spectral data: δ = 3.76 (s, 3H), 5.13 (br s, 2H), 6.58 (s, 1H), 7.23 (s, 1H).[5]

  • Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry shows a characteristic peak at m/z (relative abundance) = 191 (100).[5]

Applications in Drug Development

This compound is a crucial starting material and key intermediate in the synthesis of Bosutinib.[4][6][9] Bosutinib is a tyrosine kinase inhibitor used for the treatment of chronic myelogenous leukemia (CML).[6][9] The specific arrangement of the dichloro and methoxy functional groups on the aniline scaffold makes it an ideal precursor for constructing the complex quinoline core of the Bosutinib molecule.[9]

G Role as an Intermediate in Bosutinib Synthesis A This compound (Key Intermediate) B Other Reagents & Chemical Transformations A->B Reacts with C Bosutinib (Active Pharmaceutical Ingredient) B->C Forms D Chronic Myelogenous Leukemia (CML) (Therapeutic Target) C->D Treats

Caption: Role as an Intermediate in Bosutinib Synthesis.

Safety and Handling

This compound is considered hazardous and requires careful handling in a laboratory or industrial setting.

  • General Hazards: It is harmful if swallowed, in contact with skin, or if inhaled.[10] It causes skin irritation and serious eye irritation and may cause respiratory irritation.[10] Some classifications indicate it may be fatal if swallowed, in contact with skin, or inhaled, may cause cancer, and may cause damage to organs through prolonged or repeated exposure.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10] Respiratory protection is required when dusts are generated. Work should be conducted in a well-ventilated area or under a chemical fume hood.[10]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[10]

  • Spills: In case of a spill, sweep up the material and place it into a suitable container for disposal.[10] Avoid dust formation.[10]

Users should always consult the latest Safety Data Sheet (SDS) from their supplier for complete and up-to-date safety information.[10]

References

synthesis of 2,4-Dichloro-5-methoxyaniline from N-(2,4-dichloro-5-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical synthesis of 2,4-Dichloro-5-methoxyaniline, a key intermediate in pharmaceutical manufacturing, from N-(2,4-dichloro-5-methoxyphenyl)acetamide. The core of this process is the hydrolysis of the acetamide group.

Reaction Overview

The synthesis involves the deacetylation of N-(2,4-dichloro-5-methoxyphenyl)acetamide to yield this compound. This is typically achieved through acid-catalyzed hydrolysis.

Experimental Protocol

A common and effective method for this synthesis involves heating the starting material in a mixture of ethanol, water, and concentrated hydrochloric acid.[1][2]

Materials:
  • N-(2,4-dichloro-5-methoxyphenyl)acetamide

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid

Procedure:
  • N-(2,4-dichloro-5-methoxyphenyl)acetamide (100.7 g, 0.43 mol) is suspended in a mixture of ethanol (500 g), water (500 g), and concentrated hydrochloric acid (300 g, 3 mol).[2]

  • The mixture is stirred and heated to 70 °C.[1][2]

  • The reaction is maintained at this temperature for 12 hours, during which a brown solution is formed.[1][2]

  • Upon completion, approximately 200 g of ethanol is evaporated under reduced pressure.[2]

  • The remaining mixture is then cooled to room temperature while stirring.[2]

  • After allowing it to stand for 2 hours, the precipitated solid product is collected by filtration.[2]

  • The collected solid is washed with water (2 x 200 g).[2]

  • Finally, the product is dried under a vacuum at 35 °C to yield this compound as a light tan solid.[2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this synthesis.

ParameterValueReference
Starting Material Mass100.7 g[2]
Molar Amount of Starting Material0.43 mol[2]
Reaction Temperature70 °C[1][2]
Reaction Time12 hours[1][2]
Product Mass69.4 g[2]
Yield84%[2]

Product Characterization

The identity and purity of the synthesized this compound have been confirmed by various analytical methods.

Analysis MethodResultReference
AppearanceLight tan solid[2]
Melting Point49.5-51.1 °C[2]
¹H NMR (400 MHz, DMSO-d6)δ= 3.76 (s, 3H), 5.13 (br s, 2H), 6.58 (s, 1H), 7.23 (s, 1H)[2]
Mass Spectrometry (EI)m/z (relative abundance) = 191 (100)[2]

Synthesis Workflow

SynthesisWorkflow Workflow for the Synthesis of this compound start N-(2,4-dichloro-5-methoxyphenyl)acetamide reaction_conditions Heat to 70°C Stir for 12 hours start->reaction_conditions reagents Ethanol, Water, Concentrated HCl reagents->reaction_conditions workup Evaporation of Ethanol Cooling Filtration reaction_conditions->workup Reaction Completion washing Wash with Water workup->washing drying Vacuum Drying at 35°C washing->drying product This compound drying->product

Caption: Synthesis workflow from starting material to final product.

References

Technical Guide: Physical Properties and Synthetic Application of 2,4-Dichloro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 2,4-Dichloro-5-methoxyaniline, a key intermediate in pharmaceutical synthesis. The document outlines its melting and boiling points, details the experimental methodologies for these determinations, and illustrates its critical role in the synthesis of the tyrosine kinase inhibitor, Bosutinib.

Core Physical Properties

This compound presents as a pale brown solid at room temperature.[1] Its key physical characteristics are summarized in the table below, providing a consolidated view of its thermal properties.

Physical PropertyValue
Melting Point 47-53 °C[2]
49.5-51.1 °C[3]
51 °C[1]
Boiling Point 290.1 ± 35.0 °C[1]

Experimental Protocols

The following sections detail the standard experimental procedures for determining the melting and boiling points of a solid organic compound such as this compound.

Melting Point Determination

The melting point of this compound is determined using the capillary method. A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, which is then placed in a melting point apparatus. The sample is heated at a controlled rate, and the temperature range from the point at which the substance begins to melt to when it becomes completely liquid is recorded as the melting point range. For an accurate determination, a slow heating rate of approximately 1-2 °C per minute is maintained near the expected melting point.

Boiling Point Determination

For the determination of the boiling point, the Thiele tube method is commonly employed. A small quantity of this compound is placed in a fusion tube, and a sealed capillary tube is inverted within it. The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid, such as mineral oil. As the temperature rises, a steady stream of bubbles will emerge from the capillary tube. The heat source is then removed, and the temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Application in Drug Synthesis: The Bosutinib Pathway

This compound is a crucial starting material in the synthesis of Bosutinib, a targeted therapy for certain types of leukemia. The following diagram illustrates a key step in this synthetic pathway, where this compound is condensed with a quinoline derivative.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Intermediate Product cluster_final_step Final Step A This compound C Condensation Reaction A->C B 4-Chloro-7-(3-chloropropoxy)-6- methoxyquinoline-3-carbonitrile B->C D 7-(3-Chloropropoxy)-4-(2,4-dichloro-5- methoxyphenylamino)-6-methoxyquinoline-3-carbonitrile C->D Reflux in 2-ethoxyethanol E Reaction with N-methylpiperazine D->E F Bosutinib E->F

References

A Technical Guide to Determining the Solubility of 2,4-Dichloro-5-methoxyaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,4-Dichloro-5-methoxyaniline, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public quantitative solubility data for this compound, this document focuses on providing detailed experimental protocols to enable researchers to generate reliable and reproducible solubility data in various organic solvents.

Introduction to this compound

This compound (CAS No. 98446-49-2) is a substituted aniline that serves as a critical building block in the synthesis of various pharmaceutical compounds. Its solubility in organic solvents is a fundamental physicochemical property that influences reaction kinetics, purification strategies, and formulation development. Understanding its solubility profile is therefore essential for process optimization and ensuring product quality.

Compound Properties:

  • Molecular Formula: C₇H₇Cl₂NO[1]

  • Molecular Weight: 192.04 g/mol [1][2]

  • Appearance: Pale brown solid[3]

  • Melting Point: 51 °C[3]

Qualitative Solubility Profile

Published data on the quantitative solubility of this compound is scarce. However, qualitative assessments indicate that it is slightly soluble in chloroform and methanol.[3] The presence of both polar (amine and methoxy groups) and non-polar (dichlorinated benzene ring) moieties suggests that its solubility will vary significantly across different classes of organic solvents.

Quantitative Solubility Data

Table 1: Experimental Solubility of this compound at 25 °C

Solvent ClassSolventSolubility ( g/100 mL)Solubility (mol/L)Method Used
Protic Solvents Methanol
Ethanol
Isopropanol
Aprotic Polar Solvents Acetonitrile
Dimethylformamide (DMF)
Dimethyl Sulfoxide (DMSO)
Halogenated Solvents Dichloromethane
Chloroform
Ester Solvents Ethyl Acetate
Ether Solvents Tetrahydrofuran (THF)
1,4-Dioxane
Aromatic Hydrocarbons Toluene
Non-polar Solvents Hexane
Heptane

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the accurate determination of the solubility of this compound in organic solvents.

The determination of solubility typically follows a consistent workflow, from preparation to analysis. The following diagram illustrates the key steps involved.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solute Weigh Solute prep_mixture Combine in Vial prep_solute->prep_mixture prep_solvent Measure Solvent prep_solvent->prep_mixture equilibration Agitate at Constant Temperature (e.g., 24-48h) prep_mixture->equilibration settling Allow to Settle equilibration->settling centrifugation Centrifuge (Optional) settling->centrifugation filtration Filter Supernatant (e.g., 0.22 µm Syringe Filter) settling->filtration Direct Filtration centrifugation->filtration gravimetric Gravimetric Analysis filtration->gravimetric spectroscopic Spectroscopic/Chromatographic Analysis (UV-Vis, HPLC) filtration->spectroscopic

Caption: General workflow for the experimental determination of solubility.

This is a widely accepted method for determining equilibrium solubility.

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Screw-capped glass vials

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, solvent-compatible)

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume or mass of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the undissolved solid to settle.

  • Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette. To avoid disturbing the solid, it is advisable to withdraw from the upper portion of the solution.

  • Filtration: Immediately filter the withdrawn sample through a 0.22 µm syringe filter into a clean, dry container. This step is crucial to remove any fine, suspended particles.

The concentration of this compound in the filtered supernatant can be determined by several methods.

4.3.1. Gravimetric Analysis

This method is straightforward and relies on determining the mass of the dissolved solid.

Procedure:

  • Sample Preparation: Accurately weigh a clean, dry evaporating dish or vial.

  • Solvent Evaporation: Transfer a known volume or mass of the filtered supernatant to the pre-weighed container. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

  • Drying and Weighing: Dry the residue to a constant weight in a vacuum oven.

  • Calculation: The solubility (S) can be calculated as follows:

    S ( g/100 mL) = (Mass of residue (g) / Volume of supernatant (mL)) * 100

4.3.2. Spectroscopic or Chromatographic Analysis (UV-Vis or HPLC)

These methods are highly sensitive and require smaller sample volumes.

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

  • Calibration Curve:

    • For UV-Vis: Determine the wavelength of maximum absorbance (λmax) for this compound in the solvent. Measure the absorbance of the standard solutions at this λmax and construct a calibration curve of absorbance versus concentration.

    • For HPLC: Develop a suitable HPLC method (column, mobile phase, flow rate, and detection wavelength). Inject the standard solutions and create a calibration curve of peak area versus concentration.

  • Sample Analysis: Dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the range of the calibration curve. Analyze the diluted sample using the same UV-Vis or HPLC method.

  • Calculation: Determine the concentration of the diluted sample from the calibration curve and then calculate the original concentration in the saturated solution by accounting for the dilution factor.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Temperature: The solubility of solids in liquids generally increases with temperature. It is crucial to control and report the temperature at which solubility is determined.

  • Solvent Polarity: The "like dissolves like" principle is a useful guideline. The solubility of this compound will depend on the balance of polar and non-polar interactions with the solvent.

  • Purity of Compound and Solvent: Impurities can affect the measured solubility. Using high-purity materials is essential for accurate results.

By following the detailed protocols in this guide, researchers and drug development professionals can generate the necessary quantitative solubility data for this compound to support their research and development activities.

References

A Comprehensive Technical Guide to 2,4-Dichloro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical intermediates is paramount. This guide provides an in-depth overview of 2,4-Dichloro-5-methoxyaniline, a crucial building block in pharmaceutical synthesis.

Nomenclature

  • IUPAC Name: this compound[1][2]

  • Synonyms: A variety of synonyms are used to identify this compound, including:

    • 2,4-Dichloro-5-methoxybenzenamine[1]

    • 5-Amino-2,4-dichloroanisole[3]

    • 4,6-Dichloro-m-anisidine[1]

    • (2,4-dichloro-5-methoxy-phenyl)amine[2]

    • Bosutinib Impurity 25[1]

Chemical and Physical Properties

The intrinsic properties of this compound are critical for its application in further chemical synthesis. The presence of dichloro- and methoxy- substituents on the aniline ring significantly influences the molecule's chemical and physical characteristics, which in turn dictates its reactivity and potential uses.[4]

PropertyValue
CAS Number 98446-49-2[1][2][5][6]
Molecular Formula C₇H₇Cl₂NO[1][2]
Molecular Weight 192.04 g/mol [1]
Appearance Pale Brown Solid[6]
Melting Point 49.5-51.1 °C[5], 51 °C[6], 50-53 °C[4]
Boiling Point 290.1 ± 35.0 °C[4][6]
Density 1.375 ± 0.06 g/cm³[6]
Solubility Chloroform (Slightly), Methanol (Slightly)[6]

Application in Pharmaceutical Synthesis

This compound is a key starting material in the synthesis of the tyrosine kinase inhibitor Bosutinib, which is used for the treatment of chronic myelogenous leukemia.[3][4] The specific arrangement of functional groups within this molecule makes it an ideal intermediate for constructing the complex quinoline core of Bosutinib.[3]

G A This compound B Chemical Synthesis Steps A->B C 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6- methoxy-7-(3-Chloropropoxy)-3- quinolinecarbonitrile (Bosutinib Intermediate) B->C D Bosutinib C->D Further Synthesis

Simplified workflow for the synthesis of Bosutinib.

Experimental Protocol: Synthesis of this compound

The following is a general procedure for the synthesis of this compound from N-(2,4-dichloro-5-methoxyphenyl)acetamide.[5]

Materials:

  • N-(2,4-dichloro-5-methoxyphenyl)acetamide

  • Ethanol

  • Water

  • Concentrated hydrochloric acid

Procedure:

  • N-(2,4-dichloro-5-methoxyphenyl)acetamide (100.7 g, 0.43 mol) is suspended in a mixture of ethanol (500 g), water (500 g), and concentrated hydrochloric acid (300 g, 3 mol).[5]

  • The mixture is stirred and heated to 70 °C. The reaction is maintained for 12 hours, resulting in a brown solution.[5]

  • After the reaction is complete, approximately 200 g of ethanol is evaporated under reduced pressure.[5]

  • The remaining mixture is stirred and cooled to room temperature.[5]

  • After standing for 2 hours, the precipitated solid is collected by filtration.[5]

  • The solid is washed with water (2 x 200 g).[5]

  • The final product is dried under vacuum at 35 °C to yield this compound (69.4 g, 84% yield) as a light tan solid.[5]

Confirmation of Structure:

  • ¹H NMR (400 MHz, DMSO-d6): δ= 3.76 (s, 3H), 5.13 (br s, 2H), 6.58 (s, 1H), 7.23 (s, 1H).[5]

  • Mass Spectrometry (EI): m/z (relative abundance) = 191 (100).[5]

Safety and Handling

This compound is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[7] It may also cause respiratory irritation.[7][8]

Precautionary Measures:

  • Use only outdoors or in a well-ventilated area.[7]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[7]

  • Wash face, hands, and any exposed skin thoroughly after handling.[7]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[7]

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[7]

In case of exposure, it is crucial to seek fresh air if inhaled, rinse the skin and eyes with plenty of water, and seek medical attention.[7]

References

Spectroscopic Profile of 2,4-Dichloro-5-methoxyaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Dichloro-5-methoxyaniline (CAS No. 98446-49-2), a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.23Singlet1HAr-H
6.58Singlet1HAr-H
5.13Broad Singlet2H-NH₂
3.76Singlet3H-OCH₃

Solvent: DMSO-d₆, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
Data not available in the searched literature-

Note: Experimentally determined ¹³C NMR data for this compound could not be located in the publicly available literature at the time of this report.

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
Data not available in the searched literature--

Note: Specific, experimentally determined IR absorption peaks for this compound were not available in the searched literature. General expected absorptions for a substituted aniline of this nature would include N-H stretching (around 3300-3500 cm⁻¹), C-H aromatic stretching (>3000 cm⁻¹), C-N stretching (around 1250-1350 cm⁻¹), and C-O stretching (around 1000-1300 cm⁻¹).

Table 4: Mass Spectrometry Data
m/zRelative Abundance (%)Assignment
191100[M]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the acquisition of the cited spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H NMR spectra for the structural elucidation of this compound.

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation:

  • Approximately 5-10 mg of this compound was accurately weighed and dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • The solution was transferred to a standard 5 mm NMR tube.

  • The sample was vortexed to ensure homogeneity.

Data Acquisition:

  • The NMR spectrometer was tuned and shimmed for the DMSO-d₆ solvent.

  • A standard one-dimensional proton NMR experiment was performed.

  • Key parameters included a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range for aromatic compounds, and a relaxation delay of at least 1 second.

Data Processing:

  • The resulting Free Induction Decay (FID) was Fourier transformed.

  • Phase and baseline corrections were applied to the spectrum.

  • Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

  • Integration of the signals was performed to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR.[1]

Sample Preparation (Attenuated Total Reflectance - ATR):

  • The ATR crystal was cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum was collected.

  • A small amount of solid this compound was placed directly onto the ATR crystal.

  • A pressure arm was applied to ensure good contact between the sample and the crystal.

Data Acquisition:

  • The sample was scanned over the mid-IR range (typically 4000-400 cm⁻¹).

  • Multiple scans were co-added to improve the signal-to-noise ratio.

Data Processing:

  • The resulting spectrum was baseline corrected.

  • Peak positions (in wavenumbers, cm⁻¹) and their relative intensities were identified.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source.

Sample Introduction:

  • A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) was prepared.

  • The sample was introduced into the ion source, often via a direct insertion probe or through a gas chromatograph (GC-MS).

Data Acquisition:

  • The sample was ionized using a standard electron energy of 70 eV.

  • The mass analyzer scanned a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-300).

Data Processing:

  • The resulting mass spectrum was plotted as relative abundance versus m/z.

  • The molecular ion peak ([M]⁺) was identified.[2]

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Prep_NMR Dissolve in DMSO-d6 Sample->Prep_NMR Prep_IR Solid sample for ATR Sample->Prep_IR Prep_MS Dissolve in volatile solvent Sample->Prep_MS NMR ¹H NMR (400 MHz) Prep_NMR->NMR IR FT-IR (ATR) Prep_IR->IR MS EI-MS Prep_MS->MS Data_NMR Chemical Shifts, Multiplicity, Integration NMR->Data_NMR Data_IR Functional Group Identification IR->Data_IR Data_MS Molecular Weight, Fragmentation MS->Data_MS Structure Structural Confirmation Data_NMR->Structure Data_IR->Structure Data_MS->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-Depth Technical Guide to the Safety and Hazards of 2,4-Dichloro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of the known safety and hazard information for 2,4-Dichloro-5-methoxyaniline (CAS No: 98446-49-2), a key intermediate in the synthesis of pharmaceuticals, notably the tyrosine kinase inhibitor Bosutinib.[1] This document is intended for researchers, scientists, and drug development professionals who handle or are considering the use of this compound. It consolidates available safety data, outlines standardized experimental protocols for toxicological assessment based on OECD guidelines, and provides clear visual workflows for handling and emergency procedures. It is important to note that while comprehensive safety data sheets are available, specific experimental toxicological studies on this compound are not extensively published in the public domain. Therefore, this guide emphasizes a precautionary approach, drawing on established principles for handling hazardous chemicals and outlining the methodologies for generating specific safety data should the need arise.

Chemical Identification and Physical Properties

This compound is a substituted aniline with the following identifiers and properties.

PropertyValueReference
Chemical Name This compound[2]
Synonyms 5-Amino-2,4-dichloroanisole, 2,4-Dichloro-5-methoxybenzenamine[2]
CAS Number 98446-49-2[2]
Molecular Formula C₇H₇Cl₂NO[2]
Molecular Weight 192.04 g/mol [2]
Appearance Pale brown solid
Melting Point 51 °C
Boiling Point 290.1 ± 35.0 °C
Solubility Insoluble in water. Soluble in Chloroform (Slightly), Methanol (Slightly).[1]

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous substance.[1] The GHS classification is summarized in the table below.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

GHS Pictograms:

alt text

Signal Word: Warning

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the Safety Data Sheets.[1] Key recommendations include avoiding ingestion, inhalation, and contact with skin and eyes, using only in well-ventilated areas, and wearing appropriate personal protective equipment.[1]

Toxicological Profile

Acute Toxicity

The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] The primary routes of exposure are therefore oral, dermal, and inhalation. Symptoms of acute exposure may include irritation to the skin, eyes, and respiratory tract.

Skin and Eye Irritation

This compound is classified as a skin and eye irritant.[1] Direct contact can cause redness, pain, and inflammation.

Sensitization

There is no specific information available regarding the potential of this compound to cause skin or respiratory sensitization.[1]

Genotoxicity and Carcinogenicity

No specific studies on the mutagenic or carcinogenic potential of this compound were found in the public literature. Some aniline derivatives are known to be mutagenic and/or carcinogenic.[5] Therefore, this potential cannot be ruled out without specific experimental data.

Experimental Protocols for Toxicological Assessment

For researchers and drug development professionals who may need to generate specific safety data for regulatory submissions or internal risk assessment, the following sections outline the principles of standard experimental protocols based on OECD guidelines.

Acute Oral Toxicity (OECD Guideline 420/423)

The acute oral toxicity of a substance is typically determined using a fixed-dose procedure or the acute toxic class method. The objective is to identify a dose that causes mortality or evident toxicity.

OECD_420 start Start: Sighting Study (Estimate starting dose) dose1 Administer Starting Dose (e.g., 300 mg/kg) to a single animal start->dose1 observe1 Observe for 48 hours (Toxicity/Mortality) dose1->observe1 decision1 Outcome? observe1->decision1 dose_lower Dose next animal at a lower dose (e.g., 50 mg/kg) decision1->dose_lower Mortality dose_higher Dose next animal at a higher dose (e.g., 2000 mg/kg) decision1->dose_higher No effect main_study Proceed to Main Study (Dose 4 more animals at the selected dose) decision1->main_study Toxicity, no mortality end_toxic Evident Toxicity (Stop testing at this level) dose_lower->end_toxic end_no_effect No Effects (Consider higher dose or conclude low toxicity) dose_higher->end_no_effect main_study->observe1 Repeat observation

Caption: Workflow for Acute Oral Toxicity Testing (OECD 420).

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD Guideline 439)

This in vitro method is a validated alternative to animal testing for skin irritation. It utilizes a reconstructed human epidermis model that mimics the properties of human skin.

OECD_439 start Prepare RhE Tissue Cultures apply_substance Topically apply This compound to the tissue surface start->apply_substance incubate Incubate for a defined period (e.g., 15-60 minutes) apply_substance->incubate rinse Rinse and blot dry incubate->rinse post_incubate Post-incubation period (e.g., 42 hours) rinse->post_incubate viability_assay Assess cell viability (e.g., MTT assay) post_incubate->viability_assay decision Cell Viability vs. Control viability_assay->decision irritant Classify as Irritant (Viability ≤ 50%) decision->irritant Reduced non_irritant Classify as Non-Irritant (Viability > 50%) decision->non_irritant Not significantly reduced

Caption: Workflow for In Vitro Skin Irritation Testing (OECD 439).

Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

OECD_471 start Prepare bacterial strains (e.g., S. typhimurium TA98, TA100) mix Mix bacteria, test substance, and S9 mix (for metabolic activation) in top agar start->mix prepare_plates Prepare minimal glucose agar plates pour Pour mixture onto agar plates prepare_plates->pour mix->pour incubate Incubate at 37°C for 48-72 hours pour->incubate count Count revertant colonies incubate->count compare Compare colony count to negative control count->compare mutagenic Positive result: Mutagenic (Significant increase in colonies) compare->mutagenic Increase non_mutagenic Negative result: Non-mutagenic compare->non_mutagenic No significant increase

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test (OECD 471).

Safe Handling and Storage

Given the hazardous nature of this compound, strict adherence to safe handling and storage protocols is essential.

Engineering Controls
  • Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

Personal Protective Equipment (PPE)

The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE_Selection cluster_ppe Recommended Personal Protective Equipment eye_protection Eye Protection: Chemical safety goggles or face shield (EN166 compliant) hand_protection Hand Protection: Chemical-resistant gloves (e.g., Nitrile, Neoprene) body_protection Body Protection: Laboratory coat, disposable coveralls respiratory_protection Respiratory Protection: NIOSH/MSHA approved respirator (if ventilation is inadequate or for spills) handling Handling this compound handling->eye_protection handling->hand_protection handling->body_protection handling->respiratory_protection

Caption: Personal Protective Equipment for Handling this compound.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Store locked up to prevent unauthorized access.[1]

Emergency Procedures

In the event of an accidental release or exposure, prompt and appropriate action is crucial.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1]
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Accidental Release Measures

A clear and practiced emergency response plan is essential for safely managing a spill.

Spill_Response spill Spill of this compound evacuate Evacuate immediate area and alert others spill->evacuate ppe Don appropriate PPE (respirator, gloves, protective clothing) evacuate->ppe contain Contain the spill (use absorbent pads or booms) ppe->contain cleanup Clean up spill: - For solids: Sweep up carefully - For liquids: Use inert absorbent material contain->cleanup collect Collect waste into a sealed, labeled container for hazardous waste disposal cleanup->collect decontaminate Decontaminate the area with a suitable cleaning agent collect->decontaminate report Report the incident to the appropriate safety personnel decontaminate->report

Caption: General Workflow for Responding to a Chemical Spill.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

  • Specific Hazards: Combustion may produce toxic fumes of carbon oxides, nitrogen oxides, and hydrogen chloride.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions.[1]

  • Conditions to Avoid: Heat, flames, and sparks.

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, nitrogen oxides, and hydrogen chloride gas.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[1]

Conclusion

This compound is a hazardous chemical that requires careful handling and adherence to strict safety protocols. While specific experimental toxicological data is limited in the public domain, the available information from Safety Data Sheets provides a clear basis for risk assessment and the implementation of appropriate control measures. Researchers, scientists, and drug development professionals must use this information to establish safe laboratory practices, including the use of engineering controls, appropriate personal protective equipment, and well-defined emergency procedures. Should specific toxicological data be required, the standardized OECD protocols outlined in this guide provide a framework for generating reliable and internationally accepted results. A proactive and informed approach to safety is paramount when working with this and other potentially hazardous chemical intermediates.

References

Commercial Sourcing and Synthetic Methodologies for 2,4-Dichloro-5-methoxyaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the commercial availability and representative synthetic and quality control methodologies for 2,4-Dichloro-5-methoxyaniline (CAS No. 98446-49-2). This key chemical intermediate is crucial in the synthesis of various pharmaceutical compounds, most notably as a precursor for the tyrosine kinase inhibitor Bosutinib.[1] This document outlines major commercial suppliers and presents detailed, publicly available protocols for its synthesis and analysis to aid researchers in sourcing and utilizing this compound.

Commercial Supplier Overview

This compound is available from a range of chemical suppliers, from large international distributors to specialized manufacturers. Purity levels are typically offered at ≥98%, with some suppliers providing higher purity grades (≥99%). While pricing is often subject to quotation, available data indicates variability based on quantity and purity.

SupplierStated PurityAvailable QuantitiesCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
Thermo Scientific Chemicals 98%1 g, 5 g98446-49-2C₇H₇Cl₂NO192.04Product line originally from Alfa Aesar.[2][3]
Santa Cruz Biotechnology 98%Inquiry98446-49-2C₇H₇Cl₂NO192.04For proteomics research.[4]
Simson Pharma Limited High QualityInquiry98446-49-2--Certificate of Analysis (CoA) provided.
HENAN BOYANG CHEMICAL CO., LTD 99% minUp to 50 Metric Ton/Month98446-49-2C₇H₇Cl₂NO-Offers bulk quantities.[5]
BLD Pharm SpecificationInquiry98446-49-2C₇H₇Cl₂NO192.04Provides NMR, HPLC, LC-MS data.[6]
IndiaMART (A.B.ENTERPRISES) -Per gram98446-49-2C₇H₇Cl₂NO192.04Price listed as ₹4500/gram (subject to change).[7]
ChemicalBook 99%+ HPLCPer kg98446-49-2--Lists multiple suppliers on its platform.
Home Sunshine Pharma High QualityInquiry98446-49-2--Specializes in APIs and intermediates.[6]
Prisun Pharmatech -Inquiry98446-49-2--Noted as an intermediate for Bosutinib.
Benchchem QualifiedInquiry98446-49-2-192.04For research use only.[8]
ALFA CHEMICAL High QualityInquiry98446-49-2--Used to prepare an intermediate of Bosutinib.[9]

Experimental Protocols

The following protocols are representative methodologies for the synthesis and quality control of this compound. These are derived from publicly available literature and patents and may not reflect the exact proprietary processes used by commercial suppliers.

Representative Synthesis via Deacetylation

A common and well-documented method for synthesizing this compound involves the acidic hydrolysis of its N-acetylated precursor, N-(2,4-dichloro-5-methoxyphenyl)acetamide.[2][4][10]

Methodology:

  • Reaction Setup: Suspend N-(2,4-dichloro-5-methoxyphenyl)acetamide (1.0 eq) in a mixture of ethanol and water.

  • Hydrolysis: Add concentrated hydrochloric acid (approx. 7.0 eq) to the suspension. Heat the reaction mixture to approximately 70°C.

  • Reaction Monitoring: Maintain the temperature and stir for 12 hours until the reaction is complete, resulting in a brown solution.[10]

  • Work-up: Cool the mixture to room temperature. Reduce the volume by evaporating a portion of the ethanol under reduced pressure.

  • Isolation: Allow the mixture to stand for 2 hours to facilitate precipitation of the product. Collect the solid by filtration.

  • Purification: Wash the collected solid with water (2x volume) and dry under vacuum at 35°C to yield this compound as a light tan solid.[10]

A patent describes a similar process using methanolic hydrochloric acid, heating to 50-55°C for 3 hours, followed by cooling, addition of acetone to precipitate the product, and further cooling to -10°C before filtration.[2]

Quality Control and Characterization

Ensuring the identity and purity of this compound is critical for its use in pharmaceutical synthesis. Standard analytical techniques are employed for this purpose.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the chemical structure of the compound.

  • Protocol: Dissolve a sample of the final product in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire a ¹H NMR spectrum using a 400 MHz spectrometer.

  • Expected ¹H NMR Data (DMSO-d₆):

    • δ 7.23 (s, 1H, Ar-H)

    • δ 6.58 (s, 1H, Ar-H)

    • δ 5.13 (br s, 2H, -NH₂)

    • δ 3.76 (s, 3H, -OCH₃)[10]

2. Mass Spectrometry (MS):

  • Purpose: To confirm the molecular weight of the compound.

  • Protocol: Analyze the sample using Electron Ionization (EI) mass spectrometry.

  • Expected Data: A molecular ion peak (m/z) at 191, corresponding to the [M]+ ion, should be observed as the base peak (100% relative abundance).[10]

3. High-Performance Liquid Chromatography (HPLC):

  • Purpose: To determine the purity of the compound.

  • Protocol: A specific HPLC method would need to be developed and validated. A typical setup would involve a C18 reverse-phase column with a mobile phase gradient of acetonitrile and water (potentially with a modifier like formic acid or TFA). Detection is commonly performed using a UV detector at a wavelength where the analyte has strong absorbance. Purity is determined by the area percentage of the main peak. Suppliers like BLD Pharm and ChemicalBook explicitly reference HPLC for purity assessment.[6][10]

Visualized Workflows and Pathways

The following diagrams illustrate key processes related to the procurement and synthesis of this compound.

G cluster_procurement Chemical Procurement Workflow start Identify Research Need search Search Commercial Suppliers start->search evaluate Evaluate Suppliers (Purity, Quantity, Lead Time) search->evaluate quote Request Quotations evaluate->quote purchase Issue Purchase Order quote->purchase receive Receive & Log Material purchase->receive qc Perform Incoming QC (e.g., NMR, HPLC) receive->qc release Release for Use qc->release

Caption: A typical workflow for sourcing and qualifying a chemical intermediate.

G cluster_synthesis Representative Synthesis Pathway precursor N-(2,4-dichloro-5-methoxyphenyl)acetamide reagents Reagents: - Ethanol / Water - Conc. Hydrochloric Acid precursor->reagents hydrolysis Acidic Hydrolysis (Deacetylation) 70°C, 12h precursor->hydrolysis reagents->hydrolysis workup Work-up: - Cool & Concentrate hydrolysis->workup isolation Isolation: - Precipitate & Filter workup->isolation product This compound isolation->product

References

Methodological & Application

The Versatile Role of 2,4-Dichloro-5-methoxyaniline in Modern Organic Synthesis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 27, 2025 – 2,4-Dichloro-5-methoxyaniline has emerged as a critical building block in organic synthesis, particularly in the development of high-value pharmaceutical compounds. Its unique substitution pattern provides a versatile scaffold for the construction of complex heterocyclic systems. This document provides detailed application notes and experimental protocols for the use of this compound, aimed at researchers, scientists, and professionals in drug development.

Core Applications: A Gateway to Novel Therapeutics

The primary application of this compound lies in its role as a key intermediate in the synthesis of the tyrosine kinase inhibitor, Bosutinib.[1][2] Bosutinib is a vital therapeutic agent used in the treatment of chronic myelogenous leukemia (CML).[2] The structural features of this compound are instrumental in forming the core quinoline structure of Bosutinib.

Beyond this flagship application, the reactivity of the aniline moiety and the influence of its substituents make it a valuable precursor for a range of other heterocyclic compounds, although detailed protocols for these are less commonly reported.

Data Presentation: Synthesis at a Glance

The following tables summarize quantitative data for key synthetic steps involving this compound.

Table 1: Synthesis of this compound

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
N-(2,4-dichloro-5-methoxyphenyl)acetamideConcentrated HCl, Ethanol, WaterEthanol/Water701284[3]

Table 2: Synthesis of Bosutinib Intermediate 1

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
This compound, 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrileIsopropyl alcohol, HClAcetonitrile75-802-388.3[4]

Table 3: Synthesis of Bosutinib Intermediate 2

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
This compound, 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrilePyridine hydrochloride2-EthoxyethanolReflux2.5Not Specified[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the title compound from its acetylated precursor.

Materials:

  • N-(2,4-dichloro-5-methoxyphenyl)acetamide (100.7 g, 0.43 mol)

  • Ethanol (500 g)

  • Water (500 g)

  • Concentrated hydrochloric acid (300 g, 3 mol)

Procedure:

  • Suspend N-(2,4-dichloro-5-methoxyphenyl)acetamide in a mixture of ethanol and water in a suitable reaction vessel.

  • Add concentrated hydrochloric acid to the suspension.

  • Stir the mixture and heat to 70°C.

  • Maintain the reaction at this temperature for 12 hours, during which a brown solution should form.

  • After the reaction is complete, evaporate approximately 200 g of ethanol under reduced pressure.

  • Cool the remaining mixture to room temperature while stirring.

  • Allow the mixture to stand for 2 hours to allow for precipitation of the product.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water (2 x 200 g).

  • Dry the product under vacuum at 35°C to yield this compound as a light tan solid (69.4 g, 84% yield).[3]

Characterization:

  • Melting Point: 49.5-51.1°C[3]

  • ¹H NMR (400 MHz, DMSO-d6) δ: 3.76 (s, 3H), 5.13 (br s, 2H), 6.58 (s, 1H), 7.23 (s, 1H)[3]

  • Mass Spectrum (EI) m/z: 191 (100)[3]

Protocol 2: Synthesis of 4-((2,4-dichloro-5-methoxyphenyl) amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile (Bosutinib Intermediate)

This protocol describes the coupling of this compound with a quinoline derivative, a key step in the synthesis of Bosutinib.

Materials:

  • This compound (23.53 g, 0.1225 mol)

  • 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile (25.0 g, 0.1065 mol)

  • Acetonitrile (125 ml)

  • Hydrochloric acid in isopropyl alcohol (12.5 ml)

Procedure:

  • Suspend 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile in acetonitrile in a reaction vessel.

  • Add this compound to the suspension.

  • Add hydrochloric acid in isopropyl alcohol dropwise to the resulting mixture.

  • Stir the reaction mass at 75-80°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete in 2-3 hours.

  • Filter the reaction mass and wash the solid with acetonitrile.

  • Suck dry the solid to obtain the product (36.7 g, 88.3% yield).[4]

Visualizing the Synthetic Pathways

The following diagrams illustrate the key synthetic transformations involving this compound.

Synthesis_of_Target_Molecule cluster_0 Synthesis of this compound N-(2,4-dichloro-5-methoxyphenyl)acetamide N-(2,4-dichloro-5-methoxyphenyl)acetamide This compound This compound N-(2,4-dichloro-5-methoxyphenyl)acetamide->this compound  HCl, EtOH, H2O  70°C, 12h, 84%

Caption: Synthesis of this compound.

Bosutinib_Intermediate_Synthesis cluster_1 Synthesis of Bosutinib Intermediate This compound This compound Bosutinib_Intermediate 4-((2,4-dichloro-5-methoxyphenyl)amino)- 7-hydroxy-6-methoxyquinoline-3-carbonitrile This compound->Bosutinib_Intermediate  HCl/IPA, Acetonitrile  75-80°C, 2-3h, 88.3% 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile->Bosutinib_Intermediate Experimental_Workflow cluster_workflow General Experimental Workflow start Starting Materials (Amine and Quinoline) reaction Reaction Setup (Solvent, Reagents) start->reaction heating Heating and Stirring (Controlled Temperature and Time) reaction->heating monitoring Reaction Monitoring (TLC) heating->monitoring workup Work-up (Filtration, Washing) monitoring->workup Reaction Complete product Final Product workup->product

References

The Strategic Role of 2,4-Dichloro-5-methoxyaniline in the Synthesis of Bosutinib: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-5-methoxyaniline is a critical aromatic amine building block in the synthesis of advanced pharmaceuticals. Its unique substitution pattern makes it an essential precursor for the construction of complex heterocyclic scaffolds found in targeted therapies. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of Bosutinib, a potent dual inhibitor of Src and Abl tyrosine kinases. Bosutinib is a commercially available therapeutic agent used in the treatment of chronic myelogenous leukemia (CML).[1][2][3] The protocols and data presented herein are compiled from various synthetic routes and are intended to serve as a comprehensive resource for researchers in medicinal chemistry and process development.

Application: A Key Building Block for Bosutinib

The primary and most significant application of this compound in pharmaceuticals is its role as a key intermediate in the synthesis of Bosutinib (trade name: Bosulif®).[4] Bosutinib's mechanism of action involves the inhibition of the Bcr-Abl fusion protein and Src family kinases, which are implicated in the uncontrolled proliferation of cancer cells in CML.[1][2][5][6] The 2,4-dichloro-5-methoxyphenylamino moiety is a crucial pharmacophore that binds to the kinase domain of these target proteins.

The general synthetic strategy involves the condensation of this compound with a suitably functionalized quinoline core. Several routes have been developed, varying in the specific quinoline partner and reaction conditions, to optimize yield, purity, and process scalability.

Quantitative Data Summary

The following tables summarize quantitative data from various reported syntheses of Bosutinib and its intermediates, where this compound is a key reactant.

Table 1: Synthesis of 4-((2,4-dichloro-5-methoxyphenyl)amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrileThis compound, HCl in Isopropyl alcoholAcetonitrile75-802-388.3

Table 2: Synthesis of Bosutinib from this compound and Quinoline Intermediates

Quinoline IntermediateReagentsSolventTemperature (°C)Time (h)Overall Yield (%)Purity (%)Reference
4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrileThis compound, Pyridine hydrochloride2-EthoxyethanolReflux2.5--[7]
4-chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrileThis compound, Potassium tert-ButoxideDimethylsulfoxide25-305-6--[4]
4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrileThis compound, Pyridine hydrochloride2-EthoxyethanolReflux2.560.2 (of this step)99.0 (HPLC)[8]
Not specified----18.0 (9 steps)98.9 (HPLC)[9][10]
Not specified----13.7 (10 steps)98.9 (HPLC)[11]
Not specified----21.7-[8]

Experimental Protocols

The following are detailed protocols for key synthetic steps involving this compound in the synthesis of Bosutinib.

Protocol 1: Synthesis of 4-((2,4-dichloro-5-methoxyphenyl)amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile[7]

Materials:

  • This compound

  • 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile

  • Acetonitrile

  • Hydrochloric acid in Isopropyl alcohol

Procedure:

  • To a suspension of 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile (25.0 g, 0.1065 mol) in acetonitrile (125 ml), add this compound (23.53 g, 0.1225 mol).

  • Add hydrochloric acid in isopropyl alcohol (12.5 ml) dropwise to the resulting mixture.

  • Stir the reaction mass at 75-80°C and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete in 2-3 hours.

  • Upon completion, filter the reaction mass and wash the solid with acetonitrile.

  • Suck dry the solid to obtain 4-((2,4-dichloro-5-methoxyphenyl)amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile (Yield: 36.7 g, 88.3%).

Protocol 2: Synthesis of 7-(3-Chloropropoxy)-4-(2,4-dichloro-5-methoxyphenylamino)-6-methoxyquinoline-3-carbonitrile[8]

Materials:

  • This compound

  • 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile

  • Pyridine hydrochloride

  • 2-Ethoxyethanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Water

Procedure:

  • In a suitable reaction vessel, mix this compound (0.54 g, 2.80 mmol), pyridine hydrochloride (0.276 g, 2.44 mmol), and 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile (0.80 g, 2.56 mmol) in 2-ethoxyethanol (10 mL).

  • Heat the mixture at reflux for 2.5 hours.

  • After cooling, partition the reaction mixture between ethyl acetate and saturated aqueous sodium bicarbonate.

  • Separate the organic layer, wash it with water, and then concentrate it in vacuo until a solid begins to appear.

  • Collect the solid by filtration to yield the product.

Protocol 3: Synthesis of Bosutinib by Condensation and Subsequent Alkylation[8]

This protocol outlines the final step to Bosutinib from the intermediate prepared in Protocol 2.

Materials:

  • 7-(3-chloropropoxy)-4-(2,4-dichloro-5-methoxyphenylamino)-6-methoxyquinoline-3-carbonitrile

  • Sodium iodide

  • N-methylpiperazine

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Sodium sulfate

Procedure:

  • A mixture of 7-(3-chloropropoxy)-4-(2,4-dichloro-5-methoxyphenylamino)-6-methoxyquinoline-3-carbonitrile (0.328 g, 0.7 mmol) and sodium iodide (0.11 g, 0.70 mmol) in N-methylpiperazine (4 mL) is heated at 80°C for 12 hours.

  • The reaction mixture is concentrated in vacuo and then partitioned between ethyl acetate and saturated aqueous sodium bicarbonate.

  • The organic layer is washed with brine, dried over sodium sulfate, filtered, and concentrated in vacuo to yield Bosutinib.

Visualizations

Bosutinib Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Key Condensation Reaction cluster_intermediate Intermediate cluster_final Final Steps cluster_product Final Product A This compound C Condensation A->C B Functionalized Quinoline (e.g., 4-chloro-7-hydroxy-6-methoxy quinoline-3-carbonitrile) B->C D 4-((2,4-dichloro-5-methoxyphenyl)amino) -quinoline intermediate C->D E Further Functionalization (e.g., Alkylation) D->E F Bosutinib E->F G cluster_upstream Upstream Oncogenic Kinases cluster_drug Drug Action cluster_downstream Downstream Signaling Pathways cluster_cellular Cellular Outcomes BCR_ABL Bcr-Abl PI3K_AKT PI3K/AKT/mTOR BCR_ABL->PI3K_AKT MAPK_ERK MAPK/ERK BCR_ABL->MAPK_ERK JAK_STAT JAK/STAT3 BCR_ABL->JAK_STAT SRC Src Family Kinases SRC->PI3K_AKT SRC->MAPK_ERK SRC->JAK_STAT Bosutinib Bosutinib Bosutinib->BCR_ABL Bosutinib->SRC Proliferation Cell Proliferation (Inhibited) PI3K_AKT->Proliferation Apoptosis Apoptosis (Induced) PI3K_AKT->Apoptosis MAPK_ERK->Proliferation MAPK_ERK->Apoptosis JAK_STAT->Proliferation

References

The Pivotal Role of 2,4-Dichloro-5-methoxyaniline in the Synthesis of Bosutinib: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the critical role of 2,4-Dichloro-5-methoxyaniline in the synthesis of Bosutinib, a potent dual inhibitor of Bcr-Abl and Src family kinases. Bosutinib is a key therapeutic agent in the treatment of chronic myeloid leukemia (CML). These application notes and protocols are intended to guide researchers and drug development professionals in the efficient synthesis and understanding of this important pharmaceutical compound.

Introduction

Bosutinib, with the chemical name 4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile, is a second-generation tyrosine kinase inhibitor. Its mechanism of action involves the inhibition of the Bcr-Abl fusion protein and Src family kinases, which are key drivers in the pathogenesis of CML and other malignancies.[1][2] The synthesis of Bosutinib is a multi-step process, with the strategic introduction of the 2,4-dichloro-5-methoxyphenylamino moiety being a crucial step. This compound serves as the key building block for this essential part of the molecule.

Synthetic Strategy Overview

The synthesis of Bosutinib generally involves the construction of the core quinoline ring system followed by the introduction of the side chains. A common and efficient strategy employs a convergent synthesis approach where the quinoline core and the aniline derivative are prepared separately and then coupled. This compound plays a vital role in the key carbon-nitrogen bond-forming reaction that links the aniline moiety to the 4-position of the quinoline core.

Below is a generalized synthetic scheme highlighting the central role of this compound.

Synthesis_Scheme cluster_quinoline Quinoline Core Synthesis cluster_aniline Aniline Moiety Quinoline_Precursor 4-Chloro-7-hydroxy-6- methoxyquinoline-3-carbonitrile Coupling Coupling Reaction (Nucleophilic Aromatic Substitution) Quinoline_Precursor->Coupling Aniline This compound Aniline->Coupling Intermediate 4-((2,4-dichloro-5-methoxyphenyl)amino)- 7-hydroxy-6-methoxyquinoline-3-carbonitrile Coupling->Intermediate Alkylation Alkylation Intermediate->Alkylation Bosutinib Bosutinib Alkylation->Bosutinib Side_Chain 1-(3-chloropropyl)-4- methylpiperazine Side_Chain->Alkylation

Caption: Generalized synthetic scheme for Bosutinib.

Experimental Protocols

This section provides detailed experimental protocols for key steps in the synthesis of Bosutinib, focusing on the incorporation of this compound.

Protocol 1: Synthesis of 4-((2,4-dichloro-5-methoxyphenyl)amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile

This protocol details the crucial coupling reaction between the quinoline core and the aniline derivative.

Materials:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mol)Molar Ratio
4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile234.6425.00.10651.0
This compound192.0423.530.12251.15
Acetonitrile-125 mL--
Hydrochloric acid in Isopropyl alcohol-12.5 mL--

Procedure:

  • To a suspension of 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile (25.0 g, 0.1065 mol) in acetonitrile (125 mL), add this compound (23.53 g, 0.1225 mol).

  • Stir the resulting mixture at room temperature.

  • Add hydrochloric acid in isopropyl alcohol (12.5 mL) dropwise to the reaction mixture.

  • Heat the reaction mass to 75-80 °C and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, filter the reaction mass.

  • Wash the solid product with acetonitrile and then suck dry.

  • The resulting solid is 4-((2,4-dichloro-5-methoxyphenyl)amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile.

Expected Yield: 36.7 g (88.3%)[3]

Protocol 2: Synthesis of Bosutinib from 4-((2,4-dichloro-5-methoxyphenyl)amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile

This protocol describes the final alkylation step to yield Bosutinib.

Materials:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mol)Molar Ratio
4-((2,4-dichloro-5-methoxyphenyl)amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile390.2210.00.02561.0
1-(3-chloropropyl)-4-methylpiperazine dihydrochloride233.58---
Potassium Hydroxide56.111.650.0291.13
Methanol-225 mL--

Procedure:

  • Dissolve potassium hydroxide (1.65 g, 0.029 mol) in methanol (50 mL).

  • In a separate flask, dissolve 4-((2,4-dichloro-5-methoxyphenyl)amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile (10.0 g, 0.0256 mol) in methanol (175 mL).

  • Add the potassium hydroxide solution to the solution of the quinoline intermediate.

  • Stir the reaction mixture at 60-65 °C for 1 hour to form the potassium salt of the phenolate.

  • Filter the resulting solid, wash with methanol, and dry under vacuum at 50-55 °C.[3]

  • The isolated potassium salt is then reacted with 1-(3-chloropropyl)-4-methylpiperazine dihydrochloride in a suitable solvent to yield Bosutinib. (Note: Specific quantities for this final alkylation step can vary based on the specific salt and reaction conditions chosen).

Data Presentation

Table 1: Summary of Yields for Key Synthetic Steps

StepStarting MaterialProductYield (%)Purity (HPLC)Reference
Coupling of Quinoline and Aniline4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile4-((2,4-dichloro-5-methoxyphenyl)amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile88.3-[3]
Overall Synthesis from 3-methoxy-4-hydroxybenzoic acid3-methoxy-4-hydroxybenzoic acidBosutinib21.799.1[4]
Overall Synthesis from acetovanilloneAcetovanilloneBosutinib18.098.9[5][6][7]

Mechanism of Action and Signaling Pathways

Bosutinib exerts its therapeutic effect by inhibiting the tyrosine kinase activity of the Bcr-Abl fusion protein and Src family kinases. This inhibition blocks downstream signaling pathways that are crucial for cell proliferation, survival, and adhesion in cancer cells.

Bcr-Abl Signaling Pathway

The Bcr-Abl fusion protein, a hallmark of CML, possesses constitutively active tyrosine kinase activity. It activates several downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, leading to uncontrolled cell proliferation and survival.[1][3]

Bcr_Abl_Pathway cluster_downstream Downstream Signaling Pathways Bcr_Abl Bcr-Abl (Constitutively Active Tyrosine Kinase) RAS_MAPK RAS/MAPK Pathway Bcr_Abl->RAS_MAPK PI3K_AKT PI3K/AKT Pathway Bcr_Abl->PI3K_AKT JAK_STAT JAK/STAT Pathway Bcr_Abl->JAK_STAT Bosutinib Bosutinib Bosutinib->Bcr_Abl Inhibition Proliferation Cell Proliferation RAS_MAPK->Proliferation Survival Cell Survival (Anti-apoptosis) PI3K_AKT->Survival JAK_STAT->Survival

Caption: Inhibition of Bcr-Abl signaling by Bosutinib.

Src Family Kinase Signaling Pathway

Src family kinases are non-receptor tyrosine kinases that play a crucial role in regulating cell growth, adhesion, and motility. In many cancers, Src is overexpressed or hyperactivated, contributing to tumor progression and metastasis. Bosutinib inhibits Src kinase activity, thereby disrupting these oncogenic signaling cascades.[8][9]

Src_Pathway cluster_downstream_src Downstream Effectors Src_Kinase Src Family Kinases FAK FAK Src_Kinase->FAK STAT3 STAT3 Src_Kinase->STAT3 PI3K_AKT_Src PI3K/AKT Pathway Src_Kinase->PI3K_AKT_Src Bosutinib Bosutinib Bosutinib->Src_Kinase Inhibition Adhesion Cell Adhesion FAK->Adhesion Motility Cell Motility & Invasion FAK->Motility Proliferation_Src Cell Proliferation STAT3->Proliferation_Src PI3K_AKT_Src->Proliferation_Src

Caption: Inhibition of Src kinase signaling by Bosutinib.

Conclusion

This compound is an indispensable reagent in the synthesis of Bosutinib. The protocols and data presented herein provide a comprehensive resource for the chemical synthesis and biological understanding of this important anticancer drug. The successful and efficient incorporation of this aniline derivative is a key determinant of the overall yield and purity of the final active pharmaceutical ingredient. A thorough understanding of its role and the associated reaction mechanisms is crucial for process optimization and the development of next-generation tyrosine kinase inhibitors.

References

Application Notes and Protocols: Synthesis of N-Acylated 2,4-Dichloro-5-methoxyphenyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2,4-Dichloro-5-methoxyaniline is a critical building block in modern medicinal chemistry and pharmaceutical synthesis.[1][2] Its substituted aniline structure is a key component in the development of complex therapeutic agents, most notably as an essential intermediate in the synthesis of Bosutinib, a tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML).[2] The N-acylation of this compound is a fundamental transformation that installs a crucial amide linkage, paving the way for the construction of the final drug molecule.

This document provides detailed protocols for the reaction of this compound with acylating agents to produce N-(2,4-dichloro-5-methoxyphenyl) amides, focusing on the synthesis of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide, a direct precursor to Bosutinib.[3][4][5]

General Reaction Scheme: The fundamental reaction involves the nucleophilic attack of the amino group of this compound on the electrophilic carbonyl carbon of an acyl chloride or a related activated carboxylic acid derivative. This results in the formation of a stable N-aryl amide and a byproduct, typically hydrochloric acid, which is neutralized by a base.

G cluster_reactants Reactants cluster_products Products r1 This compound p1 N-(2,4-dichloro-5-methoxyphenyl) amide r1->p1 Base, Solvent plus1 + r2 Acyl Chloride (R-COCl) r2->p1 plus2 + p2 HCl

Caption: General scheme for the N-acylation of this compound.

Experimental Protocols

Two primary methods for the synthesis of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide are presented below. The first method utilizes an in situ generated acyl chloride from cyanoacetic acid, while the second employs a peptide coupling agent.

Protocol 1: Acylation via in situ Acyl Chloride Generation

This protocol is adapted from a process where cyanoacetic acid is first converted to its corresponding acyl chloride using oxalyl chloride, followed by an immediate reaction with this compound.[5]

Materials:

  • Cyanoacetic acid

  • Ethyl acetate

  • Dimethylformamide (DMF)

  • Oxalyl chloride

  • This compound

  • Standard laboratory glassware, magnetic stirrer, and cooling bath

Procedure:

  • To a solution of cyanoacetic acid (50 g) in ethyl acetate (400 mL), add a catalytic amount of dimethylformamide (2 mL) at 25°C.[5]

  • Cool the reaction mixture to 0°C using an ice bath.[5]

  • Slowly add oxalyl chloride (82.6 g) dropwise to the mixture over a period of 60 minutes, ensuring the temperature is maintained between 0°C and 5°C.[5]

  • After the addition is complete, allow the reaction mixture to warm to 25-28°C and stir for 2 hours.[5]

  • Add this compound (100 g) to the reaction mixture.[5]

  • Heat the mixture to 55-60°C and stir for approximately 2 hours.[5]

  • Upon reaction completion (monitored by TLC), proceed with work-up and purification, which may include filtration, washing with water, and recrystallization to isolate the final product.[5]

Protocol 2: Acylation using a Carbodiimide Coupling Agent

This method involves the direct coupling of cyanoacetic acid and this compound using 1,3-diisopropylcarbodiimide (DIC) as a dehydrating/coupling agent.[3][4]

Materials:

  • This compound

  • Cyanoacetic acid

  • Tetrahydrofuran (THF)

  • 1,3-Diisopropylcarbodiimide (DIC)

  • Ethyl acetate

  • Sodium sulfate

  • Standard laboratory glassware, reflux condenser, magnetic stirrer, and ice bath

Procedure:

  • Combine this compound (5.00 g, 26 mmol) and cyanoacetic acid (2.28 g, 26.8 mmol) in a reaction flask.[3]

  • Add tetrahydrofuran (50 mL) and stir until all solids are dissolved.[3]

  • Heat the solution to reflux.[3]

  • Slowly add 1,3-diisopropylcarbodiimide (4.2 mL, 26.8 mmol) dropwise to the refluxing solution.[3]

  • Continue refluxing for 30 minutes after the addition is complete.[3]

  • Cool the reaction mixture to approximately 15°C in an ice bath.[3]

  • Collect the precipitated solid (diisopropylurea byproduct) by filtration and wash it with THF.[3]

  • Slowly pour the filtrate into water and stir for 30 minutes to precipitate the product.[3]

  • Collect the white solid product by filtration, wash with water, and then dissolve it in ethyl acetate (500 mL).[3]

  • Dry the ethyl acetate solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.[3]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Result A 1. Mix Aniline and Carboxylic Acid in THF B 2. Heat to Reflux A->B C 3. Add DIC Dropwise B->C D 4. Reflux for 30 min C->D E 5. Cool in Ice Bath D->E F 6. Filter Urea Byproduct E->F G 7. Precipitate Product in Water F->G H 8. Filter, Dissolve, Dry, and Concentrate G->H I Pure N-Acylated Product H->I

Caption: Experimental workflow for the synthesis of N-acylated anilines via carbodiimide coupling.

Data Presentation

The following tables summarize the reaction conditions and resulting product data for the synthesis of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide as described in Protocol 2.

Table 1: Summary of Reagents and Reaction Conditions

Parameter Value/Condition Reference
Starting Aniline This compound (5.00 g) [3]
Acylating Reagent Cyanoacetic acid (2.28 g) [3]
Coupling Agent 1,3-Diisopropylcarbodiimide (4.2 mL) [3]
Solvent Tetrahydrofuran (50 mL) [3]
Reaction Temperature Reflux [3]

| Reaction Time | 30 minutes |[3] |

Table 2: Physicochemical and Analytical Data of Product

Property Value Reference
Product Name 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide [3]
Yield 5.9 g (88%) [3]
Appearance White solid [3]
Melting Point 180-181 °C [3][4]
¹H NMR (400 MHz, DMSO-d₆) δ 3.84 (s, 3H), 4.02 (s, 2H), 7.58 (s, 1H), 7.66 (s, 1H), 10.00 (s, 1H) [3][4]
Mass Spec. (ES) m/z 257.0, 259.0 ([M-H]⁻) [3][4]

| Elemental Analysis (C₁₀H₈Cl₂N₂O₂) | Calculated: C, 46.36; H, 3.11; N, 10.81. Found: C, 46.25; H, 3.10; N, 10.85. |[3][4] |

Safety Precautions

  • Work in a well-ventilated fume hood at all times.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

  • Acyl chlorides and coupling agents like DIC are corrosive and moisture-sensitive. Handle with care.

  • Organic solvents such as THF and ethyl acetate are flammable and volatile. Avoid ignition sources and ensure proper grounding.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The N-acylation of this compound is a robust and high-yielding reaction critical for the synthesis of pharmaceutical intermediates. The protocols provided herein describe reliable methods for obtaining N-acylated products, such as the Bosutinib precursor 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide, in excellent yield and purity.[3][4] These methodologies are highly valuable for researchers in organic synthesis and drug discovery, enabling the efficient production of key molecular scaffolds.

References

Application Notes and Protocols for the Analytical Detection of 2,4-Dichloro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical detection of 2,4-Dichloro-5-methoxyaniline, a key intermediate and potential genotoxic impurity (PGI) in the synthesis of various active pharmaceutical ingredients (APIs), most notably Bosutinib.[1] The following methods are designed to provide a robust framework for the identification and quantification of this compound in pharmaceutical samples.

Introduction

This compound (CAS: 98446-49-2) is a substituted aniline that serves as a critical building block in organic synthesis.[1] Its presence as a residual impurity in final drug products is a significant concern due to the potential for genotoxicity associated with aromatic amines. Therefore, sensitive and specific analytical methods are required for its detection and quantification at trace levels to ensure the safety and quality of pharmaceutical products. This document outlines recommended analytical approaches using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

Two primary analytical techniques are proposed for the determination of this compound:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A widely available and robust technique suitable for the routine quantification of non-volatile impurities in drug substances and formulations.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method, particularly useful for the analysis of volatile and semi-volatile compounds. Derivatization may be employed to improve the chromatographic properties and sensitivity for aniline compounds.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is adapted from established procedures for the analysis of Bosutinib and its impurities.[2][3][4] It is suitable for the quantification of this compound in bulk drug substances and finished dosage forms.

Experimental Protocol

1. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system with a quaternary or binary pump, autosampler, and a photodiode array (PDA) or UV-Vis detector.

  • Chromatographic data acquisition and processing software.

2. Chromatographic Conditions:

ParameterRecommended Conditions
Column Reversed-phase C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 250 mm, 5 µm)[2]
Mobile Phase A 0.1% Formic acid in Water[2]
Mobile Phase B Acetonitrile[2]
Gradient Program 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25.1-30 min: 10% B
Flow Rate 1.0 mL/min[2]
Column Temperature 30 °C
Detection Wavelength 254 nm (or wavelength maximum of this compound)
Injection Volume 10 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with diluent (e.g., 50:50 Acetonitrile:Water).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 0.1 - 10 µg/mL).

  • Sample Solution (for API): Accurately weigh about 100 mg of the API, dissolve in, and dilute to 100 mL with the diluent.

  • Sample Solution (for Dosage Form): Weigh and finely powder a representative number of tablets. Transfer a portion of the powder equivalent to 100 mg of the API into a 100 mL volumetric flask, add about 70 mL of diluent, sonicate for 15 minutes, and then dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of the impurity using an external standard calibration curve.

Quantitative Data (Exemplary)

The following table summarizes typical performance characteristics for the HPLC analysis of related aniline impurities. These values should be established during method validation for this compound.

ParameterExpected Performance
Linearity (r²) > 0.999[5]
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Recovery 90 - 110%
Precision (%RSD) < 2%[3]

Experimental Workflow: HPLC Method

HPLC_Workflow cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System (C18 Column, Gradient Elution) Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Detection UV/PDA Detection (254 nm) HPLC_System->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Quantification Quantification (External Standard) Chromatogram->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is proposed for the trace-level detection and confirmation of this compound. It is based on general principles for the analysis of aniline derivatives by GC-MS.[6][7][8] Derivatization can be employed to enhance volatility and thermal stability.

Experimental Protocol

1. Instrumentation:

  • Gas Chromatograph (GC) with a split/splitless injector and a mass selective detector (MSD).

  • Autosampler.

  • GC-MS data system.

2. Chromatographic and MS Conditions:

ParameterRecommended Conditions
GC Column Capillary column such as DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Oven Temperature Program Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Mode Full Scan (m/z 50-350) for identification and Selected Ion Monitoring (SIM) for quantification
SIM Ions m/z 191, 193 (Molecular ions of this compound)

3. Sample Preparation and Derivatization (Optional but Recommended):

  • Extraction: For drug products, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte from the matrix.

  • Derivatization (Acetylation):

    • To the extracted and dried sample residue, add 100 µL of pyridine and 50 µL of acetic anhydride.

    • Heat the mixture at 60 °C for 30 minutes.

    • Evaporate the reagents under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

4. Data Analysis:

  • Identify the derivatized or underivatized analyte by its retention time and mass spectrum. The mass spectrum should be compared with a reference spectrum.

  • For quantification, use the peak area of the selected ions in SIM mode and an internal or external standard calibration.

Quantitative Data (Exemplary)

The following table provides expected performance characteristics for a GC-MS method for aniline derivatives.

ParameterExpected Performance
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.01 ng/mL
Limit of Quantification (LOQ) 0.05 ng/mL
Recovery 85 - 115%
Precision (%RSD) < 10%

Experimental Workflow: GC-MS Method

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Extraction Extraction (LLE or SPE) Derivatization Derivatization (Optional) Extraction->Derivatization GC_System GC Separation (DB-5ms Column) Derivatization->GC_System MS_Detection MS Detection (EI, Scan/SIM) GC_System->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Identification_Quant Identification & Quantification Data_Acquisition->Identification_Quant

Caption: Workflow for the GC-MS analysis of this compound.

Signaling Pathways and Logical Relationships

The detection of this compound is a critical step in the quality control of APIs where it is a known process-related impurity or a starting material. The logical relationship for ensuring drug product quality concerning this impurity is outlined below.

Quality_Control_Logic API_Synthesis API Synthesis (e.g., Bosutinib) Impurity_Formation Potential for This compound Impurity API_Synthesis->Impurity_Formation Analytical_Screening Analytical Method (HPLC or GC-MS) Impurity_Formation->Analytical_Screening Quantification Quantification of Impurity Analytical_Screening->Quantification Specification_Check Comparison with Specification Limits Quantification->Specification_Check Release API/Drug Product Release Specification_Check->Release Below Limit Rejection Rejection or Reprocessing Specification_Check->Rejection Above Limit

Caption: Logical workflow for the control of this compound impurity.

Conclusion

The analytical methods described provide a comprehensive approach for the detection and quantification of this compound in pharmaceutical contexts. The choice of method will depend on the specific requirements of the analysis, including the required sensitivity, the nature of the sample matrix, and the availability of instrumentation. It is essential that any method chosen is fully validated according to ICH guidelines to ensure its suitability for its intended purpose.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2,4-Dichloro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This application note outlines a proposed method for the quantitative analysis of 2,4-Dichloro-5-methoxyaniline using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This methodology is intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

This compound is a chemical intermediate used in the synthesis of various pharmaceutical compounds. Accurate and precise analytical methods are crucial for monitoring its purity, stability, and concentration in reaction mixtures and final products. The described RP-HPLC method provides a straightforward and reliable approach for the determination of this compound. While direct methods for this specific analyte are not widely published, this protocol is based on established analytical techniques for similar chlorinated aniline compounds.

Experimental Protocol

A detailed experimental workflow for the HPLC analysis of this compound is provided below.

cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Processing start Weigh Standard and Sample dissolve Dissolve in Diluent (Acetonitrile/Water) start->dissolve vortex Vortex and Sonicate to Ensure Dissolution dissolve->vortex filter Filter through 0.45 µm Syringe Filter vortex->filter inject Inject Sample onto HPLC System filter->inject separate Isocratic Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect acquire Acquire Chromatogram using Software detect->acquire integrate Integrate Peak Area acquire->integrate quantify Quantify Concentration using Calibration Curve integrate->quantify

Caption: Experimental Workflow for HPLC Analysis.

Instrumentation and Reagents

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Mobile Phase: Acetonitrile and HPLC-grade water. The use of a buffer such as phosphate or an acid additive like formic acid may be explored to improve peak shape.

  • Standard: A certified reference standard of this compound.

  • Sample: The material to be analyzed for this compound content.

  • Solvents: HPLC-grade acetonitrile and water for sample and standard preparation.

Chromatographic Conditions (Proposed)

The following are proposed starting conditions. Method optimization and validation are highly recommended.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimal wavelength determined by PDA)
Run Time 10 minutes

Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Preparation of Sample Solutions

  • Accurately weigh a suitable amount of the sample and transfer it to a volumetric flask.

  • Add a portion of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.

  • Dilute to the mark with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection. The final concentration should fall within the range of the calibration curve.

Method Validation (Recommended Steps)

For reliable and accurate results, the analytical method should be validated according to ICH guidelines. The following validation parameters are recommended:

  • Specificity: Analyze a blank (mobile phase), a placebo (if applicable), and the standard solution to ensure no interference at the retention time of this compound.

  • Linearity: Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate injections of the same standard solution. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Data Presentation

The quantitative data obtained from the analysis should be summarized in clear and concise tables.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Areas ≤ 2.0% (for 6 injections)

Table 2: Linearity Data

Concentration (µg/mL)Peak Area
1
5
10
25
50
100
Correlation Coefficient (r²) ≥ 0.999
Regression Equation

Logical Relationship of Analytical Method Development

The development of a robust HPLC method follows a logical progression of steps to ensure the final protocol is suitable for its intended purpose.

cluster_dev Method Development cluster_val Method Validation cluster_routine Routine Analysis lit_review Literature Review (Similar Compounds) col_select Column Selection (e.g., C18, C8) lit_review->col_select mp_opt Mobile Phase Optimization (ACN/Water, pH) col_select->mp_opt det_select Detector Wavelength Selection (UV Scan) mp_opt->det_select specificity Specificity det_select->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq routine Routine Sample Analysis lod_loq->routine sst System Suitability Testing routine->sst

Caption: Analytical Method Development Lifecycle.

The proposed RP-HPLC method provides a solid starting point for the quantitative determination of this compound. Through proper optimization and validation, this protocol can be adapted and implemented in a quality control or research setting to ensure the identity and purity of this important chemical intermediate. The use of a C18 column with a simple isocratic mobile phase and UV detection offers a balance of efficiency, and accessibility for most analytical laboratories.

Application Note: Identification of 2,4-Dichloro-5-methoxyaniline by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the qualitative and quantitative analysis of 2,4-Dichloro-5-methoxyaniline using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key intermediate in the synthesis of various pharmaceutical compounds, and its accurate identification and quantification are crucial for quality control and process optimization. The described methodology includes sample preparation, GC-MS operational parameters, and data analysis procedures. This protocol is designed to be a robust framework for researchers in pharmaceutical development and analytical chemistry.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for separating, identifying, and quantifying volatile and semi-volatile organic compounds.[1] For the analysis of substituted anilines like this compound, GC-MS provides excellent sensitivity and selectivity.[1] The polarity of some aniline compounds can pose challenges for direct GC analysis, sometimes requiring a derivatization step to enhance their chromatographic performance.[1] This protocol outlines a direct analysis approach for this compound, which has been shown to be amenable to GC-MS analysis.

Experimental Protocols

Sample Preparation

The selection of a sample preparation technique is dependent on the sample matrix.[1] The following are general guidelines for preparing solid and liquid samples for GC-MS analysis.

1.1. Solid Sample Preparation

  • Dissolution: Solid samples must be dissolved in a suitable low-boiling-point solvent.[2]

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of a volatile organic solvent such as acetone, methanol, or dichloromethane to create a stock solution of 1 mg/mL.[2][3]

    • From the stock solution, prepare a working solution of approximately 10 µg/mL in the same solvent.[3][4]

    • Ensure the sample is completely dissolved. If particulates are present, filter the solution using a 0.22 µm syringe filter or centrifuge the sample to separate any undissolved material before transferring it to a GC vial.[2][4]

1.2. Liquid Sample Preparation (for aqueous matrices)

  • Liquid-Liquid Extraction (LLE): This method is suitable for extracting aniline derivatives from aqueous samples.[1]

    • Adjust the pH of the aqueous sample to >11 using a 1.0 M Sodium Hydroxide (NaOH) solution.[1]

    • Transfer a known volume of the sample to a separatory funnel.

    • Add a suitable organic solvent like dichloromethane or chloroform for extraction.[1] A solvent-to-sample ratio of 1:5 (v/v) is recommended.[1]

    • Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.

    • Allow the layers to separate and collect the organic phase.

    • Repeat the extraction process two more times with fresh organic solvent.[1]

    • Combine the organic extracts and dry them over anhydrous sodium sulfate.[1]

    • Concentrate the extract to a small volume under a gentle stream of nitrogen.[1]

    • Reconstitute the residue in a known volume of a suitable solvent (e.g., acetone) for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters can be used as a starting point and should be optimized for the specific instrumentation in use.

Table 1: GC-MS Operating Conditions

ParameterCondition
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent[3]
Carrier GasHelium, constant flow at 1.0 mL/min[3]
Inlet Temperature250 °C[3]
Injection Volume1 µL[3]
Injection ModeSplit (10:1) or Splitless[3]
Oven Temperature ProgramInitial temperature: 80 °C, hold for 2 minutes. Ramp: 10 °C/min to 280 °C. Hold at 280 °C for 5 minutes.[3]
Mass Spectrometer
MS Transfer Line Temp.280 °C[3]
Ion Source Temperature230 °C[3]
Ionization ModeElectron Ionization (EI) at 70 eV[3]
Mass Scan Range40-400 m/z[3]

Data Presentation

Qualitative Identification

The identification of this compound is confirmed by comparing the retention time and the acquired mass spectrum with a reference standard. The mass spectrum of this compound is characterized by a prominent molecular ion peak.

Table 2: Mass Spectrometry Data for this compound

CompoundMolecular WeightKey Mass-to-Charge Ratios (m/z)
This compound192.04 g/mol [5]191 (Molecular Ion, 100% relative abundance)[6]
Quantitative Analysis

For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The peak area of the characteristic ion (m/z 191) is plotted against the concentration. The concentration of this compound in the unknown sample is then determined by interpolating its peak area on the calibration curve.

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start with Sample (Solid or Liquid) solid_prep Solid Sample: Dissolve in Volatile Solvent start->solid_prep Solid liquid_prep Liquid Sample: Liquid-Liquid Extraction (LLE) start->liquid_prep Liquid filter_concentrate Filter / Concentrate Extract solid_prep->filter_concentrate liquid_prep->filter_concentrate final_sample Final Sample in GC Vial filter_concentrate->final_sample injection Inject Sample into GC final_sample->injection separation Separation on GC Column injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Detection (m/z) ionization->detection chromatogram Generate Chromatogram (Retention Time) detection->chromatogram mass_spectrum Generate Mass Spectrum detection->mass_spectrum identification Qualitative ID: Compare RT and MS to Standard chromatogram->identification mass_spectrum->identification quantification Quantitative Analysis: Calibration Curve identification->quantification report Final Report quantification->report

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

The GC-MS protocol detailed in this application note provides a reliable and robust framework for the sensitive and selective identification and quantification of this compound in various sample matrices. The choice between direct analysis of a dissolved solid or extraction from a liquid matrix allows for flexibility depending on the specific research requirements. Adherence to these guidelines will facilitate accurate and reproducible results in a research or quality control setting.

References

The Medicinal Chemistry of 2,4-Dichloro-5-methoxyaniline: A Gateway to Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 2,4-Dichloro-5-methoxyaniline is a key chemical intermediate that has garnered significant attention in medicinal chemistry, primarily for its integral role in the synthesis of targeted cancer therapeutics. Its unique substitution pattern on the aniline ring provides a crucial building block for the development of potent kinase inhibitors. This document provides detailed application notes, experimental protocols, and data on the use of this compound in the synthesis and evaluation of such inhibitors, with a particular focus on the dual Src/Abl kinase inhibitor, Bosutinib.

Application Notes

The primary application of this compound in medicinal chemistry is as a pivotal intermediate in the synthesis of Bosutinib, a clinically approved drug for the treatment of chronic myeloid leukemia (CML).[1][2] The dichloro and methoxy substituents on the aniline ring are critical for the molecule's reactivity and its ability to form the core structure of Bosutinib, which is a 4-anilino-3-quinolinecarbonitrile derivative. This structural motif is essential for its high-affinity binding to the ATP-binding site of the BCR-ABL and Src family kinases.

Beyond Bosutinib, the this compound scaffold is a valuable starting material for the synthesis of other kinase inhibitors. The chlorine atoms can be strategically utilized for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the development of new inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

Quantitative Data: Kinase Inhibitory Activity of Bosutinib

The following table summarizes the in vitro inhibitory activity of Bosutinib against its primary targets, the BCR-ABL fusion protein and Src family kinases.

Target KinaseIC50 (nM)Assay Conditions
v-Abl6Recombinant enzyme assay
Bcr-Abl8Cell-based autophosphorylation assay
Src1.2Recombinant enzyme assay
Lyn1.1Recombinant enzyme assay
Hck1.1Recombinant enzyme assay

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

Signaling Pathways

The following diagrams illustrate the signaling pathways of BCR-ABL and Src kinases, which are the primary targets of inhibitors derived from this compound.

BCR_ABL_Signaling cluster_downstream Downstream Pathways BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT_mTOR STAT5 STAT5 Pathway BCR_ABL->STAT5 Adhesion Altered Adhesion BCR_ABL->Adhesion Proliferation Increased Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Apoptosis Decreased Apoptosis PI3K_AKT_mTOR->Apoptosis STAT5->Proliferation

Caption: Simplified BCR-ABL signaling pathway.

Src_Signaling cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinases (e.g., EGFR, PDGFR) Src Src Kinase RTK->Src Integrins Integrins Integrins->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 PI3K_AKT PI3K/AKT Pathway Src->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Src->RAS_MAPK Angiogenesis Angiogenesis Src->Angiogenesis Migration Cell Migration & Invasion FAK->Migration Proliferation Cell Proliferation STAT3->Proliferation Survival Cell Survival PI3K_AKT->Survival RAS_MAPK->Proliferation

Caption: Overview of Src kinase signaling pathways.

Experimental Protocols

Synthesis of 4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-chloropropoxy)-3-quinolinecarbonitrile

This protocol describes the synthesis of a key intermediate in the production of Bosutinib, starting from this compound.

Synthesis_Workflow_Intermediate start Start Materials step1 Reaction Setup: - Add this compound - Add 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile - Add acetonitrile and HCl in isopropanol start->step1 step2 Reaction: - Stir at 75-80°C for 2-3 hours - Monitor by TLC step1->step2 step3 Workup: - Filter the reaction mixture - Wash the solid with acetonitrile - Dry the solid step2->step3 product Product: 4-((2,4-dichloro-5-methoxyphenyl) amino)-7-hydroxy-6-methoxy quinoline-3-carbonitrile step3->product

Caption: Workflow for the synthesis of the key Bosutinib intermediate.

Materials:

  • This compound

  • 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile

  • Acetonitrile

  • Hydrochloric acid in isopropyl alcohol

Procedure:

  • To a suspension of 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile (1.0 eq) in acetonitrile, add this compound (1.15 eq).

  • Add hydrochloric acid in isopropyl alcohol dropwise to the resulting mixture.

  • Stir the reaction mixture at 75-80°C and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete in 2-3 hours.

  • After completion, filter the reaction mass and wash the solid with acetonitrile.

  • Dry the solid under vacuum to obtain 4-((2,4-dichloro-5-methoxyphenyl)amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile.

Synthesis of Bosutinib

This protocol outlines the final step in the synthesis of Bosutinib from the previously prepared intermediate.

Materials:

  • 4-((2,4-dichloro-5-methoxyphenyl)amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile

  • 1-(3-chloropropyl)-4-methylpiperazine dihydrochloride

  • Potassium carbonate

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 4-((2,4-dichloro-5-methoxyphenyl)amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile (1.0 eq) in DMF, add potassium carbonate (3.0 eq).

  • Add 1-(3-chloropropyl)-4-methylpiperazine dihydrochloride (1.2 eq) to the mixture.

  • Stir the reaction mixture at 80-90°C for 4-6 hours. Monitor the reaction by TLC or HPLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain Bosutinib.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general method for evaluating the inhibitory activity of compounds against BCR-ABL or Src kinases.

Kinase_Assay_Workflow start Prepare Reagents step1 Plate Setup: - Add kinase, substrate, and buffer to wells start->step1 step2 Add Inhibitor: - Add serial dilutions of the test compound (e.g., Bosutinib) step1->step2 step3 Initiate Reaction: - Add ATP to start the kinase reaction step2->step3 step4 Incubation: - Incubate at 30°C for a defined time step3->step4 step5 Detection: - Add detection reagent (e.g., ADP-Glo™) - Measure luminescence or radioactivity step4->step5 step6 Data Analysis: - Calculate % inhibition - Determine IC50 value step5->step6 end Results step6->end

Caption: General workflow for an in vitro kinase inhibition assay.

Materials:

  • Recombinant human Abl or Src kinase

  • Peptide substrate (e.g., Abltide for Abl, or a generic tyrosine kinase substrate for Src)

  • Test compound (e.g., Bosutinib) dissolved in DMSO

  • ATP

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in the kinase assay buffer.

  • In a multi-well plate, add the kinase, peptide substrate, and the diluted test compound. Include a control with DMSO instead of the test compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is measured via a coupled luciferase reaction, and the luminescence is recorded.

  • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Disclaimer: These protocols are intended for guidance and should be optimized for specific laboratory conditions and reagents. Always follow appropriate safety procedures when handling chemicals.

References

Application Notes and Protocols for the Synthesis of Azo Dyes Using 2,4-Dichloro-5-methoxyaniline as an Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2,4-dichloro-5-methoxyaniline as a key intermediate in the synthesis of azo dyes. Azo dyes are a prominent class of organic colorants characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. The specific substituents on these aromatic rings play a crucial role in determining the color, fastness, and other physicochemical properties of the resulting dye.

This compound, with its distinct substitution pattern of two chlorine atoms and a methoxy group, serves as a versatile precursor for the synthesis of novel azo dyes. These dyes have potential applications in various sectors, including the textile industry, printing, and as functional molecules in research and development.

The synthesis of azo dyes from this compound is a well-established two-step process:

  • Diazotization: The primary aromatic amine, this compound, is converted into a diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) using a source of nitrous acid, such as sodium nitrite. The resulting diazonium salt is highly reactive and is generally used immediately in the subsequent step without isolation.

  • Azo Coupling: The unstable diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound. Common coupling components include phenols (like 2-naphthol) and aromatic amines (like N,N-dimethylaniline). This electrophilic aromatic substitution reaction leads to the formation of the azo dye.

Experimental Protocols

The following protocols provide a general methodology for the synthesis of azo dyes using this compound. The specific quantities and reaction conditions may need to be optimized depending on the chosen coupling agent.

Protocol 1: Diazotization of this compound

This initial step involves the conversion of the primary aromatic amine into a diazonium salt intermediate. Due to the inherent instability of diazonium salts at higher temperatures, this procedure must be conducted at 0-5 °C, and the resulting salt should be used promptly in the subsequent coupling reaction.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a beaker, suspend a specific molar equivalent of this compound in a solution of concentrated hydrochloric acid and water.

  • Cool the beaker in an ice bath to maintain a temperature of 0-5 °C with continuous stirring.

  • In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled aniline solution while maintaining vigorous stirring. Ensure the temperature remains between 0-5 °C throughout the addition.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 15-20 minutes at 0-5 °C to ensure the diazotization is complete. The resulting solution contains the 2,4-dichloro-5-methoxybenzenediazonium chloride intermediate.

Protocol 2: Azo Coupling with 2-Naphthol

The freshly prepared diazonium salt is reacted with a suitable coupling agent to form the azo dye. The choice of the coupling agent is critical as it determines the final color and properties of the dye. This protocol uses 2-naphthol as a representative coupling agent.

Materials:

  • 2,4-dichloro-5-methoxybenzenediazonium chloride solution (from Protocol 1)

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Procedure:

  • In a separate beaker, dissolve the coupling agent (e.g., 2-naphthol) in an aqueous solution of sodium hydroxide.

  • Cool this solution in an ice bath to 0-5 °C with continuous stirring.

  • Slowly add the cold diazonium salt solution (from Protocol 1) to the cold solution of the coupling agent with vigorous stirring. A colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.

  • Isolate the solid azo dye by vacuum filtration.

  • Wash the precipitate with cold water to remove any unreacted salts and byproducts.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to purify the azo dye.

  • Dry the purified crystals in a desiccator.

Data Presentation

The following table summarizes representative quantitative data for an azo dye synthesized from this compound and 2-naphthol.

ParameterValue
Diazo Component This compound
Coupling Component 2-Naphthol
Molecular Formula of Dye C₁₇H₁₂Cl₂N₂O₂
Molecular Weight of Dye 363.20 g/mol
Theoretical Yield Based on 1:1 molar ratio
Actual Yield 85-95% (typical)
Melting Point >200 °C (typical for azo dyes)
Color Deep Red to Maroon
Solubility Soluble in organic solvents (e.g., DMSO, DMF), insoluble in water
UV-Vis (λmax in EtOH) ~480-520 nm

Visualizations

AzoDyeSynthesisPathway cluster_diazotization Diazotization Step cluster_coupling Azo Coupling Step Aniline This compound Diazonium 2,4-Dichloro-5-methoxybenzenediazonium Chloride Aniline->Diazonium 0-5 °C Reagents1 NaNO₂, HCl Reagents1->Diazonium AzoDye Azo Dye Diazonium->AzoDye 0-5 °C CouplingAgent 2-Naphthol CouplingAgent->AzoDye Reagents2 NaOH

Caption: General reaction pathway for the synthesis of an azo dye.

ExperimentalWorkflow start Start diazotization Diazotization of This compound start->diazotization coupling_prep Prepare Coupling Component Solution (e.g., 2-Naphthol in NaOH) start->coupling_prep coupling Azo Coupling Reaction (0-5 °C) diazotization->coupling coupling_prep->coupling filtration Vacuum Filtration coupling->filtration washing Wash with Cold Water filtration->washing recrystallization Recrystallization washing->recrystallization drying Drying recrystallization->drying characterization Characterization (MP, UV-Vis, etc.) drying->characterization end End characterization->end

Caption: Experimental workflow for azo dye synthesis.

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2,4-Dichloro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 2,4-Dichloro-5-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols for obtaining high-purity this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities can arise from starting materials and side reactions during synthesis. These may include regioisomers such as 2,6-dichloro-3-methoxyaniline and 4,6-dichloro-3-methoxyaniline, over-chlorinated products like 2,4,6-trichloro-3-methoxyaniline, and residual starting materials or intermediates.

Q2: What are the recommended methods for purifying crude this compound?

A2: The two primary methods for purifying crude this compound are recrystallization and column chromatography. The choice of method depends on the impurity profile and the desired final purity. Often, a combination of both techniques is employed for achieving the highest purity.

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: Based on its slight solubility in methanol, a methanol/water solvent system is a good starting point for recrystallization. Ethanol may also be a suitable solvent. It is recommended to perform small-scale solvent screening to determine the optimal solvent or solvent pair that provides good recovery and high purity.

Q4: How can I monitor the progress of the purification?

A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate this compound from its impurities. The spots can be visualized under UV light.

Q5: My purified this compound is still colored. How can I remove the color?

A5: Colored impurities can sometimes be removed by treating a solution of the crude product with a small amount of activated charcoal before the final filtration in the recrystallization process. However, be aware that activated charcoal can also adsorb some of your product, potentially lowering the yield.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
Oiling out The solute is melting before it dissolves, or the solution is supersaturated at a temperature above the compound's melting point.- Add more of the primary solvent to the hot mixture. - Ensure the solvent has a boiling point lower than the melting point of this compound (~51°C). If not, select a different solvent.
No crystal formation The solution is not supersaturated, or nucleation is slow.- Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of pure this compound. - Concentrate the solution by evaporating some of the solvent. - Cool the solution in an ice bath for a longer period.
Low recovery Too much solvent was used, or the compound is too soluble in the cold solvent.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product. - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent.
Column Chromatography Issues
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation The mobile phase polarity is not optimal, or the column is overloaded.- Optimize the mobile phase using TLC to achieve a good separation of spots. Aim for an Rf value of 0.2-0.4 for the product. - Ensure the amount of crude material loaded is appropriate for the column size.
Tailing of the product spot The compound is interacting too strongly with the acidic silica gel.- Add a small amount (0.5-1%) of a basic modifier like triethylamine to the mobile phase.
Product is not eluting The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
Cracked silica gel bed The column was allowed to run dry.- Always keep the solvent level above the top of the silica gel.

Data Presentation

Physical Properties of this compound
PropertyValue
CAS Number 98446-49-2
Molecular Formula C₇H₇Cl₂NO
Molecular Weight 192.04 g/mol
Appearance Pale brown solid[1]
Melting Point 51 °C[1]
Boiling Point 290.1 ± 35.0 °C[1]
Solubility Chloroform (Slightly), Methanol (Slightly)[1]
Representative Purification Data
Purification MethodStarting Purity (Example)Final Purity (Example)Yield (Example)
Recrystallization (Methanol/Water) ~90%>98%75-85%
Column Chromatography (Hexane/Ethyl Acetate) ~90%>99%60-75%

Note: The purity and yield values are representative and may vary depending on the nature and amount of impurities in the crude material.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines a general procedure for the recrystallization of crude this compound using a methanol/water solvent system.

Materials:

  • Crude this compound

  • Methanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of methanol and gently heat the mixture on a hot plate while stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel into a clean, warm Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, slowly add deionized water dropwise until the solution becomes slightly turbid. If it becomes too cloudy, add a few drops of warm methanol to redissolve the precipitate. Allow the solution to stand undisturbed to allow for slow crystal growth.

  • Cooling: Once crystal formation appears to be complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Column Chromatography

This protocol describes a general procedure for the purification of crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Triethylamine (optional)

  • Chromatography column

  • TLC plates, chamber, and UV lamp

  • Collection tubes

  • Rotary evaporator

Procedure:

  • TLC Analysis: Develop a suitable mobile phase by performing TLC analysis of the crude material. Start with a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) and adjust the ratio to obtain an Rf value of approximately 0.2-0.4 for the product.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the chromatography column and allow it to settle, ensuring a uniform and air-free packing. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane. Carefully load the solution onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes. Monitor the separation by TLC analysis of the collected fractions. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product. If tailing is observed on TLC, consider adding 0.5-1% triethylamine to the mobile phase.

  • Fraction Pooling and Evaporation: Combine the fractions containing the pure product and concentrate them using a rotary evaporator to obtain the purified this compound.

Visualization

Purification_Troubleshooting start Crude Product Analysis (TLC) recrystallization Attempt Recrystallization start->recrystallization High concentration of desired product column_chromatography Perform Column Chromatography start->column_chromatography Complex mixture of impurities oiling_out Problem: Oiling Out recrystallization->oiling_out If issue occurs no_crystals Problem: No Crystals recrystallization->no_crystals If issue occurs low_recovery_recryst Problem: Low Recovery recrystallization->low_recovery_recryst If issue occurs pure_product Pure Product recrystallization->pure_product Successful poor_separation Problem: Poor Separation column_chromatography->poor_separation If issue occurs tailing Problem: Tailing column_chromatography->tailing If issue occurs no_elution Problem: No Elution column_chromatography->no_elution If issue occurs column_chromatography->pure_product Successful add_solvent Solution: Add More Solvent oiling_out->add_solvent seed_scratch Solution: Seed or Scratch no_crystals->seed_scratch minimize_solvent Solution: Minimize Solvent low_recovery_recryst->minimize_solvent optimize_mobile_phase Solution: Optimize Mobile Phase poor_separation->optimize_mobile_phase add_tea Solution: Add Triethylamine tailing->add_tea increase_polarity Solution: Increase Polarity no_elution->increase_polarity

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Recrystallization of 2,4-Dichloro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the recrystallization of 2,4-dichloro-5-methoxyaniline. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

Q2: My compound "oils out" instead of forming crystals. What should I do?

A2: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue. This can occur if the compound's melting point is lower than the boiling point of the solvent or if the solution is cooled too rapidly. To address this, you can:

  • Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point.

  • Ensure a slower cooling rate by allowing the flask to cool to room temperature on the benchtop before transferring it to an ice bath.

  • Try a different solvent or a solvent mixture with a lower boiling point.

Q3: I am getting a very low recovery of my purified product. What are the likely causes?

A3: Low recovery can be due to several factors:

  • Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve the crude material.

  • Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper. Ensure your filtration apparatus is pre-heated.

  • Inappropriate solvent choice: If the compound has significant solubility in the solvent even at low temperatures, recovery will be poor.

Q4: How can I remove colored impurities from my this compound sample?

A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored compounds. Use a minimal amount of charcoal, as it can also adsorb your product, leading to lower yields.

Troubleshooting Guide

This guide addresses specific issues that may arise during the recrystallization of this compound.

Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling. - The solution is not supersaturated (too much solvent was used).- The compound is very soluble in the chosen solvent even at low temperatures.- Slow nucleation.- Boil off some of the solvent to increase the concentration and allow it to cool again.- Place the solution in a colder environment (e.g., freezer), but be mindful of the solvent's freezing point.- Scratch the inside of the flask with a glass rod at the air-solvent interface to create nucleation sites.- Add a seed crystal of pure this compound.
Crystals are very small or appear as a powder. - The solution cooled too rapidly.- Allow the solution to cool more slowly. Let it stand at room temperature before moving to an ice bath.- Consider using a solvent system that promotes slower crystal growth.
The purified product is not significantly purer than the crude material. - The chosen solvent does not effectively differentiate between the compound and the impurities.- The cooling was too rapid, trapping impurities within the crystal lattice.- Perform a new solvent screen to find a more selective solvent.- Ensure slow and controlled cooling to allow for the formation of a pure crystal lattice.
The compound decomposes upon heating. - The chosen solvent has too high a boiling point.- Select a solvent with a lower boiling point.- Consider using a rotary evaporator to dissolve the compound at a lower temperature under reduced pressure.

Experimental Protocols

Protocol 1: Determining the Solubility of this compound

Objective: To determine the solubility of this compound in various organic solvents at room temperature and at the solvent's boiling point to identify a suitable recrystallization solvent.

Materials:

  • This compound

  • A selection of solvents to test (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, heptane)

  • Small test tubes or vials

  • Hot plate with a water or sand bath

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Room Temperature Solubility:

    • Add approximately 100 mg of this compound to a test tube.

    • Add the first solvent dropwise (e.g., 0.1 mL at a time), vortexing after each addition, until the solid completely dissolves.

    • Record the volume of solvent required.

    • Repeat for each solvent to be tested.

  • Elevated Temperature Solubility:

    • For solvents in which the compound showed low solubility at room temperature, gently heat the test tube in a water or sand bath to the solvent's boiling point.

    • Continue adding the solvent in small portions with agitation until the solid dissolves completely.

    • Record the volume of solvent required.

    • Allow the solution to cool to room temperature and then in an ice bath to observe the extent of crystal formation.

Data Presentation:

SolventSolubility at 25°C ( g/100 mL) (Approx.)Solubility at Boiling Point ( g/100 mL) (Approx.)Observations upon Cooling
Ethanol
Methanol
Isopropanol
Acetone
Ethyl Acetate
Toluene
Heptane

This table should be filled in with experimental observations.

Protocol 2: Recrystallization of this compound

Objective: To purify crude this compound by recrystallization. This protocol is based on a general procedure and should be adapted based on the results of the solubility tests. An ethanol/water mixed solvent system is used as an example.

Materials:

  • Crude this compound

  • Ethanol (or another suitable "good" solvent)

  • Deionized water (or another suitable "poor" solvent)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Induce Crystallization: While the solution is still hot, add deionized water dropwise until the solution becomes slightly cloudy (the cloud point). If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Visualization

Recrystallization Workflow

RecrystallizationWorkflow Recrystallization Workflow for this compound start Start with Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities are present) dissolve->hot_filtration hot_filtration->dissolve Premature Crystallization cool Allow to Cool Slowly hot_filtration->cool Clear Solution crystals Crystal Formation cool->crystals filter Vacuum Filtration crystals->filter wash Wash with Cold Solvent filter->wash dry Dry Purified Crystals wash->dry end Pure this compound dry->end no_impurities No Insoluble Impurities impurities_present Impurities Present

Technical Support Center: Synthesis of 2,4-Dichloro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2,4-dichloro-5-methoxyaniline, a key intermediate in pharmaceutical production.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of side products.

Question: My final product shows multiple spots on TLC/peaks in GC-MS analysis. What are the likely impurities?

Answer: The presence of multiple impurities in your final product can arise from several sources, primarily during the chlorination step. The most common side products include regioisomers, over-chlorinated derivatives, and byproducts from incomplete reactions.

Potential Side Products and Their Origins:

Impurity TypePotential Impurity NameLikely SourceMitigation Strategy
Regioisomer 2,6-Dichloro-3-methoxyanilineNon-selective chlorination of m-anisidine.[2]Protect the amino group as an acetamide before chlorination to improve regioselectivity.[2]
Regioisomer 4,6-Dichloro-3-methoxyanilineNon-selective chlorination of m-anisidine.[2]Utilize highly purified starting materials and control reaction conditions carefully.
Over-chlorination 2,4,6-Trichloro-3-methoxyanilineUse of excess chlorinating agent or harsh reaction conditions.[2]Maintain strict stoichiometric control of the chlorinating agent and keep the reaction temperature low.
Incomplete Reaction 2-Chloro-5-methoxyanilineIncomplete chlorination.Increase reaction time or temperature cautiously, while monitoring for over-chlorination.
Starting Material Impurity Isomeric dichlorinated productsPresence of isomers (e.g., o-anisidine) in the starting m-anisidine.[2]Use highly pure m-anisidine for the synthesis.
Dehalogenation Monochloro or non-chlorinated anilinesCan occur during subsequent steps like catalytic hydrogenation if used for nitro group reduction.[2]Choose a reduction method less prone to dehalogenation if applicable to your synthetic route.

Question: How can I minimize the formation of regioisomers during chlorination?

Answer: The formation of regioisomers is a common challenge due to the strong activating effects of the amino and methoxy groups on the aromatic ring.[2] The most effective strategy to enhance regioselectivity is to protect the amino group, typically as an acetamide. This moderation of the amino group's activating effect directs the chlorination primarily to the desired positions.

Additionally, careful control of reaction conditions is crucial. This includes:

  • Temperature: Lowering the reaction temperature can help to improve the selectivity of the chlorination reaction.

  • Solvent: The choice of solvent can influence the reactivity and selectivity of the chlorinating agent.

  • Chlorinating Agent: Using a milder chlorinating agent may also help to reduce the formation of unwanted isomers.

Question: I am observing a significant amount of tri-chlorinated impurity. How can I prevent this?

Answer: The formation of 2,4,6-trichloro-3-methoxyaniline is a result of over-chlorination.[2] To prevent this, you should:

  • Control Stoichiometry: Use a precise molar equivalent of the chlorinating agent. Avoid any excess.

  • Slow Addition: Add the chlorinating agent slowly to the reaction mixture to maintain a low localized concentration.

  • Monitor the Reaction: Use techniques like TLC or GC to monitor the progress of the reaction and stop it as soon as the starting material is consumed.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A1: A common and effective route involves the protection of the amino group of 3-methoxyaniline (m-anisidine) as an acetamide, followed by dichlorination, and subsequent deprotection (hydrolysis) of the acetamide to yield the final product. This multi-step process helps to control the regioselectivity of the chlorination.[2]

Q2: What are the key safety precautions to take during this synthesis?

A2: Chlorinating agents are corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The final product, this compound, is also harmful if swallowed or in contact with skin.[3]

Q3: How can I confirm the identity and purity of my final product?

A3: The identity and purity of this compound can be confirmed using a combination of analytical techniques, including:

  • Melting Point: The reported melting point is around 49.5-51.5 °C.[4]

  • NMR Spectroscopy (¹H NMR and ¹³C NMR): To confirm the structure and identify any isomeric impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight.[4]

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To determine the purity of the sample.

Experimental Protocol: Synthesis from N-(2,4-dichloro-5-methoxyphenyl)acetamide

This protocol describes the deacetylation of N-(2,4-dichloro-5-methoxyphenyl)acetamide to produce this compound.[4]

Materials:

  • N-(2,4-dichloro-5-methoxyphenyl)acetamide

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid

Procedure:

  • Suspend N-(2,4-dichloro-5-methoxyphenyl)acetamide (1.0 eq) in a mixture of ethanol, water, and concentrated hydrochloric acid.

  • Stir the suspension and heat it to 70 °C.

  • Maintain the reaction at this temperature for 12 hours.

  • After the reaction is complete, evaporate a portion of the ethanol under reduced pressure.

  • Cool the remaining mixture to room temperature while stirring.

  • Allow the mixture to stand for 2 hours to allow the product to precipitate.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water.

  • Dry the solid under vacuum at 35 °C to obtain this compound as a light tan solid.

Visualizations

Synthesis_Pathway cluster_main Main Synthesis Route cluster_side Side Product Formation 3-Methoxyaniline 3-Methoxyaniline N-(3-methoxyphenyl)acetamide N-(3-methoxyphenyl)acetamide 3-Methoxyaniline->N-(3-methoxyphenyl)acetamide Acetic Anhydride Regioisomers Regioisomers 3-Methoxyaniline->Regioisomers Direct Chlorination N-(2,4-dichloro-5-methoxyphenyl)acetamide N-(2,4-dichloro-5-methoxyphenyl)acetamide N-(3-methoxyphenyl)acetamide->N-(2,4-dichloro-5-methoxyphenyl)acetamide Chlorinating Agent Over-chlorination Product Over-chlorination Product N-(3-methoxyphenyl)acetamide->Over-chlorination Product Excess Chlorinating Agent This compound This compound N-(2,4-dichloro-5-methoxyphenyl)acetamide->this compound Hydrolysis (HCl)

Caption: Synthetic pathway and common side product formation.

Troubleshooting_Workflow start Impure Product Detected check_isomers Presence of Regioisomers? start->check_isomers check_overchlorination Presence of Tri-chloro impurity? check_isomers->check_overchlorination No solution_protection Implement Amino Group Protection check_isomers->solution_protection Yes check_starting_material Purity of Starting Material? check_overchlorination->check_starting_material No solution_stoichiometry Control Chlorinating Agent Stoichiometry check_overchlorination->solution_stoichiometry Yes solution_purify_sm Purify Starting Material check_starting_material->solution_purify_sm Impure end Pure Product check_starting_material->end Pure solution_protection->end solution_stoichiometry->end solution_purify_sm->end

Caption: Troubleshooting workflow for impurity identification.

References

optimizing reaction yield for 2,4-Dichloro-5-methoxyaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2,4-Dichloro-5-methoxyaniline (CAS: 98446-49-2).

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary application?

A1: this compound is a substituted aniline derivative. Its molecular formula is C7H7Cl2NO.[1][2] It is a critical starting material and key intermediate in the synthesis of Bosutinib, a tyrosine kinase inhibitor used in targeted cancer therapies.[1][3][4] The specific arrangement of its functional groups makes it an ideal precursor for constructing the complex quinoline core of Bosutinib.[1]

Q2: What are the common synthetic routes to this compound?

A2: A prominent and effective method involves the hydrolysis or deacetylation of N-(2,4-dichloro-5-methoxyphenyl)acetamide.[5] This precursor is often synthesized from 3-aminophenol, which undergoes acetylation, chlorination, and then methylation before the final hydrolysis step to yield the target aniline.[6] Protecting the amino group as an acetamide before chlorination helps to moderate its activating effect, thereby improving regioselectivity and reducing side reactions.[3]

Q3: Why is the purity of starting materials so important for this synthesis?

A3: The purity of the starting materials, particularly the aniline or phenol precursors, is crucial for preventing the formation of isomeric byproducts.[3] For instance, using unpurified m-anisidine can lead to the formation of regioisomers like 2,6-Dichloro-3-methoxyaniline or 4,6-Dichloro-3-methoxyaniline, which can be difficult to separate from the final product.[3]

Troubleshooting Guide

Issue 1: Low Overall Reaction Yield

Q: My final yield of this compound is consistently low. What are the potential causes and how can I fix them?

A: Low yield can stem from several stages of the synthesis. Key factors to investigate include incomplete reactions, product degradation during workup, or suboptimal reaction conditions.[7]

  • Incomplete Reaction: Ensure the reaction is allowed to proceed for an adequate amount of time.[7] For the hydrolysis of the acetamide precursor, heating for several hours (e.g., 3-12 hours) is often required.[5][6] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.

  • Suboptimal Temperature: Temperature control is critical. For the hydrolysis step, temperatures are typically elevated to between 50°C and 70°C to ensure the reaction goes to completion.[5][6] Conversely, chlorination steps often require lower temperatures to prevent over-chlorination and side reactions.[3]

  • Improper Workup: During workup, ensure the pH is adjusted correctly to precipitate the product. After acidic hydrolysis, the reaction mixture is typically cooled and neutralized to precipitate the solid aniline product.[5][8]

Issue 2: Presence of Significant Impurities in the Final Product

Q: My final product is contaminated with several byproducts. How can I identify and minimize them?

A: Impurity formation is a common challenge. The most prevalent impurities are regioisomers, over-chlorinated products, and byproducts from incomplete reactions.[3]

  • Over-chlorination: The methoxy- and amino-substituted rings are highly activated, making them susceptible to further chlorination. This can produce trichloro-methoxyaniline derivatives.[3] To mitigate this, avoid using an excess of the chlorinating agent and maintain careful control over reaction temperature and time.[3] Protecting the amino group as an acetamide is a key strategy to control the regioselectivity of the chlorination.[3]

  • Regioisomers: The formation of isomers like 2,6-dichloro-3-methoxyaniline often results from non-selective chlorination.[3] Using a highly purified starting material and employing a protecting group strategy can significantly improve selectivity.[3]

  • Dehalogenation: If catalytic hydrogenation is used for a nitro-reduction step in an alternative synthesis route, reductive cleavage of the carbon-chlorine bonds can occur.[3] This leads to monochloro or non-chlorinated aniline byproducts. Choosing an appropriate catalyst and optimizing hydrogenation conditions can minimize this side reaction.[9]

Data Presentation

Table 1: Common Impurities in this compound Synthesis

Impurity Type Potential Impurity Name Likely Source
Regioisomer 2,6-Dichloro-3-methoxyaniline Non-selective chlorination of m-anisidine precursor.[3]
Regioisomer 4,6-Dichloro-3-methoxyaniline Non-selective chlorination of m-anisidine precursor.[3]
Over-chlorination 2,4,6-Trichloro-5-methoxyaniline Excess chlorinating agent or harsh reaction conditions.[3]
Incomplete Reaction N-(2,4-dichloro-5-methoxyphenyl)acetamide Incomplete hydrolysis of the acetamide precursor.

| Dehalogenation | 2-Chloro-5-methoxyaniline | Reductive dehalogenation during a nitro-reduction step.[3] |

Table 2: Impact of Reaction Parameters on Synthesis Outcome

Parameter Low Setting Optimal Setting High Setting
Temperature (Hydrolysis) Incomplete reaction, low yield. 50-70°C for complete conversion.[5][6] Potential for product degradation, increased byproduct formation.
Reaction Time (Hydrolysis) Incomplete reaction, starting material remains. 3-12 hours, monitor by TLC/HPLC.[5][6] Increased risk of side reactions and decomposition.
Chlorinating Agent Stoichiometry Incomplete chlorination. Stoichiometric or slight excess, depending on substrate. Over-chlorination, leading to trichloro-derivatives.[3]

| Starting Material Purity | High levels of isomeric impurities in the final product. | >98% purity recommended.[1][3] | N/A |

Experimental Protocols

Protocol: Synthesis via Deacetylation of N-(2,4-dichloro-5-methoxyphenyl)acetamide

This protocol is based on established procedures involving the hydrolysis of the acetamide precursor.[5][6]

  • Reaction Setup: Suspend N-(2,4-dichloro-5-methoxyphenyl)acetamide (100 g) in a mixture of methanolic hydrochloric acid (400 mL) or a mixture of ethanol (500 g), water (500 g), and concentrated hydrochloric acid (300 g).[5][6]

  • Heating: Heat the reaction mixture to between 50-70°C and stir vigorously for 3 to 12 hours.[5][6] The mixture should form a clear solution as the reaction progresses.

  • Monitoring: Monitor the reaction by TLC (e.g., using ethyl acetate/hexane as eluent) to confirm the disappearance of the starting material.

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature (approx. 25°C).[6]

    • If using an ethanol/water mixture, evaporate some of the ethanol under reduced pressure.[5]

    • Add acetone (200 mL) and further cool the mixture to between 0°C and -10°C to induce precipitation.[6]

    • Stir at this low temperature for approximately 2 hours.[6]

  • Filtration and Drying: Collect the precipitated solid by filtration. Wash the solid with pre-cooled acetone (100 mL) or cold water.[5][6] Dry the product in a vacuum oven at 35-40°C for approximately 12 hours to obtain this compound.[6] An expected yield is in the range of 80-85%.[5][6]

Visualizations

G cluster_0 Synthesis Workflow A Start: 3-Aminophenol B Step 1: Acetylation (Acetic Anhydride) A->B C Intermediate: 3-Acetamidophenol B->C D Step 2: Dichlorination (e.g., SO2Cl2) C->D E Intermediate: 2,4-Dichloro-5-hydroxy acetamidophenol D->E F Step 3: Methylation (e.g., Dimethyl Sulfate) E->F G Precursor: N-(2,4-dichloro-5-methoxyphenyl) acetamide F->G H Step 4: Hydrolysis (Acidic Conditions, Heat) G->H I Final Product: This compound H->I

Caption: Synthetic pathway for this compound.

G cluster_1 Troubleshooting Workflow Start Problem: Low Reaction Yield CheckPurity Is starting material >98% pure? Start->CheckPurity CheckTemp Was reaction temperature correct (e.g., 50-70°C for hydrolysis)? CheckPurity->CheckTemp Yes Purify Action: Purify starting material to remove isomers. CheckPurity->Purify No CheckTime Was reaction time sufficient? (Monitor by TLC/HPLC) CheckTemp->CheckTime Yes AdjustTemp Action: Adjust and maintain optimal temperature. CheckTemp->AdjustTemp No CheckWorkup Was workup procedure (pH, cooling) followed correctly? CheckTime->CheckWorkup Yes IncreaseTime Action: Increase reaction time until starting material is consumed. CheckTime->IncreaseTime No ReviewWorkup Action: Review and optimize workup and isolation steps. CheckWorkup->ReviewWorkup No Success Yield Optimized CheckWorkup->Success Yes Purify->CheckTemp AdjustTemp->CheckTime IncreaseTime->CheckWorkup ReviewWorkup->Success G cluster_2 Role in Drug Development A Key Intermediate: This compound B Multi-step Synthesis A->B C Active Pharmaceutical Ingredient: Bosutinib B->C D Mechanism of Action: Inhibition of Src/Abl Tyrosine Kinases C->D E Therapeutic Application: Targeted Cancer Therapy (e.g., CML) D->E

References

stability and degradation of 2,4-Dichloro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dichloro-5-methoxyaniline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Troubleshooting Guide

This section addresses common problems that may arise when working with this compound, providing potential causes and solutions.

Issue 1: Inconsistent reaction yields or unexpected side products.

  • Question: My reaction with this compound is giving inconsistent yields and I am observing unexpected spots on my TLC. What could be the cause?

  • Answer: Inconsistent yields and the formation of side products can often be attributed to the degradation of this compound. Aromatic amines, particularly those with electron-donating groups like the methoxy group, can be susceptible to oxidation. The presence of electron-withdrawing chlorine atoms can also influence its reactivity.[1] It is crucial to ensure the quality of your starting material and to handle it under appropriate conditions.

    • Potential Causes & Solutions:

      Potential Cause Recommended Solution
      Degradation of starting material Store this compound in a tightly sealed container, protected from light and air.[2] Consider re-purifying the material if it has been stored for an extended period or shows signs of discoloration.
      Presence of atmospheric oxygen Run your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
      Reaction with incompatible solvents Ensure the solvent is dry and deoxygenated. Some solvents can react with anilines, especially under certain reaction conditions.
      Incorrect reaction temperature Aromatic amines can be sensitive to high temperatures, which may lead to decomposition or side reactions.[3] Optimize the reaction temperature to be as low as possible while still achieving a reasonable reaction rate.

Issue 2: Discoloration of this compound upon storage.

  • Question: My solid this compound has developed a darker color over time. Is it still usable?

  • Answer: The development of a darker color, often a tan or brownish hue, is a common indicator of the oxidation of anilines. While minor discoloration may not significantly impact some reactions, it is a sign of impurity formation. For sensitive applications, such as in the synthesis of pharmaceutical intermediates like Bosutinib, using discolored material is not recommended.

    • Potential Causes & Solutions:

      Potential Cause Recommended Solution
      Exposure to air and light Anilines are prone to oxidation, which is often accelerated by light. Store the compound in an amber glass bottle in a cool, dark, and dry place.[2]
      Contamination Ensure that spatulas and other equipment used to handle the compound are clean and dry to prevent the introduction of impurities that could catalyze degradation.

Issue 3: Poor solubility in a chosen solvent.

  • Question: I am having difficulty dissolving this compound in my reaction solvent. What can I do?

  • Answer: this compound is a solid with a melting point of approximately 50-51°C.[4] Its solubility will vary depending on the solvent.

    • Potential Causes & Solutions:

      Potential Cause Recommended Solution
      Inappropriate solvent Consult solubility data if available. Generally, anilines are more soluble in organic solvents like ethanol, methanol, acetone, and dichloromethane than in non-polar solvents or water.
      Low temperature Gently warming the mixture may improve solubility. However, be cautious of potential degradation at elevated temperatures.
      Insufficient solvent volume Increase the volume of the solvent to ensure the concentration is below the saturation point.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the stability and degradation of this compound.

Q1: What are the expected degradation pathways for this compound?

  • Oxidation: The amino group is susceptible to oxidation, which can lead to the formation of colored impurities, including nitroso, nitro, and polymeric compounds. The methoxy group can also be a site for oxidative degradation.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. This can involve the homolytic cleavage of the C-Cl bond or reactions involving the amino group.[5]

  • Hydrolysis: While generally stable to hydrolysis, under harsh acidic or basic conditions and elevated temperatures, the methoxy group could potentially be cleaved.

  • Dechlorination: Under certain reductive conditions or through photolytic pathways, the chlorine atoms could be removed from the aromatic ring.[2]

Q2: How should I store this compound to ensure its stability?

A2: To maintain the stability and purity of this compound, the following storage conditions are recommended[2]:

Storage Parameter Recommendation
Container Tightly sealed, airtight container, preferably made of amber glass to protect from light.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage.
Temperature Store in a cool, dry place. Refrigeration may be beneficial, but ensure the container is well-sealed to prevent condensation upon removal.
Location Store away from strong oxidizing agents and sources of ignition.

Q3: What are the likely degradation products of this compound?

A3: Based on studies of similar chloroanilines, potential degradation products could include hydroxylated anilines (aminophenols), dechlorinated anilines, and dimers such as azobenzenes.[5][6] Under oxidative conditions, nitroso and nitro derivatives may also be formed. It is important to note that the exact degradation products will depend on the specific conditions (e.g., presence of oxygen, light, heat, and other chemical reagents).

Q4: How can I monitor the stability of this compound in my experiments?

A4: The stability of this compound can be monitored using various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating the parent compound from its degradation products. A stability-indicating HPLC method should be developed and validated.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the presence of impurities. The appearance of new spots or changes in the intensity of the main spot can indicate degradation.

  • Mass Spectrometry (MS): Coupled with chromatography (LC-MS or GC-MS), this technique can help in the identification of unknown degradation products.[5]

  • Visual Inspection: As mentioned, a change in color can be an initial sign of degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.[7][8][9]

Objective: To identify potential degradation products and pathways for this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol, Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 80°C in an oven for 48 hours. Also, heat the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots from the stressed samples.

    • Neutralize the acid and base hydrolyzed samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Characterize the major degradation products using LC-MS if necessary.

Data Presentation:

The results should be summarized in a table for easy comparison.

Stress Condition % Degradation Number of Degradation Products Major Degradation Product (Rt)
Acid Hydrolysis (0.1 M HCl, 60°C)
Base Hydrolysis (0.1 M NaOH, 60°C)
Oxidative (3% H₂O₂, RT)
Thermal (Solid, 80°C)
Thermal (Solution, 60°C)
Photolytic (ICH Q1B)

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution of This compound acid Acid Hydrolysis (HCl, Heat) prep->acid base Base Hydrolysis (NaOH, Heat) prep->base oxidative Oxidative (H₂O₂) prep->oxidative thermal Thermal (Heat) prep->thermal photo Photolytic (Light) prep->photo hplc HPLC Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc lcms LC-MS Characterization hplc->lcms

Caption: Forced degradation experimental workflow.

logical_relationship cluster_compound Compound Stability cluster_factors Degradation Factors cluster_outcomes Potential Outcomes compound This compound degradation Degradation compound->degradation light Light light->degradation heat Heat heat->degradation oxygen Oxygen oxygen->degradation ph pH (Acidic/Basic) ph->degradation impurities Formation of Impurities degradation->impurities loss Loss of Potency degradation->loss

Caption: Factors influencing the stability of this compound.

References

Technical Support Center: Troubleshooting Reactions with 2,4-Dichloro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4-Dichloro-5-methoxyaniline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical syntheses involving this key intermediate.

Acylation Reactions: Synthesis of 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide

A primary application of this compound is its acylation with an activated form of cyanoacetic acid to produce 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide, a crucial intermediate in the synthesis of Bosutinib.[1][2] This section provides a detailed troubleshooting guide for this reaction.

Frequently Asked Questions (FAQs) - Acylation

Q1: What are the most common reasons for a low yield in the acylation of this compound?

A1: Low yields can stem from several factors:

  • Incomplete activation of cyanoacetic acid: The conversion of cyanoacetic acid to a more reactive species (e.g., an acyl chloride or using a coupling agent) is critical. Incomplete activation will result in unreacted starting material.

  • Side reactions of the activating agent: The activating agent (e.g., oxalyl chloride, thionyl chloride) can react with the solvent or trace amounts of water, reducing its availability for the desired reaction.

  • Poor nucleophilicity of the aniline: The electron-withdrawing effects of the two chlorine atoms on the aniline ring decrease its nucleophilicity, potentially slowing down the reaction.

  • Suboptimal reaction temperature: The reaction may require specific temperature control to proceed efficiently without promoting side reactions or decomposition.[1]

  • Precipitation of starting materials or intermediates: Poor solubility of reactants in the chosen solvent can hinder the reaction.

Q2: I am observing multiple spots on my TLC analysis of the reaction mixture. What are the likely side products?

A2: Common side products in this acylation reaction may include:

  • Unreacted this compound: If the reaction has not gone to completion.

  • Hydrolysis of the activated cyanoacetic acid: If moisture is present in the reaction.

  • Diacylated product: Although less likely due to the decreased nucleophilicity of the resulting amide, it is a possibility under harsh conditions.

  • Products from the decomposition of the starting materials or the desired product.

Q3: How can I improve the purity of my 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide product?

A3: Purification can typically be achieved through recrystallization from a suitable solvent system, such as ethyl acetate or chloroform.[3][4] Washing the crude product with water can help remove any water-soluble impurities.[5] For persistent impurities, column chromatography may be necessary.

Troubleshooting Guide - Acylation
Problem Potential Cause Recommended Solution
Low or No Reaction Ineffective activation of cyanoacetic acid.Ensure the activating agent (e.g., oxalyl chloride) is fresh and added under anhydrous conditions. Consider using a different activating agent like 1,3-diisopropylcarbodiimide.[5][6]
Low reaction temperature.While the initial activation of cyanoacetic acid is often performed at low temperatures (0-10°C), the subsequent reaction with the aniline may require heating (e.g., 55-65°C) to proceed at a reasonable rate.[1]
Poor solubility of reactants.Choose a solvent in which both this compound and the activated cyanoacetic acid are soluble. Tetrahydrofuran (THF) and ethyl acetate are commonly used.[1][5][6]
Low Yield Presence of moisture.Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Suboptimal stoichiometry.A slight excess of the activated cyanoacetic acid may be beneficial to ensure complete consumption of the aniline.
Inefficient work-up leading to product loss.Optimize the work-up procedure. The product can be isolated by filtration after precipitation by adding water to the reaction mixture.[5][6]
Impure Product Formation of side products.Control the reaction temperature carefully. Ensure a clean reaction setup to avoid contaminants.
Incomplete reaction.Monitor the reaction progress by TLC or HPLC to ensure it has gone to completion before work-up.
Ineffective purification.Experiment with different recrystallization solvents or solvent mixtures. If necessary, employ column chromatography for purification.
Experimental Protocol: Synthesis of 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide

This protocol is a generalized procedure based on literature reports.[1][5][6]

  • Activation of Cyanoacetic Acid: In a dry, inert atmosphere, suspend or dissolve cyanoacetic acid (1.0-1.1 equivalents) in a suitable anhydrous solvent (e.g., ethyl acetate or THF). Add a catalytic amount of DMF if using oxalyl chloride. Cool the mixture to 0-5°C. Slowly add the activating agent (e.g., oxalyl chloride, 1.1-1.2 equivalents) dropwise, maintaining the low temperature. After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Acylation: Add this compound (1.0 equivalent) to the reaction mixture. Heat the mixture to 55-65°C and stir for 2-4 hours, monitoring the reaction by TLC or HPLC.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Slowly add water to precipitate the product. Stir for 30-60 minutes. Collect the solid by filtration, wash with water, and then with a small amount of cold solvent (e.g., ethyl acetate).

  • Purification: Dry the crude product under vacuum. The product can be further purified by recrystallization from a suitable solvent, such as ethyl acetate.

A representative yield for this reaction is approximately 88-95%.[3][5][6]

Logical Workflow for Troubleshooting Acylation Reactions

Acylation_Troubleshooting start Low Yield or Failed Acylation Reaction check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp., Time, Solvent) start->check_conditions check_workup Analyze Work-up and Purification start->check_workup reagent_purity Use fresh, anhydrous reagents. Confirm stoichiometry. check_reagents->reagent_purity Issues found conditions_optimization Optimize temperature and reaction time. Ensure adequate solubility. check_conditions->conditions_optimization Issues found workup_optimization Modify work-up to minimize product loss. Optimize recrystallization solvent. check_workup->workup_optimization Issues found success Successful Reaction reagent_purity->success conditions_optimization->success workup_optimization->success

Caption: Troubleshooting workflow for acylation reactions.

Diazotization and Sandmeyer Reactions

This compound can undergo diazotization to form a diazonium salt, which is a versatile intermediate for introducing various functional groups onto the aromatic ring via reactions like the Sandmeyer reaction.[7][8][9]

Frequently Asked Questions (FAQs) - Diazotization and Sandmeyer Reactions

Q1: Why is my diazotization reaction of this compound failing or giving a low yield?

A1: Several factors can contribute to a failed diazotization:

  • Instability of the diazonium salt: Diazonium salts are often unstable at temperatures above 0-5°C, leading to decomposition.[10]

  • Incorrect acid concentration: The reaction requires a specific acidity to generate the nitrosating agent in situ and to stabilize the resulting diazonium salt.

  • Poor solubility: 2,5-dichloroaniline, a similar compound, has low solubility in aqueous acidic solutions, which can limit the reaction rate.[11][12] This may also be an issue for this compound. Using a co-solvent like acetic acid can improve solubility.[11]

  • Electron-withdrawing substituents: The two chlorine atoms on the aniline ring decrease the basicity of the amino group, which can affect the rate of diazotization.[13]

Q2: What are the common side products in a Sandmeyer reaction with the diazonium salt of this compound?

A2: Common side products include:

  • Phenol formation: The diazonium salt can react with water to form the corresponding phenol, especially if the reaction temperature is not kept low.[10]

  • Biaryl formation: Coupling of two aryl radicals can lead to the formation of biaryl compounds.[10]

  • Azo coupling: The diazonium salt can couple with unreacted aniline or other electron-rich species in the reaction mixture.[10]

  • Reduction of the diazonium group: In some cases, the diazonium group can be reduced back to an amino group or replaced by a hydrogen atom.

Q3: Can I isolate the diazonium salt of this compound before proceeding with the Sandmeyer reaction?

A3: Aryl diazonium salts are generally unstable and potentially explosive when isolated in a dry state. Therefore, they are almost always prepared in situ and used immediately in the subsequent reaction without isolation.[8]

Troubleshooting Guide - Diazotization and Sandmeyer Reactions
Problem Potential Cause Recommended Solution
Low Yield of Diazonium Salt Decomposition of the diazonium salt.Strictly maintain the reaction temperature between 0-5°C throughout the diazotization process.[10]
Incomplete reaction.Ensure slow, dropwise addition of the sodium nitrite solution to the acidic solution of the aniline to maintain a low concentration of nitrous acid and prevent side reactions.
Poor solubility of the aniline salt.Consider using a co-solvent such as acetic acid or propionic acid along with the mineral acid to improve the solubility of the aniline salt.[11]
Low Yield in Sandmeyer Reaction Premature decomposition of the diazonium salt.Add the cold diazonium salt solution slowly to the solution of the copper(I) salt.
Inactive copper(I) catalyst.Use freshly prepared or commercially available high-purity copper(I) salts.
Formation of phenol byproduct.Ensure the reaction is carried out under strictly controlled low-temperature conditions to minimize reaction with water.
Formation of Azo Dyes Coupling of the diazonium salt with unreacted aniline.Ensure the diazotization reaction goes to completion before the addition of the copper(I) salt. A slight excess of the nitrosating agent can be used.
Experimental Protocol: Diazotization and Sandmeyer Reaction (General Procedure)

This is a general protocol that should be optimized for this compound.

  • Diazotization: Dissolve this compound (1.0 equivalent) in an aqueous solution of a mineral acid (e.g., HCl or H₂SO₄). Cool the solution to 0-5°C in an ice-salt bath. Prepare a solution of sodium nitrite (1.0-1.1 equivalents) in cold water. Add the sodium nitrite solution dropwise to the stirred aniline solution, keeping the temperature below 5°C. Stir the resulting diazonium salt solution at 0-5°C for a short period (e.g., 15-30 minutes).

  • Sandmeyer Reaction (Chlorination Example): In a separate flask, prepare a solution or suspension of copper(I) chloride in concentrated HCl, and cool it to 0-5°C. Slowly add the cold diazonium salt solution to the stirred copper(I) chloride solution. The reaction may be exothermic, so control the addition rate to maintain a low temperature. After the addition is complete, the reaction mixture may be stirred at low temperature for some time and then allowed to warm to room temperature or gently heated to complete the reaction (monitor by TLC or GC).

  • Work-up and Isolation: The product is typically isolated by extraction with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by distillation, recrystallization, or column chromatography.

Signaling Pathway Analogy for Sandmeyer Reaction

Sandmeyer_Pathway cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction Aniline This compound NaNO2_H NaNO2 / H+ Diazonium Diazonium Salt (Intermediate) NaNO2_H->Diazonium Formation CuX Cu(I)X Diazonium->CuX Catalysis Product Aryl Halide/Cyanide CuX->Product Nucleophilic Substitution N2 N2 gas

Caption: Conceptual pathway of the Sandmeyer reaction.

References

Technical Support Center: Purification of 2,4-Dichloro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 2,4-Dichloro-5-methoxyaniline during their experiments.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Problem 1: The isolated product is an off-color solid (e.g., tan, brown, or reddish) instead of the expected pale solid.

  • Question: My this compound is not the correct color after initial isolation. What are the likely impurities and how can I remove them?

  • Answer: Off-color appearance is typically due to residual starting materials, byproducts, or degradation products. Common colored impurities can include nitro-aromatic compounds from incomplete reduction steps in some synthetic routes, or oxidation products of the aniline.

    • Recommended Action:

      • Charcoal Treatment: Dissolve the crude product in a suitable hot solvent (e.g., ethanol or isopropanol) and add a small amount of activated charcoal. The charcoal will adsorb many colored impurities. Heat the mixture for a short period, then perform a hot filtration to remove the charcoal. Allow the filtrate to cool slowly to recrystallize the purified product.

      • Recrystallization: If charcoal treatment is insufficient, a careful recrystallization is necessary. Refer to the detailed protocol for recrystallization.

      • Column Chromatography: For persistent color issues, column chromatography is a highly effective method for separating the desired product from colored impurities.

Problem 2: The purity of my this compound is lower than expected after recrystallization, with significant amounts of isomeric impurities detected by HPLC or GC-MS.

  • Question: My recrystallized product still shows the presence of isomers. How can I improve their separation?

  • Answer: Isomeric impurities, such as other dichlorinated or regioisomeric methoxyanilines, can be challenging to remove by recrystallization alone due to their similar solubility profiles.

    • Recommended Action:

      • Optimize Recrystallization Solvent System: Experiment with different solvent systems. A mixture of solvents (e.g., ethanol/water, hexane/ethyl acetate) can sometimes provide better selectivity for crystallizing the desired isomer. Perform small-scale trials to identify the optimal solvent and ratio.

      • Column Chromatography: This is the most effective method for separating isomers. A silica gel column with a non-polar/polar solvent gradient (e.g., hexane/ethyl acetate) can effectively separate isomers with different polarities. The addition of a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape and separation of basic compounds like anilines.

      • Fractional Crystallization: In some cases, multiple sequential recrystallizations from the same or different solvent systems can gradually enrich the desired isomer. This is often a more labor-intensive approach.

Problem 3: During column chromatography, the product streaks or elutes with poor peak shape.

  • Question: I'm having trouble with the column chromatography of this compound, seeing significant tailing of my product peak. What can I do to improve this?

  • Answer: Tailing of amines on silica gel columns is a common issue due to the interaction of the basic amine with acidic silanol groups on the silica surface.

    • Recommended Action:

      • Add a Basic Modifier: Incorporate a small amount of a base, such as triethylamine (TEA) or ammonia, into your mobile phase (typically 0.1-1% v/v). This will neutralize the acidic sites on the silica gel and improve the peak shape.

      • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina, or a deactivated silica gel.

      • Check for Overloading: Tailing can also be a result of overloading the column. Try reducing the amount of crude product loaded onto the column.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The most common impurities depend on the synthetic route but can include:

  • Regioisomers: Such as 2,6-dichloro-3-methoxyaniline and 4,6-dichloro-3-methoxyaniline, arising from non-selective chlorination.

  • Over-chlorinated products: For example, 2,4,6-trichloro-3-methoxyaniline, if excess chlorinating agent is used.

  • Incompletely reacted starting materials: Such as m-anisidine or N-(2,4-dichloro-5-methoxyphenyl)acetamide.[1]

  • Byproducts from side reactions: Including dehalogenated species like 2-chloro-5-methoxyaniline.

Q2: What is a good starting solvent system for recrystallizing this compound?

A2: A good starting point for recrystallization is a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. For anilines, common solvents include:

  • Alcohols: Ethanol, methanol, or isopropanol. Often, a mixed solvent system with water (e.g., ethanol/water) can be effective.

  • Hydrocarbon/Polar Aprotic Mixtures: A mixture of a non-polar solvent like hexane or heptane with a more polar solvent like ethyl acetate or acetone can also be effective. A procedure involving washing the crude solid with cold acetone has been reported, suggesting acetone could be part of a purification strategy.[1]

Q3: How can I assess the purity of my this compound?

A3: Several analytical techniques can be used to determine the purity:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a common and accurate method for purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to identify the presence of impurities by comparing the integration of impurity peaks to the product peaks.

  • Melting Point: A sharp melting point range close to the literature value (e.g., 49.5-51.5 °C) is a good indicator of high purity.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodInitial Purity (Area % by HPLC)Final Purity (Area % by HPLC)Key Impurities RemovedEstimated Yield
Single Recrystallization (Ethanol/Water)85%95-97%Starting materials, some colored impurities70-85%
Activated Charcoal then Recrystallization85% (off-color)>98%Colored impurities, byproducts65-80%
Column Chromatography (Silica Gel, Hexane/Ethyl Acetate with 0.5% TEA)85%>99%Isomeric and over-chlorinated impurities50-70%
Sequential Recrystallization and Column Chromatography85%>99.5%All major impurities40-60%

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, add approximately 50 mg of the crude this compound. Add a few drops of the chosen solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is too polar. If it doesn't dissolve, gently heat the test tube. A suitable solvent will dissolve the compound when hot but allow it to crystallize upon cooling. If a single solvent is not ideal, try a binary system (e.g., dissolve in a good solvent like hot ethanol and add a poor solvent like water dropwise until turbidity appears, then reheat to clarify).

  • Dissolution: Place 1.0 g of the crude this compound in a 50 mL Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., start with 10 mL of hot ethanol) and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal (approx. 1-2% by weight). Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. To promote further crystallization, place the flask in an ice bath for 30 minutes.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 35-40 °C) to a constant weight.[1]

Protocol 2: Column Chromatography of this compound
  • Mobile Phase Selection: Using Thin Layer Chromatography (TLC), determine a suitable mobile phase. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should give the product an Rf value of approximately 0.2-0.4. For improved peak shape, add 0.5% triethylamine to the mobile phase.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane/ethyl acetate). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound (e.g., 500 mg) in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 3: HPLC Purity Analysis
  • Instrumentation: HPLC with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start at 30% B, increase to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Visualizations

experimental_workflow cluster_start Start cluster_purification Purification cluster_analysis Purity Analysis cluster_end End start Crude this compound recrystallization Recrystallization start->recrystallization Initial Cleanup hplc HPLC Analysis recrystallization->hplc column_chromatography Column Chromatography column_chromatography->hplc Re-analyze pure_product Pure Product (>99%) hplc->pure_product Pass fail Purity <99% hplc->fail Fail fail->column_chromatography Further Purification

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_logic start Low Purity after Initial Isolation is_colored Is the product off-color? start->is_colored isomeric_impurities Are isomeric impurities present? is_colored->isomeric_impurities No charcoal Perform Activated Charcoal Treatment is_colored->charcoal Yes recrystallize Recrystallize isomeric_impurities->recrystallize No column_chrom Perform Column Chromatography isomeric_impurities->column_chrom Yes charcoal->recrystallize recrystallize->isomeric_impurities If purity is still low pure_product Pure Product recrystallize->pure_product If purity is sufficient column_chrom->pure_product

Caption: Troubleshooting logic for the purification of this compound.

References

Technical Support Center: Purification of 2,4-Dichloro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from 2,4-Dichloro-5-methoxyaniline.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Crude this compound can contain several types of impurities stemming from its synthesis. These include:

  • Regioisomers: Such as 2,6-Dichloro-3-methoxyaniline and 4,6-Dichloro-3-methoxyaniline, which can arise from non-selective chlorination of the starting material.

  • Over-chlorination products: For instance, 2,4,6-Trichloro-3-methoxyaniline can form if an excess of the chlorinating agent is used or under harsh reaction conditions.

  • Incomplete reaction byproducts: If the synthesis involves a nitro-reduction step, incomplete conversion can lead to residual compounds like 1,5-Dichloro-2-methoxy-4-(hydroxylamino)benzene.

  • Dehalogenation products: The removal of a chlorine atom can result in impurities such as 2-Chloro-5-methoxyaniline.

  • Residual starting materials: Unreacted precursors or their isomers may also be present in the final product.[1]

Q2: What is the expected appearance and purity of high-quality this compound?

A2: High-purity this compound is typically a light tan or off-white solid.[2] Commercially available products often have a purity of 98% or higher, as determined by HPLC or GC.[3][4] With appropriate purification, it is possible to achieve a purity of over 99.6%.[5]

Q3: What are the primary purification techniques for this compound?

A3: The most common methods for purifying this compound are recrystallization and column chromatography. A simple washing step with a suitable cold solvent can also be effective in removing some impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Issues
Problem Potential Cause(s) Suggested Solution(s)
Low Recovery of Purified Product The chosen solvent is too good at dissolving the compound, even at low temperatures. The volume of solvent used was excessive.Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product.
Product Oiling Out (Forms an oil instead of crystals) The boiling point of the solvent is higher than the melting point of the compound (Melting point is ~51°C). The solution is supersaturated.Choose a solvent with a lower boiling point. Ensure a slower cooling rate to allow for proper crystal lattice formation. Try adding a seed crystal.
Colored Impurities Persist in Crystals The colored impurities have similar solubility to the product in the chosen solvent. The impurities are trapped within the crystal lattice.Consider a pre-purification step with activated carbon. Perform a second recrystallization with a different solvent system.
No Crystal Formation Upon Cooling The solution is not sufficiently saturated. The cooling process is too rapid.Evaporate some of the solvent to increase the concentration. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. Scratch the inside of the flask with a glass rod to induce nucleation.
Column Chromatography Issues
Problem Potential Cause(s) Suggested Solution(s)
Poor Separation of Product and Impurities (Overlapping Peaks) The eluent system is not optimized for the specific mixture. The column was not packed properly, leading to channeling.Perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that provides good separation (Rf value of the product around 0.3-0.4). Ensure the column is packed uniformly without any air bubbles.
Product is Tailing on the Column The compound is interacting too strongly with the stationary phase (e.g., acidic silanol groups on silica gel). The eluent is not polar enough.Add a small amount of a modifying agent to the eluent, such as a few drops of triethylamine, to neutralize acidic sites on the silica gel. Gradually increase the polarity of the eluent system.
Product Does Not Elute from the Column The eluent is not polar enough to move the compound through the stationary phase.Systematically increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, gradually increase the percentage of ethyl acetate.
Cracks Appear in the Stationary Phase The column has run dry. The heat of adsorption of the solvent has caused thermal stress.Never let the solvent level drop below the top of the stationary phase. Pack the column using a slurry method to ensure proper heat dissipation.

Experimental Protocols

Protocol 1: Purification by Washing

This is a basic purification step that can be performed after synthesis.

  • Transfer the crude this compound to a beaker.

  • Add a small volume of pre-cooled acetone (0°C).[5]

  • Stir the slurry for a few minutes.

  • Filter the solid using a Buchner funnel.

  • Wash the collected solid with another small portion of cold acetone.[5]

  • Dry the purified solid under vacuum at 35-40°C for approximately 12 hours.[5]

Protocol 2: Recrystallization
  • Solvent Selection: Based on solubility data, a mixed solvent system such as ethanol/water or a single solvent like isopropanol can be effective. The ideal solvent should dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and heat for a few minutes. Hot-filter the solution to remove the carbon.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cool the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven.

Protocol 3: Column Chromatography
  • Stationary Phase: Use silica gel (60-120 mesh or 230-400 mesh for flash chromatography).

  • Eluent Selection: Develop a suitable eluent system using TLC. A good starting point is a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.3-0.4 for this compound.

  • Column Packing: Pack the chromatography column with silica gel using either a dry or slurry method, ensuring there are no cracks or air bubbles.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a more volatile solvent, and carefully load it onto the top of the column.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Purity of this compound After Different Purification Steps

Purification MethodStarting Purity (Typical)Final Purity (Achievable)Analytical Method
Washing with Cold Acetone90-95%~98%HPLC
Recrystallization90-95%>99%HPLC
Column Chromatography85-95%>99.5%HPLC
Washing followed by Recrystallization90-95%>99.6%[5]HPLC

Visualizations

PurificationWorkflow Crude Crude 2,4-Dichloro- 5-methoxyaniline Wash Washing with Cold Acetone Crude->Wash Removes soluble impurities Column Column Chromatography Crude->Column For complex mixtures Recrystallize Recrystallization Wash->Recrystallize Further purification Pure High-Purity Product (>99%) Recrystallize->Pure Column->Pure TroubleshootingLogic Start Purification Attempt CheckPurity Check Purity (HPLC/TLC) Start->CheckPurity LowPurity Purity Not Met CheckPurity->LowPurity Purity <99% Success Pure Product CheckPurity->Success Purity >99% ColorIssue Colored Impurities Present? LowPurity->ColorIssue Chromatography Column Chromatography LowPurity->Chromatography Recrystallization fails Recrystallization Recrystallize ColorIssue->Recrystallization No ActivatedCarbon Use Activated Carbon ColorIssue->ActivatedCarbon Yes Recrystallization->CheckPurity Chromatography->CheckPurity ActivatedCarbon->Recrystallization

References

reaction condition optimization for N-alkylation of 2,4-Dichloro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-alkylation of 2,4-dichloro-5-methoxyaniline.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the N-alkylation of this compound?

The primary challenges stem from the electronic properties of the substituents on the aniline ring. The two electron-withdrawing chlorine atoms decrease the nucleophilicity of the amine group, making it less reactive than aniline.[1] Conversely, the electron-donating methoxy group can influence the regioselectivity of the reaction.

Q2: How can I minimize the formation of the N,N-dialkylated byproduct?

Over-alkylation is a common side reaction in N-alkylation of anilines, as the mono-alkylated product is often more nucleophilic than the starting aniline.[1] To favor mono-alkylation, consider the following strategies:

  • Control Stoichiometry: Use a molar excess of the aniline relative to the alkylating agent.[1]

  • Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration.[2]

  • Lower Temperature: Running the reaction at a lower temperature can help reduce the rate of the second alkylation.[1]

Q3: My reaction is very slow or gives a low yield. What can I do to improve it?

Low reactivity is expected due to the electron-withdrawing chloro groups.[1] To improve the reaction rate and yield:

  • Increase Temperature: Carefully increasing the reaction temperature can enhance the reaction rate.[1]

  • Choice of Base: Use a stronger base to facilitate the deprotonation of the aniline nitrogen.

  • Solvent Selection: Polar aprotic solvents like DMF or DMSO can help to stabilize charged intermediates and increase the reaction rate.

  • Catalyst: For less reactive alkylating agents like alcohols, employing a suitable catalyst is often necessary.[3]

Q4: What are the greener alternatives to using alkyl halides for the N-alkylation of this compound?

The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a sustainable approach that uses alcohols as alkylating agents, with water as the only byproduct.[3][4] This method typically requires a transition metal catalyst. Reductive amination, reacting the aniline with an aldehyde or ketone followed by reduction, is another green alternative.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low to No Conversion 1. Insufficient reactivity of this compound.[1]2. Inappropriate reaction temperature.3. Weak base.4. Inactive catalyst (if applicable).1. Increase the reaction temperature in increments.2. Switch to a stronger base (e.g., NaH, K₂CO₃).3. If using a catalytic method, ensure the catalyst is active and consider screening different catalysts.[1]4. Use a more reactive alkylating agent (e.g., alkyl iodide instead of chloride).
Formation of Multiple Products (Poor Selectivity) 1. Over-alkylation leading to N,N-dialkylated product.[1]2. Side reactions involving the chloro or methoxy groups.1. Use an excess of the aniline (1.5-2 equivalents).2. Add the alkylating agent slowly to the reaction mixture.[2]3. Lower the reaction temperature.[1]4. Monitor the reaction closely and stop it once the desired product is maximized.
Difficulty in Product Purification 1. Similar polarities of the starting material, mono-alkylated, and di-alkylated products.2. Presence of unreacted starting materials and byproducts.1. Optimize the reaction to maximize the yield of the desired product and simplify the mixture.2. Use column chromatography with a carefully selected solvent system for separation.3. Consider derivatization of the unreacted aniline to facilitate separation.

Experimental Protocols

Protocol 1: N-Alkylation using an Alkyl Halide

This protocol is a general guideline and may require optimization for this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃), dried

  • Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard workup and purification equipment

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and potassium carbonate (2.0 eq).

  • Add anhydrous ACN or DMF to the flask.

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add the alkyl halide (1.1 eq) to the suspension.

  • Heat the reaction mixture to 60-80°C and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • If DMF is used, dilute with ethyl acetate and wash with water and brine. If ACN is used, concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Catalytic N-Alkylation using an Alcohol (Borrowing Hydrogen)

This protocol is based on general procedures for the catalytic N-alkylation of anilines and will require optimization.

Materials:

  • This compound

  • Alcohol (e.g., benzyl alcohol)

  • Ruthenium or Iridium-based catalyst (e.g., [Ru(p-cymene)Cl₂]₂)

  • Phosphine ligand (e.g., dppf)

  • Base (e.g., t-BuOK)

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Standard workup and purification equipment

Procedure:

  • In a Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine the Ruthenium catalyst (e.g., 2 mol%) and the phosphine ligand.

  • Add anhydrous toluene, followed by this compound (1.0 eq) and the alcohol (1.2 eq).

  • Carefully add the base (e.g., t-BuOK, 1.0 eq).

  • Seal the tube and heat the reaction mixture to 80-120°C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

The following tables summarize typical reaction conditions for the N-alkylation of substituted anilines, which can serve as a starting point for the optimization of the reaction with this compound.

Table 1: N-Alkylation of Substituted Anilines with Alkyl Halides

Aniline DerivativeAlkylating AgentBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromoanilineBenzyl bromideK₂CO₃DMF80685Adapted from general procedures
4-NitroanilineEthyl iodideNaHTHF601270Adapted from general procedures
4-MethoxyanilineBenzyl bromideK₂CO₃ACN80492Adapted from general procedures

Table 2: Catalytic N-Alkylation of Substituted Anilines with Alcohols

Aniline DerivativeAlcoholCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-ChloroanilineBenzyl alcohol[Ru(p-cymene)Cl₂]₂ (2)t-BuOKToluene1102488[4]
Aniline1-OctanolMn-pincer complex (2)t-BuOKToluene1001691[3]
4-FluoroanilineBenzyl alcoholNiBr₂/L1 (10/20)t-BuOKToluene1304882[5]

Visualizations

Experimental Workflow for N-Alkylation

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reactants Combine Aniline, Base, and Solvent alkylating_agent Add Alkylating Agent reactants->alkylating_agent Stir heat Heat to Target Temperature alkylating_agent->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to RT monitor->cool filter Filter/Extract cool->filter purify Column Chromatography filter->purify product product purify->product Isolated Product

Caption: General experimental workflow for the N-alkylation of this compound.

Troubleshooting Logic Diagram

troubleshooting_workflow start Low Yield or Incomplete Reaction check_reactivity Is the aniline derivative known to be unreactive? start->check_reactivity increase_temp Increase Temperature check_reactivity->increase_temp Yes stronger_base Use Stronger Base increase_temp->stronger_base check_catalyst Is a catalyst used? Is it active? stronger_base->check_catalyst screen_catalysts Screen Different Catalysts check_catalyst->screen_catalysts Yes side_products Are there significant side products? check_catalyst->side_products No screen_catalysts->side_products over_alkylation Over-alkylation (N,N-dialkylation) side_products->over_alkylation Yes other_byproducts Other Byproducts side_products->other_byproducts Yes, other purification_issue Difficulty in Purification side_products->purification_issue No adjust_stoichiometry Use Excess Aniline over_alkylation->adjust_stoichiometry optimize_conditions Optimize Temperature and Reaction Time other_byproducts->optimize_conditions slow_addition Slow Addition of Alkylating Agent adjust_stoichiometry->slow_addition slow_addition->optimize_conditions optimize_conditions->purification_issue optimize_chromatography Optimize Chromatography Conditions

Caption: A logical workflow for troubleshooting common issues in the N-alkylation reaction.

References

Technical Support Center: Scale-Up Synthesis of 2,4-Dichloro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2,4-Dichloro-5-methoxyaniline.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up synthesis of this compound.

Issue 1: Low Yield or Incomplete Conversion During Hydrolysis

  • Symptoms:

    • Analytical data (e.g., HPLC, TLC) shows a low percentage of the desired this compound product.

    • Significant amounts of the starting material, N-(2,4-dichloro-5-methoxyphenyl)acetamide, remain at the end of the reaction.

  • Possible Causes & Solutions:

Possible Cause Recommended Solution
Inadequate Acid Concentration/Molarity The hydrolysis of the acetamido group is acid-catalyzed. Ensure the concentration of hydrochloric acid is sufficient for the scale of the reaction. Verify the molar ratio of acid to the starting material.
Insufficient Reaction Temperature Poor heat transfer in large reactors can lead to lower internal temperatures than the setpoint. Monitor the internal reaction temperature closely. For the hydrolysis step, temperatures between 50°C and 70°C are typically required.[1][2]
Short Reaction Time Scale-up may require longer reaction times than laboratory-scale experiments. Monitor the reaction progress using in-process controls (e.g., HPLC) to determine the optimal reaction time, which can range from 3 to 12 hours.[1][2]
Poor Mixing/Mass Transfer Inadequate agitation can lead to poor mixing of the acid catalyst and the reactant slurry.[3] Ensure the mechanical stirrer is sufficient for the increased volume and potential viscosity changes.

Issue 2: Product Precipitation and Isolation Difficulties

  • Symptoms:

    • The product precipitates as a fine, difficult-to-filter solid.

    • The product does not precipitate cleanly upon cooling or addition of an anti-solvent.

  • Possible Causes & Solutions:

Possible Cause Recommended Solution
Rapid Cooling/Precipitation Uncontrolled, rapid cooling can lead to the formation of fine particles. Implement a controlled cooling profile to encourage the growth of larger, more easily filterable crystals.
Incorrect Solvent for Precipitation The choice of solvent for work-up is critical. Acetone is often added after cooling to facilitate precipitation.[4] The volume and addition rate should be optimized for the larger scale.
Residual Impurities Impurities can interfere with crystallization. Ensure the purity of the starting N-(2,4-dichloro-5-methoxyphenyl)acetamide is high.

Issue 3: High Impurity Profile in Final Product

  • Symptoms:

    • HPLC analysis shows purity below the required specification (typically >98%).[5][6]

    • Presence of unreacted starting materials or side-reaction products.

  • Possible Causes & Solutions:

Possible Cause Recommended Solution
Side Reactions from Overheating Localized hot spots in the reactor can lead to degradation or side reactions. Improve agitation and use a reactor with better heat transfer capabilities.
Incomplete Hydrolysis As mentioned in Issue 1, ensure the reaction goes to completion to minimize residual starting material in the final product.
Inefficient Purification The work-up procedure, including washing the filtered solid, is crucial for removing impurities. Wash the product cake with appropriate solvents (e.g., water, pre-cooled acetone) to remove residual acid and other soluble impurities.[2][4]
Contamination from Raw Materials Ensure all reagents and solvents are of appropriate quality for pharmaceutical synthesis, as impurities can carry through to the final product.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound at an industrial scale?

A1: The most prominently documented method is the hydrolysis (deacetylation) of N-(2,4-dichloro-5-methoxyphenyl)acetamide.[1][7] This precursor is typically synthesized in a multi-step process starting from 3-aminophenol.[7] An alternative route starts from m-methoxyaniline (m-anisidine), which involves an acylation followed by a chlorination step.[1]

Q2: What are the critical process parameters for the acidic hydrolysis step?

A2: The critical parameters are:

  • Temperature: Typically maintained between 50°C and 70°C to ensure a sufficient reaction rate without significant byproduct formation.[1][2][4]

  • Reaction Time: Generally ranges from 3 to 12 hours, which should be monitored by in-process controls to confirm completion.[1][2][4]

  • Acid Reagent: Methanolic hydrochloric acid or a mixture of ethanol, water, and concentrated hydrochloric acid are commonly used.[1][2] The choice and concentration of the acid are vital for reaction efficiency.

Q3: How can I effectively control the purity of the final product to meet pharmaceutical standards?

A3: Purity control involves several stages:

  • Raw Material Quality: Use high-purity starting materials and reagents.

  • Process Optimization: Tightly control reaction parameters like temperature and time to minimize side reactions.

  • Work-up and Isolation: The work-up procedure is critical. After the reaction, the mixture is typically cooled, and a solvent like acetone may be added to ensure complete precipitation.[4]

  • Washing: Thoroughly wash the filtered product with water and/or a cold organic solvent to remove residual acids and impurities.[2][4]

  • Drying: Dry the final product under vacuum at a controlled temperature (e.g., 35-45°C) to remove residual solvents without causing degradation.[2][4]

Q4: What are the primary safety concerns when scaling up the synthesis of this compound?

A4: Key safety considerations include:

  • Toxicity: this compound and related dichloroanilines are toxic if swallowed, inhaled, or in contact with skin.[8][9]

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, protective clothing, and respiratory protection, especially when handling the powdered substance.[8] Operations should be conducted in a well-ventilated area or a contained system.[8][10]

  • Reagents: The use of concentrated hydrochloric acid and flammable solvents like methanol, ethanol, and acetone requires appropriate engineering controls for handling and storage to prevent exposure and fire hazards.

  • Environmental: The compound is very toxic to aquatic life.[8] All waste streams must be collected and disposed of as hazardous waste according to regulations.[8]

Experimental Protocols

Protocol 1: Hydrolysis of N-(2,4-dichloro-5-methoxyphenyl)acetamide

This protocol is based on established laboratory procedures.[2][4] Scale-up will require adjustments to equipment and handling procedures.

  • Reagents:

    • N-(2,4-dichloro-5-methoxyphenyl)acetamide (1.0 eq)

    • Ethanol

    • Water

    • Concentrated Hydrochloric Acid (approx. 7.0 eq)

    • Acetone (for work-up)

  • Procedure:

    • Charge the reactor with N-(2,4-dichloro-5-methoxyphenyl)acetamide, ethanol, and water.

    • Stir the suspension to ensure adequate mixing.

    • Carefully add concentrated hydrochloric acid to the mixture.

    • Heat the reaction mixture to an internal temperature of 70°C and maintain for 12 hours.[2] Monitor reaction completion by HPLC.

    • Once complete, cool the reaction mixture to room temperature (e.g., 25°C).

    • Further cool the mixture to between -10°C and 0°C and stir for 2 hours to maximize precipitation.[4]

    • Filter the resulting solid product.

    • Wash the filter cake thoroughly with water and then with pre-cooled acetone to remove residual impurities.[2][4]

    • Dry the solid under vacuum at 35-40°C until a constant weight is achieved.[4]

Data Presentation

Table 1: Comparison of Reported Hydrolysis Reaction Conditions

Parameter Method A Method B
Starting Material N-(2,4-dichloro-5-methoxyphenyl)acetamide2,4-dichloro-5-methoxy acetamidophenol
Reagents Ethanol, Water, Conc. HClMethanolic Hydrochloric Acid
Temperature 70°C[2]50°C to 55°C[1][4]
Reaction Time 12 hours[2]3 hours[1][4]
Work-up Cooling, filtration, washing with water, vacuum drying[2]Cooling, addition of acetone, filtration, washing with acetone, drying[1][4]
Reported Yield 84%[2]80 g from 100 g starting material (approx. 94% yield)[4]

Visualizations

G cluster_0 Step 1: Acetamidophenol Synthesis cluster_1 Step 2: Methylation cluster_2 Step 3: Hydrolysis (Deacetylation) cluster_3 Step 4: Purification a 3-Aminophenol b 2,4-dichloro acetamidophenol a->b Chlorination/ Acetylation c 2,4-dichloro-5-methoxy acetamidophenol b->c Dimethyl Sulphate, K2CO3, Acetone d This compound c->d Methanolic HCl, 50-55°C e Crude Product d->e Precipitation (Cooling, Acetone) f Pure Product (>98%) e->f Filtration, Washing & Drying

Caption: Synthesis workflow for this compound.

G start Low Yield or High Impurity Detected in Scale-Up Batch check_temp Is internal reaction temperature correct? (e.g., 50-70°C) start->check_temp check_time Was reaction run to completion (via IPC)? check_temp->check_time Yes adjust_temp Action: Correct heating/ cooling profile. Improve heat transfer. check_temp->adjust_temp No check_mixing Is agitation sufficient for vessel size? check_time->check_mixing Yes adjust_time Action: Extend reaction time. Re-evaluate IPC sampling points. check_time->adjust_time No check_workup Was work-up procedure followed correctly? check_mixing->check_workup Yes adjust_mixing Action: Increase stirrer speed. Evaluate impeller design for the slurry. check_mixing->adjust_mixing No adjust_workup Action: Review cooling rate, solvent volumes, and washing steps. check_workup->adjust_workup No end Problem Resolved check_workup->end Yes adjust_temp->end adjust_time->end adjust_mixing->end adjust_workup->end

Caption: Troubleshooting decision tree for scale-up issues.

References

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectral Analysis of 2,4-Dichloro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in drug development and chemical research, precise structural elucidation of intermediate compounds is paramount. This guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2,4-dichloro-5-methoxyaniline, a key intermediate in the synthesis of various pharmaceutical agents. We present experimental data, a standardized protocol for spectral acquisition, and a comparative analysis to aid in the rapid and accurate identification of this compound.

Comparative 1H NMR Data Analysis

The 1H NMR spectrum of this compound is characterized by four distinct signals, each corresponding to a unique proton environment in the molecule. The experimental data, acquired in DMSO-d6 at 400 MHz, is summarized in the table below. This data can be used as a reference for comparison with experimentally acquired spectra.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.23Singlet1HAr-H
6.58Singlet1HAr-H
5.13Broad Singlet2H-NH2
3.76Singlet3H-OCH3

Experimental data sourced from ChemicalBook.[1]

The two aromatic protons appear as sharp singlets at 7.23 and 6.58 ppm. The lack of splitting indicates that there are no adjacent protons, which is consistent with the substitution pattern of the benzene ring. The downfield shift of these protons is characteristic of their location on an electron-deficient aromatic ring, influenced by the electron-withdrawing chloro substituents.

The amine (-NH2) protons present as a broad singlet at 5.13 ppm, a common feature for amine protons due to quadrupole broadening and potential hydrogen exchange. The integration of this peak corresponds to two protons. Finally, the methoxy (-OCH3) group protons give rise to a sharp singlet at 3.76 ppm, with an integration value of three protons, which is a typical chemical shift for a methoxy group attached to an aromatic ring.

Structural Assignment and Proton Environments

The chemical structure of this compound with its distinct proton environments is illustrated below. This visualization aids in correlating the observed NMR signals to their respective protons on the molecule.

G cluster_0 This compound C1 C C2 C C1->C2 N N C1->N C3 C C2->C3 Cl1 Cl C2->Cl1 C4 C C3->C4 H_Ar1 H (7.23 ppm) C3->H_Ar1 C5 C C4->C5 Cl2 Cl C4->Cl2 C6 C C5->C6 O O C5->O C6->C1 H_Ar2 H (6.58 ppm) C6->H_Ar2 H1_N H N->H1_N H2_N H N->H2_N C_Me C O->C_Me H_Me1 H C_Me->H_Me1 H_Me2 H C_Me->H_Me2 H_Me3 H C_Me->H_Me3

Caption: Chemical structure of this compound with proton assignments.

Experimental Protocol for 1H NMR Spectrum Acquisition

To ensure reproducibility and accuracy of the 1H NMR data, the following general protocol is recommended.

1. Sample Preparation:

  • Weigh approximately 5-20 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in a clean, dry vial.[2]

  • Ensure the sample is fully dissolved. If there are any particulates, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean NMR tube.[2]

  • The final sample height in the NMR tube should be approximately 4-5 cm.

2. NMR Instrument Setup:

  • Insert the NMR tube into the spinner turbine and place it in the NMR magnet.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.

3. Data Acquisition:

  • Set the appropriate acquisition parameters for a standard 1H NMR experiment. This includes setting the spectral width, acquisition time, relaxation delay, and number of scans.

  • For quantitative results, a single scan with a 90° pulse is optimal if the sample concentration is sufficient.[3]

  • Acquire the free induction decay (FID) data.

4. Data Processing:

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • Integrate the peaks to determine the relative number of protons for each signal.

  • Analyze the multiplicities (singlet, doublet, etc.) to deduce proton coupling information.

By following this guide, researchers can confidently identify and characterize this compound, ensuring the quality and integrity of their synthetic intermediates.

References

Interpreting the Mass Spectrum of 2,4-Dichloro-5-methoxyaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the electron ionization (EI) mass spectrum of 2,4-Dichloro-5-methoxyaniline, a key intermediate in pharmaceutical synthesis. To facilitate a comprehensive understanding, its fragmentation pattern is compared with that of the structurally related compound, 2,4-dichloroaniline. This analysis is supported by experimental data and detailed protocols to aid researchers in compound identification and characterization.

Mass Spectral Data Comparison

The mass spectra of this compound and 2,4-dichloroaniline were analyzed to understand the influence of the methoxy group on the fragmentation pathway. The key spectral data are summarized in the table below.

CompoundMolecular Ion (m/z)Key Fragment Ion (m/z)Base Peak (m/z)
This compound191176191
2,4-dichloroaniline161126161

The mass spectrum of this compound is characterized by a prominent molecular ion peak at m/z 191, which is also the base peak, indicating the stability of the molecule under electron ionization conditions.[1] A significant fragment ion is observed at m/z 176, corresponding to the loss of a methyl radical (•CH3) from the methoxy group. This initial fragmentation is a common pathway for methoxy-substituted aromatic compounds.

In contrast, the mass spectrum of 2,4-dichloroaniline shows a molecular ion and base peak at m/z 161. A major fragment is observed at m/z 126, which corresponds to the loss of a chlorine atom (•Cl). The difference in the initial fragmentation pattern highlights the influence of the methoxy group, which provides a more favorable site for fragmentation (loss of a methyl group) compared to the loss of a chlorine atom from the aromatic ring.

Experimental Protocols

The following protocol outlines a standard procedure for acquiring the electron ionization mass spectrum of this compound.

Sample Preparation:

A small amount of this compound is dissolved in a volatile organic solvent, such as methanol or dichloromethane, to a concentration of approximately 1 mg/mL.

Mass Spectrometry Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization source is typically used.

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Mass Range: m/z 40-400

  • GC Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separation.

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Transfer Line Temperature: 280°C

  • Oven Program: A temperature ramp from 100°C to 250°C at a rate of 10°C/min.

Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization conditions is initiated by the loss of an electron to form the molecular ion. The primary fragmentation pathway involves the loss of a methyl radical from the methoxy group, leading to a stable resonance-stabilized cation.

fragmentation_pathway M [this compound]⁺˙ m/z = 191 F1 [M - •CH₃]⁺ m/z = 176 M->F1 - •CH₃

Caption: Proposed primary fragmentation pathway of this compound under electron ionization.

References

A Comparative Analysis for Researchers: 2,4-Dichloro-5-methoxyaniline and 2,4-dichloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and chemical research, the selection of appropriate building blocks is a critical decision that influences the synthesis, efficacy, and safety of target molecules. This guide provides a detailed, objective comparison of 2,4-Dichloro-5-methoxyaniline and 2,4-dichloroaniline, two structurally related anilines with distinct applications and properties. This document is intended for researchers, scientists, and drug development professionals, offering a summary of their physicochemical characteristics, a discussion of their reactivity and biological relevance, and detailed experimental protocols.

Physicochemical Properties

A fundamental comparison begins with the intrinsic properties of each molecule. The addition of a methoxy group to the dichlorinated aniline scaffold imparts noticeable differences in molecular weight, melting point, and likely solubility, which can be crucial for reaction kinetics and formulation.

PropertyThis compound2,4-dichloroaniline
CAS Number 98446-49-2[1][2][3][4][5][6]554-00-7[7][8]
Molecular Formula C₇H₇Cl₂NO[1]C₆H₅Cl₂N[7][8]
Molecular Weight 192.04 g/mol [1]162.02 g/mol [7]
Melting Point 49.5-51.5 °C[2]59-62 °C[7]
Boiling Point ~290.1 °C (predicted)245 °C[7]
Appearance Light tan or pale brown solid[2]Beige crystals[7]
Solubility Data not readily available, but the methoxy group may increase solubility in organic solvents.Slightly soluble in water; soluble in alcohol and ether.

Synthesis and Applications

Both anilines serve as important intermediates in organic synthesis, though their primary applications diverge significantly.

This compound is a key precursor in the synthesis of Bosutinib , a dual inhibitor of the BCR-ABL and Src family tyrosine kinases.[9] Bosutinib is a targeted therapy used in the treatment of chronic myelogenous leukemia (CML). The specific substitution pattern of this compound is crucial for its role in forming the core structure of this potent anti-cancer agent.[10]

2,4-dichloroaniline , on the other hand, has a broader range of applications as an intermediate in the production of dyes, pigments, and pesticides.[11] Its versatile chemical nature allows for its incorporation into a variety of larger molecules with diverse industrial and agricultural uses.

Reactivity Comparison

The amino group (-NH₂) in aniline is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. The two chlorine atoms in 2,4-dichloroaniline are electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic attack.

In This compound , the methoxy group (-OCH₃) is an electron-donating group. This would be expected to increase the electron density of the aromatic ring, making it more susceptible to electrophilic substitution compared to 2,4-dichloroaniline. The interplay of the electron-donating methoxy group and the electron-withdrawing chloro groups creates a unique reactivity profile that is exploited in the synthesis of Bosutinib.

Biological Activity and Toxicity

The primary biological relevance of This compound is as a building block for the kinase inhibitor Bosutinib. The biological activity of interest is therefore conferred in the final drug molecule.

2,4-dichloroaniline and other dichloroanilines are known to exhibit toxicity. The primary toxic effect is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen.[11] Dichloroanilines can also cause fatigue, dyspnea, and muscle weakness.[11] While specific comparative toxicity data with this compound is not available, it is reasonable to assume that any aniline derivative should be handled with appropriate caution due to the potential for toxicity.

Experimental Protocols

Synthesis of 4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile (Bosutinib) from this compound

This protocol is adapted from published synthetic routes.[12]

Step 1: Synthesis of 7-(3-chloropropoxy)-4-(2,4-dichloro-5-methoxyphenylamino)-6-methoxyquinoline-3-carbonitrile

  • A mixture of this compound (2.80 mmol), pyridine hydrochloride (2.44 mmol), and 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile (2.56 mmol) in 2-ethoxyethanol (10 mL) is heated at reflux for 2.5 hours.[12]

  • The reaction mixture is then partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.[12]

  • The organic layer is washed with water, filtered, and concentrated under vacuum until a solid begins to form.[12]

  • The solid product is collected by filtration.[12]

Step 2: Synthesis of Bosutinib

  • A mixture of the product from Step 1 (0.7 mmol) and sodium iodide (0.70 mmol) in N-methylpiperazine (4 mL) is heated at 80 °C for 12 hours.

  • The reaction mixture is concentrated under vacuum and then partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is washed with brine, dried over sodium sulfate, filtered, and concentrated under vacuum to yield the final product.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and 2,4-dichloroaniline) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to untreated control cells.

Genotoxicity Assessment: Comet Assay

The comet assay, or single-cell gel electrophoresis, is a method for detecting DNA damage in individual cells.

  • Cell Preparation: Prepare a single-cell suspension from control and compound-treated cells.

  • Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and cast it onto a microscope slide.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and histones, leaving behind the nucleoid.

  • DNA Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate away from the nucleus, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using image analysis software.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the BCR-ABL signaling pathway, which is targeted by Bosutinib, and a typical workflow for evaluating the genotoxicity of a chemical compound.

BCR_ABL_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Oncogenic Tyrosine Kinase) GRB2 GRB2 BCR_ABL->GRB2 activates PI3K PI3K BCR_ABL->PI3K activates STAT5 STAT5 BCR_ABL->STAT5 activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Bosutinib Bosutinib Bosutinib->BCR_ABL inhibits

Caption: The BCR-ABL signaling pathway and the inhibitory action of Bosutinib.

Genotoxicity_Workflow start Start: Cell Culture treatment Treatment with Test Compound (e.g., 2,4-dichloroaniline) start->treatment harvest Cell Harvesting treatment->harvest comet_assay Comet Assay (Single-Cell Gel Electrophoresis) harvest->comet_assay lysis Cell Lysis comet_assay->lysis electrophoresis Electrophoresis lysis->electrophoresis staining DNA Staining electrophoresis->staining analysis Microscopic Analysis & Image Quantification staining->analysis end End: Assessment of DNA Damage analysis->end

Caption: A typical experimental workflow for assessing genotoxicity using the Comet Assay.

References

Spectroscopic Showdown: Unambiguously Confirming the Structure of 2,4-Dichloro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Spectroscopic Techniques in Pharmaceutical Intermediate Analysis

For researchers, scientists, and professionals in drug development, the precise structural confirmation of key intermediates is a cornerstone of robust and reliable synthesis. This guide provides a comparative analysis of spectroscopic techniques for the structural elucidation of 2,4-Dichloro-5-methoxyaniline, a vital precursor in the synthesis of various pharmaceutical compounds. By presenting experimental data alongside data for structurally similar alternatives, this document offers a clear framework for the unambiguous identification and characterization of this important molecule.

At a Glance: Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and three isomeric or related alternatives: 2,4-Dichloroaniline, 5-Chloro-2-methoxyaniline, and 3,4-Dichloroaniline. This direct comparison highlights the unique spectral fingerprint of our target compound.

Table 1: ¹H NMR Data Comparison (400 MHz, DMSO-d₆)

CompoundChemical Shift (δ) and MultiplicityAssignment
This compound 7.23 (s, 1H), 6.58 (s, 1H), 5.13 (br s, 2H), 3.76 (s, 3H)Ar-H, Ar-H, -NH₂, -OCH₃
2,4-Dichloroaniline 7.35 (d, 1H), 7.15 (dd, 1H), 6.80 (d, 1H), 5.50 (br s, 2H)Ar-H, Ar-H, Ar-H, -NH₂
5-Chloro-2-methoxyaniline 6.85 (d, 1H), 6.70 (d, 1H), 6.60 (dd, 1H), 4.80 (br s, 2H), 3.80 (s, 3H)Ar-H, Ar-H, Ar-H, -NH₂, -OCH₃
3,4-Dichloroaniline 7.20 (d, 1H), 6.85 (d, 1H), 6.65 (dd, 1H), 5.40 (br s, 2H)Ar-H, Ar-H, Ar-H, -NH₂

Table 2: ¹³C NMR Data Comparison (Predicted)

CompoundPredicted ¹³C Chemical Shifts (δ)
This compound 155.0, 140.0, 130.0, 115.0, 110.0, 100.0, 56.0
2,4-Dichloroaniline 143.5, 129.0, 127.5, 122.0, 118.0, 117.0
5-Chloro-2-methoxyaniline 148.0, 142.0, 129.0, 116.0, 112.0, 111.0, 55.5
3,4-Dichloroaniline 145.0, 132.0, 130.5, 120.0, 117.5, 116.0
Note: Experimental ¹³C NMR data for this compound is not readily available in the searched literature. The presented data is based on prediction algorithms and should be used as a guide. Experimental verification is recommended.

Table 3: Mass Spectrometry (MS) Data Comparison

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound 191 (M⁺), 193 (M+2), 195 (M+4)[1]176, 148, 113
2,4-Dichloroaniline 161 (M⁺), 163 (M+2), 165 (M+4)126, 90, 63
5-Chloro-2-methoxyaniline 157 (M⁺), 159 (M+2)142, 114, 78
3,4-Dichloroaniline 161 (M⁺), 163 (M+2), 165 (M+4)126, 90, 63

Table 4: Infrared (IR) Spectroscopy Data Comparison

CompoundKey IR Absorptions (cm⁻¹) and Assignments
This compound ~3400-3300 (N-H stretch), ~3000-2800 (C-H stretch), ~1600 (C=C aromatic), ~1250 (C-O stretch), ~800-600 (C-Cl stretch)
2,4-Dichloroaniline ~3400-3300 (N-H stretch), ~3100-3000 (Ar C-H stretch), ~1620 (C=C aromatic), ~850-750 (C-Cl stretch)
5-Chloro-2-methoxyaniline ~3400-3300 (N-H stretch), ~2950-2850 (C-H stretch), ~1610 (C=C aromatic), ~1240 (C-O stretch), ~800-700 (C-Cl stretch)
3,4-Dichloroaniline ~3400-3300 (N-H stretch), ~3100-3000 (Ar C-H stretch), ~1615 (C=C aromatic), ~870-780 (C-Cl stretch)
Note: The IR data for this compound is based on general spectral region expectations for its functional groups, as detailed peak lists were not available in the searched literature.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: 5-10 mg of the analyte was dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition: Proton NMR spectra were acquired with a 90° pulse width, a relaxation delay of 1 second, and 16 scans. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR Acquisition: Carbon NMR spectra were acquired with a 45° pulse width, a relaxation delay of 2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio (typically 1024 scans). Proton decoupling was applied to simplify the spectrum. Chemical shifts are reported in ppm relative to the solvent peak.

2. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

  • Sample Introduction: The sample was introduced via a direct insertion probe or following gas chromatographic separation.

  • Ionization: Electron ionization was performed at 70 eV.

  • Analysis: The mass-to-charge ratio (m/z) of the resulting ions was analyzed using a quadrupole mass analyzer.

3. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ by co-adding 32 scans with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement.

Visualizing the Confirmation Process

The structural confirmation of a molecule like this compound is a logical workflow that integrates data from multiple spectroscopic techniques.

G Workflow for Spectroscopic Structural Confirmation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structural_elucidation Structural Elucidation NMR NMR Spectroscopy (¹H, ¹³C) NMR_Analysis Analyze Chemical Shifts, Coupling Patterns, Integration NMR->NMR_Analysis MS Mass Spectrometry (EI) MS_Analysis Determine Molecular Ion Peak and Fragmentation Pattern MS->MS_Analysis IR Infrared Spectroscopy (FTIR-ATR) IR_Analysis Identify Characteristic Functional Group Absorptions IR->IR_Analysis Propose_Structure Propose Putative Structure NMR_Analysis->Propose_Structure MS_Analysis->Propose_Structure IR_Analysis->Propose_Structure Compare_Data Compare with Alternative Isomers' Spectroscopic Data Propose_Structure->Compare_Data Confirm_Structure Unambiguous Structural Confirmation Compare_Data->Confirm_Structure

Caption: A flowchart illustrating the systematic process of confirming a chemical structure using a combination of spectroscopic methods.

Key Structural Features and Their Spectroscopic Signatures

The specific arrangement of substituents on the aniline ring of this compound gives rise to its characteristic spectroscopic data.

G Key Structural Features of this compound cluster_molecule mol C₇H₇Cl₂NO H1 H (s) H2 H (s) NH2 -NH₂ (br s) OCH3 -OCH₃ (s) Cl1 -Cl Cl2 -Cl NMR_Aromatic NMR_Aromatic H1->NMR_Aromatic ¹H NMR: Singlets due to isolated protons NMR_Amine NMR_Amine NH2->NMR_Amine ¹H NMR: Broad singlet IR_Amine IR_Amine NH2->IR_Amine IR: N-H stretch NMR_Methoxy NMR_Methoxy OCH3->NMR_Methoxy ¹H NMR: Sharp singlet ~3.8 ppm IR_Ether IR_Ether OCH3->IR_Ether IR: C-O stretch MS_Isotope MS_Isotope Cl1->MS_Isotope MS: Characteristic M+2 and M+4 isotope pattern Cl2->MS_Isotope

Caption: A diagram highlighting the key functional groups of this compound and their corresponding spectroscopic signals.

Conclusion

The structural confirmation of this compound is readily achieved through a multi-faceted spectroscopic approach. The ¹H NMR spectrum provides a clear fingerprint with two distinct aromatic singlets and a characteristic methoxy signal. Mass spectrometry confirms the molecular weight and the presence of two chlorine atoms through the isotopic pattern. While experimental ¹³C NMR and a detailed IR peak list would further solidify the confirmation, the available data, when compared with that of structural alternatives, provides a compelling and unambiguous identification. This guide underscores the importance of a comprehensive spectroscopic analysis for the stringent quality control required in pharmaceutical research and development.

References

A Comparative Guide to the Reactivity of Substituted Methoxyanilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of ortho-, meta-, and para-substituted methoxyanilines. Understanding the nuanced reactivity of these isomers is crucial for their application in synthetic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. This document presents a comparative analysis of their basicity and reactivity in electrophilic aromatic substitution, supported by experimental data and detailed protocols for key reactions.

Comparative Reactivity Analysis

The reactivity of methoxyaniline isomers is primarily governed by the interplay of the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups. Both groups activate the aromatic ring towards electrophilic attack. The position of the methoxy group relative to the amino group dictates the regioselectivity and the overall reaction rates through a combination of inductive and mesomeric (resonance) effects.

Basicity of Methoxyaniline Isomers

The basicity of anilines, a measure of the availability of the lone pair of electrons on the nitrogen atom, is a key indicator of their nucleophilicity and overall reactivity. The pKₐ of the conjugate anilinium ion is a common measure of basicity; a higher pKₐ indicates a stronger base.

The methoxy group's electronic influence is position-dependent:

  • Para-Methoxyaniline (p-Anisidine): The methoxy group at the para position exerts a strong electron-donating mesomeric effect (+M), which increases the electron density on the nitrogen atom. This makes p-methoxyaniline a stronger base than aniline.

  • Meta-Methoxyaniline (m-Anisidine): At the meta position, the electron-donating mesomeric effect of the methoxy group does not extend to the amino group. Instead, the electron-withdrawing inductive effect (-I) of the oxygen atom dominates, decreasing the electron density on the nitrogen and making m-methoxyaniline a weaker base than aniline.

  • Ortho-Methoxyaniline (o-Anisidine): The ortho isomer experiences a combination of the electron-donating mesomeric effect and the electron-withdrawing inductive effect. Additionally, steric hindrance and potential intramolecular hydrogen bonding can influence its basicity, often resulting in it being a weaker base than the para isomer and sometimes even weaker than aniline.

CompoundpKₐ of Conjugate AcidRelative Basicity
p-Methoxyaniline5.34Strongest Base
Aniline4.63-
o-Methoxyaniline4.49Weaker Base
m-Methoxyaniline4.23Weakest Base

Note: pKₐ values can vary slightly depending on the solvent and temperature.

Reactivity in Electrophilic Aromatic Substitution

Both the amino and methoxy groups are activating and ortho-, para-directing in electrophilic aromatic substitution reactions.[1][2] The combined effect of these two groups makes the methoxyaniline ring highly reactive. The position of the methoxy group influences the sites of substitution.

  • p-Methoxyaniline: Electrophilic attack is directed to the positions ortho to the strongly activating amino group (positions 2 and 6).

  • m-Methoxyaniline: The directing effects of the amino (ortho, para) and methoxy (ortho, para) groups reinforce each other, leading to substitution primarily at positions 2, 4, and 6 relative to the amino group.

  • o-Methoxyaniline: Substitution is directed to the positions para and ortho to the amino group (positions 4 and 6). Steric hindrance from the ortho-methoxy group may influence the ratio of para to ortho substitution.

Experimental Protocols

The following are representative experimental protocols for common reactions involving substituted anilines. These can be adapted for the specific methoxyaniline isomer of interest.

Acetylation of an Aniline Derivative

This protocol describes the general procedure for the N-acetylation of an aromatic amine.

Materials:

  • Substituted methoxyaniline

  • Acetic anhydride

  • Sodium acetate

  • Hydrochloric acid

  • Water

  • Ice

Procedure:

  • Dissolve the substituted methoxyaniline in dilute hydrochloric acid.

  • Prepare a solution of sodium acetate in water.

  • Add acetic anhydride to the aniline solution, followed immediately by the sodium acetate solution.

  • Cool the mixture in an ice bath to precipitate the acetanilide product.

  • Collect the product by vacuum filtration and wash with cold water.

  • The product can be purified by recrystallization.

Bromination of a Substituted Aniline

This protocol outlines a general method for the bromination of an activated aromatic ring.

Materials:

  • Substituted methoxyaniline

  • Bromine

  • Acetic acid

  • Water

  • Ice

Procedure:

  • Dissolve the substituted methoxyaniline in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in acetic acid dropwise with stirring.

  • After the addition is complete, allow the reaction to stir for a short period at room temperature.

  • Pour the reaction mixture into a beaker of ice water to precipitate the brominated product.

  • Collect the solid by vacuum filtration and wash thoroughly with water.

  • The crude product can be purified by recrystallization.

Nitration of a Substituted Aniline

Direct nitration of anilines can be problematic due to oxidation and the formation of meta-substituted products after protonation of the amino group. Therefore, the amino group is typically protected as an acetamide before nitration.

Part 1: Acetanilide Formation (Protection)

  • Follow the acetylation protocol described above.

Part 2: Nitration of the Acetanilide Materials:

  • N-acetylated methoxyaniline

  • Concentrated sulfuric acid

  • Concentrated nitric acid

  • Ice

Procedure:

  • Dissolve the N-acetylated methoxyaniline in cold, concentrated sulfuric acid.

  • Cool the mixture in an ice-salt bath.

  • Slowly add a chilled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining a low temperature.

  • After the addition, allow the reaction to stand at room temperature for a short period.

  • Pour the reaction mixture onto crushed ice to precipitate the nitro-acetanilide.

  • Collect the product by vacuum filtration and wash with cold water.

Part 3: Hydrolysis of the Nitro-acetanilide (Deprotection) Materials:

  • Nitro-acetanilide derivative

  • Concentrated hydrochloric acid

  • Sodium hydroxide solution

  • Water

Procedure:

  • Heat the nitro-acetanilide derivative with concentrated hydrochloric acid under reflux.

  • After cooling, neutralize the solution with a sodium hydroxide solution to precipitate the nitroaniline product.

  • Collect the product by filtration and purify by recrystallization.

Visualizations

The following diagrams illustrate key concepts and workflows related to the reactivity of substituted methoxyanilines.

Electrophilic_Aromatic_Substitution_Pathway A Substituted Methoxyaniline C Arenium Ion Intermediate (Sigma Complex) A->C Attack by π-electrons B Electrophile (E+) B->C D Substituted Product C->D Deprotonation E Proton (H+) C->E Experimental_Workflow_Nitration cluster_0 Protection cluster_1 Nitration cluster_2 Deprotection A Methoxyaniline C N-acetyl Methoxyaniline A->C B Acetic Anhydride B->C D N-acetyl Methoxyaniline F Nitro-N-acetyl Methoxyaniline D->F E HNO₃ / H₂SO₄ E->F G Nitro-N-acetyl Methoxyaniline I Nitro-methoxyaniline G->I H Acid Hydrolysis H->I Reactivity_Logic cluster_0 Electronic Effects cluster_1 Reactivity Outcomes cluster_2 Positional Isomer Effects A Electron Donating Groups (-NH₂, -OCH₃) B Increased Electron Density on Ring A->B C Increased Nucleophilicity of N A->C E Increased Reactivity in Electrophilic Substitution B->E D Increased Basicity C->D C->E correlates with F Para > Ortho > Meta G Order of Basicity and General Reactivity F->G

References

A Researcher's Guide to Purity Validation of 2,4-Dichloro-5-methoxyaniline Using Elemental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of pharmaceutical development and chemical synthesis, the purity of chemical intermediates is paramount. For compounds like 2,4-Dichloro-5-methoxyaniline, a key building block in the synthesis of various target molecules, rigorous purity assessment is a critical step to ensure the safety, efficacy, and reproducibility of the final product. This guide provides a comprehensive overview of using elemental analysis for purity validation and compares it with other common analytical techniques.

Elemental Analysis: A Fundamental Purity Check

Elemental analysis is a foundational technique that determines the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements within a sample. By comparing the experimentally determined elemental composition to the theoretical values calculated from the compound's molecular formula, a primary assessment of purity can be made. Significant deviations from the theoretical percentages can indicate the presence of impurities or residual solvents.

For this compound, the molecular formula is C7H7Cl2NO, with a molecular weight of 192.04 g/mol .[1][2] The theoretical elemental composition is as follows:

  • Carbon (C): 43.78%

  • Hydrogen (H): 3.67%

  • Chlorine (Cl): 36.92%

  • Nitrogen (N): 7.29%

  • Oxygen (O): 8.33%

Table 1: Comparison of Theoretical vs. Experimental Elemental Analysis Data for this compound

ElementTheoretical Value (%)Typical Experimental Result (%)Acceptable Deviation (%)
Carbon (C)43.7843.65± 0.4
Hydrogen (H)3.673.71± 0.4
Nitrogen (N)7.297.21± 0.4

Note: The data presented for "Typical Experimental Result" is illustrative. A Certificate of Analysis for a specific lot will provide the exact values.

Detailed Experimental Protocol: Elemental Analysis

The determination of carbon, hydrogen, and nitrogen content is typically performed using a dedicated CHN elemental analyzer based on the principle of combustion analysis.

Objective: To quantitatively determine the percentage of Carbon (C), Hydrogen (H), and Nitrogen (N) in a sample of this compound.

Materials and Equipment:

  • CHN Elemental Analyzer

  • Microbalance (accurate to 0.001 mg)

  • Tin capsules or boats for sample weighing

  • Certified organic analytical standards (e.g., Acetanilide) for calibration

  • High-purity helium and oxygen

  • Sample of this compound

Procedure:

  • Instrument Preparation & Calibration:

    • Ensure the CHN analyzer's combustion and reduction tubes are packed and conditioned according to the manufacturer's instructions.

    • Perform a leak check and purge the system with high-purity helium.

    • Calibrate the instrument by analyzing 3-5 replicates of a certified organic standard. The instrument response factors are adjusted until the measured values are within the acceptable range of the standard's known composition.

  • Sample Preparation:

    • Accurately weigh approximately 1-3 mg of the this compound sample into a tin capsule using a microbalance.

    • Seal the capsule to ensure no sample is lost. Record the exact weight.

  • Analysis:

    • Introduce the encapsulated sample into the analyzer's autosampler.

    • Initiate the analysis sequence. The sample is dropped into a high-temperature (typically ~900-1000°C) combustion furnace in the presence of pure oxygen.

    • The sample undergoes complete combustion, converting carbon to carbon dioxide (CO2), hydrogen to water (H2O), and nitrogen to nitrogen oxides (NOx).

    • The resulting gas mixture passes through a reduction tube where NOx is converted to nitrogen gas (N2).

  • Detection and Data Processing:

    • The mixture of CO2, H2O, and N2 is separated, typically by gas chromatography.

    • The concentration of each gas is measured by a thermal conductivity detector (TCD).

    • The instrument's software calculates the percentage of C, H, and N in the original sample based on the recorded sample weight and the detector's response.

    • Compare the average experimental percentages of C, H, and N to the theoretical values for C7H7Cl2NO. The results should fall within a predefined tolerance, commonly ±0.4%, to pass the purity check.

Workflow for Purity Validation

The following diagram illustrates a comprehensive workflow for assessing the purity of a chemical intermediate, integrating elemental analysis with other orthogonal methods.

Purity_Validation_Workflow cluster_0 Purity Assessment Workflow for this compound cluster_1 Analytical Methods cluster_2 Data Output Sample Test Sample EA Elemental Analysis (C, H, N) Sample->EA HPLC HPLC-UV Sample->HPLC GCMS GC-MS Sample->GCMS NMR NMR Spectroscopy Sample->NMR EA_Data Elemental Composition (%) EA->EA_Data HPLC_Data Chromatographic Purity (% Area) HPLC->HPLC_Data GCMS_Data Impurity Identification (Mass Spec) GCMS->GCMS_Data NMR_Data Structural Confirmation NMR->NMR_Data Decision Final Purity Confirmation EA_Data->Decision HPLC_Data->Decision GCMS_Data->Decision NMR_Data->Decision

Caption: Workflow for the comprehensive purity validation of a chemical sample.

Comparison with Alternative Purity Assessment Methods

While elemental analysis confirms the correct elemental ratios, it does not typically identify or quantify specific impurities. Therefore, it is essential to use it in conjunction with other, more specific techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques that are considered primary methods for purity determination.[3]

Table 2: Comparison of Purity Validation Methods

MethodPrincipleInformation ProvidedKey AdvantagesKey Limitations
Elemental Analysis Combustion of the sample to determine the percentage of C, H, N, and other elements.Provides the elemental composition of the bulk sample.Confirms the correct empirical formula. Relatively fast and inexpensive.Does not identify or quantify individual impurities. Insensitive to isomeric impurities.
HPLC (High-Performance Liquid Chromatography) Differential partitioning of components between a stationary and a mobile phase.[3]Provides high-resolution separation of the main compound from non-volatile impurities. Purity is often reported as % area.High resolution, sensitive, quantitative, and non-destructive.[3] Suitable for non-volatile and thermally unstable compounds.[4]Can be more time-consuming and requires method development.
GC-MS (Gas Chromatography-Mass Spectrometry) Separation of volatile components in a gaseous mobile phase, followed by mass analysis.Identifies and quantifies volatile impurities. Provides molecular weight and structural information about impurities.[5]Highly sensitive and specific for volatile compounds. Provides definitive identification of impurities.[5][6]Not suitable for non-volatile or thermally labile compounds without derivatization.[4]
qNMR (Quantitative NMR) Measures the nuclear magnetic resonance of atoms to provide structural and quantitative information.Provides an absolute measure of purity against a certified internal standard. Confirms molecular structure.Highly accurate and precise primary ratio method. Provides structural information.Requires a high-field NMR spectrometer. Can be complex and expensive.

References

A Comparative Spectroscopic Guide to Aniline and its Chlorinated Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aniline and its chlorinated derivatives are foundational building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and dyes. The position and number of chlorine substituents on the aniline ring profoundly influence the molecule's chemical reactivity, biological activity, and spectroscopic properties. A thorough understanding of these spectroscopic differences is paramount for unambiguous compound identification, purity assessment, and structural elucidation during the research and development process.

This guide provides a comparative analysis of the key spectroscopic features of aniline and its chlorinated derivatives, focusing on Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). The information is presented to facilitate easy comparison and is supported by detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize key quantitative data obtained from the spectroscopic analysis of aniline and its representative chlorinated derivatives.

Table 1: UV-Vis Spectroscopy Data

UV-Vis spectroscopy reveals the electronic transitions within the molecules. The position of maximum absorbance (λmax) is influenced by the chlorine substituent, which acts as an auxochrome, and its position on the aromatic ring, affecting the conjugation of the system.[1] Aniline exhibits two primary absorption bands corresponding to π-π* transitions.[2]

CompoundSolventλmax 1 (nm)λmax 2 (nm)Reference
Aniline-230280[2]
o-Chloroaniline-232283[2]
m-Chloroaniline-235285[2]
p-ChloroanilineEthanol243298[1]
2,4-Dichloroaniline-240295[2]
2,4,6-TrichloroanilineIsooctane-~310[3]
Table 2: Key FTIR Vibrational Frequencies (cm⁻¹)

FTIR spectroscopy is instrumental in identifying characteristic functional groups. For aniline and its chlorinated derivatives, key vibrational modes include the N-H stretching of the primary amine, C=C stretching of the aromatic ring, C-N stretching, and the C-Cl stretching.[1][4]

CompoundN-H Stretch (asym/sym)C=C Stretch (aromatic)C-N StretchC-Cl StretchReference
Aniline~3433 / ~3356~1620, ~1500~1278-[5]
o-Chloroaniline~3466 / ~3373~1610, ~1490~1280~740[5]
m-Chloroaniline~3455 / ~3368~1600, ~1480~1290~800[5]
p-Chloroaniline~3464 / ~3375~1615, ~1500~1285~820[1]
Table 3: ¹H NMR Chemical Shifts (δ, ppm)

¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. The electron-withdrawing nature of the chlorine atom and the electron-donating nature of the amine group significantly influence the chemical shifts of the aromatic protons.

CompoundSolventH₂/H₆H₃/H₅H₄NH₂Reference
AnilineCDCl₃~6.78~7.18~6.67~3.6
o-ChloroanilineCDCl₃-~6.72-7.22-~3.92[6]
m-ChloroanilineCDCl₃~6.6-6.8-~7.0~3.7[7]
p-ChloroanilineCDCl₃~6.65~7.05-~3.6[8][9]

Note: The chemical shifts and splitting patterns for the aromatic protons of chlorinated anilines can be complex due to overlapping signals and coupling.

Table 4: Mass Spectrometry - Molecular Ion and Key Fragments (m/z)

Mass spectrometry determines the molecular weight of a compound and provides structural information through the analysis of its fragmentation patterns. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio).[10]

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)Fragmentation PathwayReference
Aniline9366, 65Loss of HCN, H
Chloroanilines (mono)127/12992, 65Loss of Cl, followed by loss of HCN[11]
Dichloroanilines161/163/165126, 91, 64Loss of Cl, followed by loss of another Cl or HCN

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

UV-Vis Spectroscopy
  • Sample Preparation: Accurately weigh approximately 1-5 mg of the aniline sample. Dissolve the sample in a UV-grade solvent (e.g., ethanol, cyclohexane, or isooctane) in a 10 mL volumetric flask to create a stock solution. Perform serial dilutions to obtain a final concentration that yields an absorbance reading between 0.2 and 1.0 AU.[1]

  • Instrumentation and Measurement: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to serve as a reference (blank). Fill a second matched quartz cuvette with the diluted sample solution.[1]

  • Data Acquisition: Record the spectrum over a range of 200-400 nm.[2]

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax).[1]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For liquid samples like aniline, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples (chlorinated derivatives), prepare a KBr disk by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.[12]

  • Instrumentation and Measurement: Place the prepared sample in the FTIR spectrometer.

  • Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.[13]

  • Data Analysis: Analyze the resulting spectrum for characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., N-H stretches, C=C aromatic stretches, C-N, and C-Cl vibrations).[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified aniline derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[14]

  • Instrumentation: Use a 300-600 MHz NMR spectrometer.[14]

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single pulse.[14]

    • Number of Scans: 16-64 (dependent on sample concentration).[14]

    • Relaxation Delay: 1-5 s.[14]

    • Spectral Width: -2 to 12 ppm.[14]

  • Data Analysis: Process the acquired Free Induction Decay (FID) to obtain the NMR spectrum. Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling constants to elucidate the structure.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the aniline derivative (1-10 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile. For positive ion mode, a small amount of formic acid (0.1%) can be added to promote protonation ([M+H]⁺).[14]

  • Instrumentation: Use a mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).[15]

  • Ionization: Employ an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For anilines, positive ion mode is common.[13][14]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[16]

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., m/z 40-200).[1]

  • Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern and isotopic distribution to confirm the structure.[13]

Visualization of Analytical Workflow

The logical flow for the spectroscopic analysis and comparison of aniline and its chlorinated derivatives is outlined in the diagram below.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis Sample Aniline or Chlorinated Derivative UV_Vis UV-Vis Spectroscopy Sample->UV_Vis FTIR FTIR Spectroscopy Sample->FTIR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS UV_Data Electronic Transitions (λmax) UV_Vis->UV_Data FTIR_Data Functional Groups (Vibrational Frequencies) FTIR->FTIR_Data NMR_Data Chemical Environment (Chemical Shifts, Coupling) NMR->NMR_Data MS_Data Molecular Weight & Formula (m/z, Isotopic Pattern) MS->MS_Data Comparison Structural Elucidation & Compound Identification UV_Data->Comparison FTIR_Data->Comparison NMR_Data->Comparison MS_Data->Comparison

Caption: Workflow for Spectroscopic Analysis of Aniline Derivatives.

References

A Comparative Guide to the Synthetic Methods of Dichlorinated Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dichlorinated anilines are crucial building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes. The specific substitution pattern of the chlorine atoms on the aniline ring profoundly influences the physicochemical properties and biological activity of the final products. Consequently, the selection of an appropriate synthetic strategy is a critical consideration in the design and development of novel chemical entities. This guide provides a comparative analysis of the most common and effective methods for the synthesis of dichlorinated anilines, supported by experimental data and detailed protocols.

Comparative Analysis of Synthetic Methods

The synthesis of dichlorinated anilines can be broadly categorized into three main approaches: direct chlorination of aniline or its derivatives, the Sandmeyer reaction starting from amino compounds, and multi-step synthetic routes involving various precursors. Each method offers distinct advantages and disadvantages in terms of regioselectivity, yield, reaction conditions, and substrate scope.

Synthetic Method Starting Material Chlorinating Agent/Reagents Key Reaction Conditions Typical Yield (%) Key Advantages Key Disadvantages Isomer Synthesized
Direct Chlorination with NCS AnilineN-Chlorosuccinimide (NCS)Acetonitrile, reflux~88% (for trichlorination)Readily available and easy to handle reagent.Often leads to a mixture of mono-, di-, and trichlorinated products; regioselectivity can be poor.2,4- and 2,6-isomers often formed.[1][2]
Direct Chlorination with H₂O₂/HCl AnilineHydrogen Peroxide / Hydrochloric Acid40-80°C, 1-3 hours91-93% (for 2,4,6-trichloroaniline)Inexpensive and readily available reagents.Primarily yields the 2,4,6-trichloroaniline; requires a subsequent de-chlorination step for dichlorinated products.[3]Leads to 2,4,6-trichloroaniline, which can be a precursor.[3]
Direct Chlorination with SO₂Cl₂ AnilinesSulfuryl ChlorideAmine organocatalyst, mild conditionsHighHigh ortho-selectivity with an appropriate catalyst.Sulfuryl chloride is corrosive and requires careful handling.Predominantly ortho-substituted products.[4]
Sandmeyer Reaction Dichloro-substituted Primary Aromatic AmineNaNO₂, HCl, CuCl0-5°C for diazotizationModerate to GoodVersatile for introducing a wide range of substituents; good for specific isomer synthesis.[5][6]Involves potentially unstable diazonium salt intermediates; requires careful temperature control.[6][7]Can be used to synthesize various isomers depending on the starting diamine.
Multi-step Synthesis (e.g., for 2,6-dichloroaniline) AnilineH₂O₂/HCl, Acetic Anhydride, H₂/Catalyst, NaOHMulti-step process with varying conditions~72% (overall)High regioselectivity for specific isomers.Longer reaction sequence, potentially lower overall yield.2,6-dichloroaniline.[3]
Multi-step Synthesis (e.g., for 3,5-dichloroaniline) 2,3,5,6-tetrachloroanilineH₂, Pd/C catalyst, HCl, H₂SO₄High temperature (250°C) and pressure (200 atm)89%Provides access to the less common 3,5-isomer.Requires specialized high-pressure equipment and harsh conditions.3,5-dichloroaniline.[8]

Experimental Protocols

Synthesis of 2,4,6-Trichloroaniline via Direct Chlorination with NCS

This protocol is adapted from a procedure for the trichlorination of aniline.[1] Dichlorinated anilines are often observed as intermediates or byproducts in this reaction.

Materials:

  • Aniline

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile

  • Water

Procedure:

  • In a three-necked flask equipped with a reflux condenser and a magnetic stirrer, dissolve aniline in acetonitrile.

  • Heat the solution to reflux.

  • Add N-chlorosuccinimide (NCS) portion-wise to the refluxing solution. The reaction is exothermic.

  • After the addition is complete, continue refluxing and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water to precipitate the crude product.

  • Filter the solid, wash with water, and dry.

  • The crude product, which will be a mixture containing 2,4,6-trichloroaniline and dichlorinated intermediates, can be purified by column chromatography or recrystallization.

General Protocol for Sandmeyer Reaction

This is a generalized procedure for the conversion of a primary aromatic amine to an aryl chloride.[6][7]

Materials:

  • Aromatic Amine (e.g., a chloroaniline)

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl)

  • Copper(I) Chloride (CuCl)

  • Ice

Procedure:

  • Diazotization:

    • Dissolve the aromatic amine in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5°C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C.

    • Stir the mixture for an additional 15-20 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution or suspension of copper(I) chloride in hydrochloric acid.

    • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

    • Evolution of nitrogen gas will be observed.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., on a water bath at 50-60°C) until the evolution of nitrogen ceases.

  • Work-up:

    • Cool the reaction mixture.

    • The product can be isolated by steam distillation or solvent extraction.

    • Wash the isolated product with dilute sodium hydroxide solution to remove any phenolic byproducts, followed by a water wash.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and remove the solvent under reduced pressure.

    • The crude product can be further purified by distillation or recrystallization.

Multi-step Synthesis of 2,6-Dichloroaniline[3]

This process involves the initial formation of 2,4,6-trichloroaniline, followed by protection, selective de-chlorination, and deprotection.

Step 1: Synthesis of 2,4,6-Trichloroaniline

  • Add aniline to dilute hydrochloric acid.

  • Add hydrogen peroxide dropwise to the solution at 60°C and react for 2 hours.

  • Cool the reaction mixture in an ice bath to precipitate 2,4,6-trichloroaniline hydrochloride.

  • Isolate the solid by filtration and purify by steam distillation to obtain 2,4,6-trichloroaniline.

Step 2: Acetylation

  • React 2,4,6-trichloroaniline with acetic anhydride to form 2,4,6-trichloroacetanilide.

Step 3: Reductive De-chlorination

  • Place the 2,4,6-trichloroacetanilide in an autoclave with a suitable solvent and catalyst.

  • Introduce hydrogen gas to carry out the reduction, which selectively removes the chlorine atom at the 4-position to yield 2,6-dichloroacetanilide.

Step 4: Hydrolysis

  • Add the 2,6-dichloroacetanilide to an alkali solution and heat to hydrolyze the acetamide group, yielding the final product, 2,6-dichloroaniline.

Visualizing the Synthetic Pathways

To further elucidate the reaction workflows, the following diagrams have been generated using the DOT language.

Direct_Chlorination Aniline Aniline DichlorinatedAniline Dichlorinated Anilines (e.g., 2,4- and 2,6-isomers) Aniline->DichlorinatedAniline 1. NCS, Acetonitrile 2. Reflux NCS N-Chlorosuccinimide (NCS) TrichlorinatedAniline 2,4,6-Trichloroaniline DichlorinatedAniline->TrichlorinatedAniline Excess NCS Sandmeyer_Reaction cluster_step1 Diazotization cluster_step2 Sandmeyer Reaction AromaticAmine Primary Aromatic Amine (e.g., Chloroaniline) DiazoniumSalt Aryl Diazonium Salt AromaticAmine->DiazoniumSalt DichlorinatedProduct Dichlorinated Product DiazoniumSalt->DichlorinatedProduct Reagents1 NaNO₂, HCl 0-5°C Reagents2 CuCl Multi_Step_Synthesis Aniline Aniline Trichloroaniline 2,4,6-Trichloroaniline Aniline->Trichloroaniline H₂O₂/HCl Trichloroacetanilide 2,4,6-Trichloroacetanilide Trichloroaniline->Trichloroacetanilide Acetic Anhydride Dichloroacetanilide 2,6-Dichloroacetanilide Trichloroacetanilide->Dichloroacetanilide H₂ / Catalyst (Reduction) Dichloroaniline 2,6-Dichloroaniline Dichloroacetanilide->Dichloroaniline NaOH (Hydrolysis)

References

Safety Operating Guide

Proper Disposal of 2,4-Dichloro-5-methoxyaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of 2,4-Dichloro-5-methoxyaniline, ensuring the safety of laboratory personnel and environmental compliance.

Researchers and drug development professionals handling this compound must adhere to strict disposal protocols due to its hazardous properties. This guide provides a comprehensive overview of the necessary procedures, personal protective equipment, and regulatory considerations.

Hazard Profile and Safety Data

This compound is classified as a hazardous substance, harmful if swallowed, in contact with skin, or if inhaled.[1] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]

For immediate reference, key quantitative data and safety information have been summarized in the table below.

PropertyValueSource
Appearance Pale Brown Solid[2]
Melting Point 51 °C[2]
Boiling Point 290.1 ± 35.0 °C[2]
Density 1.375 ± 0.06 g/cm³[2]
Solubility Chloroform (Slightly), Methanol (Slightly)[2]
Hazard Codes Xn, Xi[2]
Risk Statements R20/21/22[2]
HS Code 2922290090[2]

Experimental Protocols: Spill and Disposal Procedures

In the event of a spill and for routine disposal, the following step-by-step procedures must be followed to mitigate exposure and ensure proper waste management.

Personal Protective Equipment (PPE):

Before handling this compound, all personnel must be equipped with the following PPE:

  • Eye/Face Protection: Safety glasses with side-shields or goggles.[3]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[1]

  • Respiratory Protection: A NIOSH/MSHA approved respirator is necessary if ventilation is inadequate or if dust is present.[1][3]

Spill Clean-up:

  • Evacuate and Ventilate: Immediately evacuate unnecessary personnel from the spill area and ensure adequate ventilation.[4]

  • Containment: Prevent the spread of the chemical. For solid spills, carefully sweep up the material.[1] Avoid generating dust.

  • Collection: Place the spilled material into a suitable, labeled, and closed container for disposal.[1][4]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Disposal Protocol:

  • Waste Collection: Collect all waste material, including contaminated PPE and cleaning materials, in a designated, properly labeled, and sealed container.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Regulatory Compliance: All chemical waste must be disposed of in accordance with federal, state, and local environmental regulations.[4]

  • Professional Disposal: The disposal of this compound must be handled by a licensed and approved waste disposal company.[1] Do not discharge into drains or rivers.[4]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_handling Material Handling cluster_cleanup Spill Response cluster_disposal Waste Disposal start Start: Handling this compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe spill Spill Occurs ppe->spill waste_gen Generate Chemical Waste ppe->waste_gen evacuate Evacuate Area & Ensure Ventilation spill->evacuate collect Collect Waste in Labeled, Sealed Container waste_gen->collect contain Contain & Collect Spill evacuate->contain decontaminate Decontaminate Spill Area contain->decontaminate decontaminate->collect store Store in Cool, Dry, Ventilated Area collect->store dispose Dispose via Approved Waste Disposal Service store->dispose end End: Disposal Complete dispose->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,4-Dichloro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2,4-Dichloro-5-methoxyaniline (CAS No. 98446-49-2), a compound requiring careful management due to its hazardous properties. Adherence to these procedures is essential to ensure personnel safety and environmental protection.

Hazard Summary

This compound is classified as a hazardous substance. Key hazards include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. It is imperative to wear the specified PPE at all times when working with this compound.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves. Based on data for the closely related compound 3,4-dichloroaniline, neoprene gloves are recommended. Nitrile gloves may offer fair protection for short-term use, but should be changed immediately upon contamination. Always inspect gloves for integrity before use.
Eye and Face Protection Safety glasses with side shields are the minimum requirement. For splash hazards, tightly fitting safety goggles or a full-face shield must be worn.
Skin and Body Protection A lab coat or chemical-resistant apron must be worn. For tasks with a higher risk of exposure, chemical-resistant coveralls are recommended. All protective clothing should be removed before leaving the laboratory area.
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be required. For operations that may generate dust or aerosols, or in cases of inadequate ventilation, a NIOSH-approved respirator is mandatory. A half-mask or full-facepiece respirator with organic vapor cartridges and P95 or P100 particulate filters is recommended.[2][3]

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedural steps is mandatory to minimize exposure and ensure safe handling of this compound.

  • Preparation and Area Setup:

    • Ensure a calibrated and certified chemical fume hood is used for all manipulations of the solid compound and its solutions.

    • Verify that an eyewash station and safety shower are readily accessible and in good working order.

    • Prepare all necessary equipment and reagents before handling the chemical to minimize time spent in the handling area.

    • Designate a specific area for handling this compound and ensure it is clearly marked.

  • Donning Personal Protective Equipment (PPE):

    • Put on all required PPE as specified in the table above before entering the designated handling area.

  • Handling the Chemical:

    • When weighing the solid, do so in a fume hood to avoid inhalation of dust particles.

    • Handle the compound with non-sparking tools.

    • Avoid the formation of dust and aerosols.

    • If preparing solutions, add the solid to the solvent slowly to prevent splashing.

    • Keep containers of this compound tightly closed when not in use.

  • Post-Handling Procedures:

    • Decontaminate all surfaces and equipment that have come into contact with the chemical using a suitable solvent (e.g., ethanol or isopropanol) followed by a soap and water wash.

    • Carefully remove and dispose of contaminated gloves and other disposable PPE in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

Emergency Procedures

Emergency SituationImmediate Action
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][4]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, cover with an inert absorbent material (e.g., vermiculite, sand) and collect in a sealed, labeled container for hazardous waste disposal. For large spills, contact your institution's environmental health and safety department immediately.[5]

Disposal Plan

The disposal of this compound and its contaminated materials must be handled as hazardous waste in accordance with all local, state, and federal regulations.

  • Waste Collection:

    • All solid waste contaminated with this compound (e.g., disposable gloves, weighing paper, absorbent pads) must be placed in a clearly labeled, sealed, and chemically compatible hazardous waste container.

    • Solutions containing this compound should be collected in a separate, labeled, and sealed container for halogenated organic waste.[5]

    • Do not mix this waste with non-halogenated or other incompatible waste streams.

  • Labeling:

    • All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • The date of accumulation should also be clearly marked on the label.

  • Storage:

    • Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Disposal Method:

    • Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste disposal company.

    • The primary recommended method for the disposal of halogenated organic compounds is high-temperature incineration in a facility equipped with appropriate emission controls.[1][6]

Workflow for Handling and Disposal of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal cluster_emergency Emergency prep_area 1. Prepare Handling Area (Fume Hood, Safety Equipment) don_ppe 2. Don Required PPE prep_area->don_ppe handle_chem 3. Handle Chemical (Weighing, Solution Prep) don_ppe->handle_chem decon 4. Decontaminate Surfaces and Equipment handle_chem->decon spill Spill handle_chem->spill exposure Personal Exposure handle_chem->exposure doff_ppe 5. Doff and Dispose of PPE decon->doff_ppe wash 6. Wash Hands Thoroughly doff_ppe->wash collect_waste 7. Collect Waste in Labeled Container doff_ppe->collect_waste store_waste 8. Store Waste in Designated Area collect_waste->store_waste dispose_waste 9. Arrange for Professional Disposal store_waste->dispose_waste spill->collect_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Top-N result to add to graph 6

Feasible Synthetic Routes

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2,4-Dichloro-5-methoxyaniline
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.